Scropolioside D
Description
Properties
Molecular Formula |
C34H42O17 |
|---|---|
Molecular Weight |
722.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C34H42O17/c1-15-26(45-16(2)37)28(48-21(39)10-9-18-7-5-4-6-8-18)29(46-17(3)38)33(44-15)49-27-19-11-12-43-31(22(19)34(14-36)30(27)51-34)50-32-25(42)24(41)23(40)20(13-35)47-32/h4-12,15,19-20,22-33,35-36,40-42H,13-14H2,1-3H3/b10-9+/t15-,19+,20+,22+,23+,24-,25+,26-,27-,28+,29+,30-,31-,32-,33-,34+/m0/s1 |
InChI Key |
XTDOKCBBQODVJW-LTDPXCIYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C |
Synonyms |
6-O-((2'',4''-di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol scropolioside D scropoloside-D2 |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of Scropolioside D in Scrophularia: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of Scropolioside D, a complex iridoid glycoside found in various species of the genus Scrophularia. Iridoids from this genus, including this compound, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-diabetic properties.[1][2] This document details the proposed biosynthetic pathway, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and provides visual representations of the biochemical processes.
Introduction to this compound and Iridoid Biosynthesis
This compound is an acylated iridoid glycoside characterized by a catalpol core, which is glycosylated with a rhamnosyl moiety and further acylated with acetyl and trans-cinnamoyl groups.[3][4][5] The biosynthesis of such complex natural products is a multi-step process involving a series of enzymatic reactions that build upon a core iridoid skeleton.
The general iridoid biosynthetic pathway is initiated from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are products of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[3][4] These precursors are condensed to form geranyl pyrophosphate (GPP), the entry point into monoterpenoid biosynthesis. A series of cyclization and oxidation reactions then leads to the formation of the characteristic iridoid cyclopentanopyran skeleton.
The Hypothesized Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound in Scrophularia has not been fully elucidated through direct enzymatic characterization, a putative pathway can be constructed based on the known general iridoid biosynthesis and studies on related compounds in the Scrophulariaceae family. The proposed pathway can be divided into two main stages: the formation of the catalpol core and the subsequent decoration steps.
Stage 1: Biosynthesis of the Catalpol Core
This initial stage is relatively well-established in several plant species and is presumed to be conserved in Scrophularia.
-
Geranyl Pyrophosphate (GPP) to 8-oxogeranial: GPP is hydrolyzed to geraniol, which then undergoes a series of oxidation steps to yield 8-oxogeranial.
-
Cyclization to Iridotrial: 8-oxogeranial is cyclized by an iridoid synthase (IS) to form iridotrial.
-
Formation of Loganic Acid: Iridotrial is oxidized to produce 7-deoxyloganic acid, which is then hydroxylated to form loganic acid.
-
Conversion to Loganin: Loganic acid is methylated by an O-methyltransferase to yield loganin.
-
Hydroxylation and Glycosylation to form 7-deoxyloganin: A series of enzymatic steps, including glycosylation, leads to the formation of 7-deoxyloganin.
-
Formation of Geniposidic Acid and Aucubin: Further enzymatic modifications convert 7-deoxyloganin into geniposidic acid and then into aucubin.
-
Synthesis of Catalpol: Aucubin is hydroxylated to form catalpol, a key intermediate in the biosynthesis of many iridoid glycosides in Scrophularia.
Stage 2: Decoration of the Catalpol Core to form this compound (Hypothesized)
The subsequent steps involve the sequential addition of a rhamnose sugar and acyl groups. These steps are catalyzed by specific glycosyltransferases (GTs) and acyltransferases (ATs). While the specific enzymes in Scrophularia have not been identified, studies in the related genus Neopicrorhiza suggest the involvement of UDP-glycosyltransferases and BAHD acyltransferases.
-
Rhamnosylation of Catalpol: A UDP-rhamnose dependent glycosyltransferase (UGT) transfers a rhamnosyl group to the C6-hydroxyl of catalpol, forming 6-O-α-L-rhamnopyranosylcatalpol.
-
Acylation of the Rhamnosyl Moiety: A series of acyltransferase reactions are proposed to occur:
-
An acetyl-CoA dependent acetyltransferase adds an acetyl group to the 2''-hydroxyl position of the rhamnose.
-
Another acetyl-CoA dependent acetyltransferase adds an acetyl group to the 4''-hydroxyl position of the rhamnose.
-
A cinnamoyl-CoA dependent acyltransferase adds a trans-cinnamoyl group to the 3''-hydroxyl position of the rhamnose, yielding the final product, this compound.
-
The following diagram illustrates the hypothesized biosynthetic pathway of this compound.
Caption: Hypothesized biosynthetic pathway of this compound from Geranyl Pyrophosphate.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetic parameters (Kcat, Km) for the enzymes involved in the final decoration steps of this compound biosynthesis in Scrophularia. However, studies on the regulation of iridoid biosynthesis in Scrophularia ningpoensis provide some insights into the expression of pathway genes under different conditions. For instance, the expression of iridoid biosynthesis genes is influenced by temperature, with moderate warming enhancing their expression.[6] The histone methyltransferase gene SnSDG8 has been identified as a key regulator in this process.[6]
The following table summarizes the types of quantitative data that are needed to fully characterize the pathway and provides hypothetical examples.
| Parameter | Enzyme | Substrate | Value (Hypothetical) | Significance |
| Km | Catalpol-6-O-rhamnosyltransferase | Catalpol | 50 µM | Substrate affinity of the glycosyltransferase. |
| Kcat | Catalpol-6-O-rhamnosyltransferase | Catalpol | 10 s⁻¹ | Catalytic turnover rate of the glycosyltransferase. |
| Relative Gene Expression | Putative Acetyltransferase 1 | - | 5-fold increase at 25°C vs 15°C | Indicates transcriptional regulation of the acylation step by temperature. |
| Metabolite Concentration | This compound | - | 2.5 mg/g dry weight in leaves | Provides a baseline for production levels in different tissues. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be necessary.
Identification of Candidate Genes
A common and effective approach to identify candidate genes for a biosynthetic pathway is through transcriptomics.
Experimental Workflow:
-
Plant Material: Collect different tissues (e.g., leaves, stems, roots) of a Scrophularia species known to produce high levels of this compound. It is also beneficial to include tissues from plants grown under different conditions (e.g., varying temperatures) to identify co-regulated genes.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-seq).
-
Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or by mapping to a reference genome if available. Annotate the transcripts by comparing them against public databases (e.g., NCBI, UniProt) to identify putative functions.
-
Differential Gene Expression Analysis: Identify genes that are differentially expressed between tissues with high and low this compound content.
-
Co-expression Network Analysis: Perform a weighted gene co-expression network analysis (WGCNA) to identify modules of co-expressed genes. Genes within the same module as known iridoid biosynthesis genes are strong candidates for involvement in the pathway.
Caption: Workflow for the identification of candidate genes in this compound biosynthesis.
Functional Characterization of Candidate Enzymes
Once candidate genes are identified, their enzymatic function needs to be confirmed. This is typically achieved through heterologous expression and in vitro enzyme assays.
Experimental Protocol:
-
Gene Cloning and Vector Construction: Amplify the full-length coding sequences of the candidate genes from cDNA and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae are commonly used). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
In Vitro Enzyme Assays:
-
Glycosyltransferase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the acceptor substrate (catalpol), the sugar donor (UDP-rhamnose), and a suitable buffer.
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Product Detection: Stop the reaction and analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of 6-O-α-L-rhamnopyranosylcatalpol.
-
-
Acyltransferase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the acceptor substrate (the product from the previous step), the acyl donor (acetyl-CoA or cinnamoyl-CoA), and a suitable buffer.
-
Incubation and Detection: Follow the same incubation and detection procedure as for the glycosyltransferase assay to identify the acylated products.
-
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and Kcat) of the characterized enzymes by varying the substrate concentrations and measuring the initial reaction velocities.
References
- 1. Chemical Characterization and Anti-HIV-1 Activity Assessment of Iridoids and Flavonols from Scrophularia trifoliata [mdpi.com]
- 2. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative analysis of metabolite and transcriptome reveals the biosynthetic pathway and candidate genes for iridoid glycoside biosynthesis in Neopicrorhiza scrophulariiflora (Pennell) D.Y.Hong - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative analysis of metabolite and transcriptome reveals the biosynthetic pathway and candidate genes for iridoid glycoside biosynthesis in Neopicrorhiza scrophulariiflora (Pennell) D.Y.Hong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Integrative analysis of metabolite and transcriptome reveals the biosynthetic pathway and candidate genes for iridoid glycoside biosynthesis in Neopicrorhiza scrophulariiflora (Pennell) D.Y.Hong [frontiersin.org]
- 6. researchgate.net [researchgate.net]
In Vitro Antioxidant Potential of Scropolioside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scropolioside D, an iridoid glycoside, has been identified as a compound with significant biological activity. While research has primarily focused on its anti-inflammatory and antidiabetic properties, its potential as an antioxidant remains an area of growing interest.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's potential antioxidant activity, detailed experimental protocols for its evaluation, and insights into related signaling pathways.
Quantitative Data on Antioxidant Activity
Currently, there is a notable lack of publicly available quantitative data from standardized in vitro antioxidant assays specifically for isolated this compound. While studies on extracts from plants of the Scrophularia genus, known to contain this compound, have shown antioxidant effects, the precise contribution of this compound to this activity has not been delineated. This presents a significant research opportunity to characterize the antioxidant profile of this promising natural compound.
To facilitate future research in this area, the following table outlines the key parameters that should be determined to quantify the in vitro antioxidant potential of this compound.
Table 1: Key Quantitative Parameters for In Vitro Antioxidant Activity of this compound
| Assay Type | Key Parameter | Unit of Measurement | Purpose |
| DPPH Radical Scavenging Assay | IC50 | µg/mL or µM | Concentration required to scavenge 50% of DPPH free radicals. |
| ABTS Radical Scavenging Assay | TEAC (Trolox Equivalent Antioxidant Capacity) | µmol TE/g or mM TE | Antioxidant capacity relative to the standard antioxidant, Trolox. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | FRAP Value | µmol Fe(II)/g or mM Fe(II) | Measures the ability of the compound to reduce ferric ions to ferrous ions. |
| Cellular Antioxidant Activity (CAA) Assay | CAA Value | µmol QE/g | Quantifies antioxidant activity within a cellular model, accounting for bioavailability. |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data. The following sections provide in-depth methodologies for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the this compound dilutions or control to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and the positive control.
-
Add a small volume of the this compound dilutions or control to a larger volume of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the TEAC value by comparing the results to a standard curve prepared with Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Acetate buffer (pH 3.6)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Warm the FRAP reagent to 37°C.
-
Prepare a series of dilutions of this compound and the standard.
-
Add a small volume of the this compound dilutions or standard to the FRAP reagent in a 96-well plate.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value by comparing the absorbance change to a standard curve prepared with FeSO₄ or Trolox.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe that becomes oxidized in the presence of ROS, and the ability of an antioxidant to prevent this oxidation is quantified.[4][5][6][7][8]
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium and supplements
-
Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
Quercetin (positive control)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Wash the cells with a suitable buffer.
-
Treat the cells with various concentrations of this compound or quercetin along with the DCFH-DA probe for a specific incubation period (e.g., 1 hour).
-
Wash the cells to remove the compounds and excess probe.
-
Add the ROS generator (e.g., AAPH) to induce oxidative stress.
-
Measure the fluorescence intensity over time using a fluorescence microplate reader.
-
Calculate the CAA value by determining the area under the curve of fluorescence versus time and comparing it to the control and quercetin standard.
Visualizations: Workflows and Signaling Pathways
To aid in the conceptualization of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the in vitro antioxidant potential of this compound.
While direct evidence for this compound's interaction with specific signaling pathways in the context of oxidative stress is lacking, its known anti-inflammatory activity provides a strong rationale for investigating its effects on the NF-κB pathway.[1] The NF-κB signaling cascade is a key regulator of inflammation and is intricately linked with oxidative stress.[3][9][10][11][12] ROS can act as signaling molecules that activate NF-κB, leading to the transcription of pro-inflammatory genes. Conversely, chronic activation of NF-κB can contribute to sustained oxidative stress.
Caption: Hypothesized interaction of this compound with the NF-κB signaling pathway in the context of oxidative stress.
Conclusion and Future Directions
This compound presents a compelling candidate for further investigation as a natural antioxidant. Although direct quantitative data on its in vitro antioxidant capacity is currently unavailable, its established anti-inflammatory and antidiabetic activities suggest a potential role in mitigating oxidative stress. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to elucidate the antioxidant profile of this compound. Future research should focus on:
-
Quantitative Assessment: Performing DPPH, ABTS, FRAP, and cellular antioxidant assays to determine the IC50, TEAC, FRAP, and CAA values of purified this compound.
-
Mechanism of Action: Investigating the direct radical scavenging properties and the potential modulatory effects of this compound on key signaling pathways involved in oxidative stress, such as the NF-κB and Nrf2 pathways.
-
In Vivo Studies: Progressing to well-designed animal models to evaluate the in vivo antioxidant efficacy and therapeutic potential of this compound in diseases associated with oxidative stress.
By systematically addressing these research gaps, the scientific community can fully uncover the therapeutic potential of this compound as a valuable natural antioxidant for the pharmaceutical and nutraceutical industries.
References
- 1. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. content.abcam.com [content.abcam.com]
- 9. oxfordbiomed.com [oxfordbiomed.com]
- 10. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. spandidos-publications.com [spandidos-publications.com]
Unveiling the Antidiabetic Potential of Scropolioside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scropolioside D, an iridoid glycoside, has emerged as a compound of interest in the field of diabetology. Early studies have indicated its potential as an antidiabetic agent, warranting a deeper investigation into its efficacy, mechanism of action, and therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's antidiabetic properties, consolidating available data, outlining experimental methodologies, and proposing potential signaling pathways involved in its mode of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antidiabetic therapies.
Quantitative Data on Antidiabetic Efficacy
The primary in vivo evidence for the antidiabetic activity of this compound comes from studies on alloxan-induced diabetic rats. The following table summarizes the key quantitative findings from this research.
| Compound | Dosage | Animal Model | Time Point | Blood Glucose Reduction (%) | Reference |
| This compound | 10 mg/kg | Alloxan-induced diabetic rats | 1 hour | 31.5% | Ahmed et al., 2003 |
| This compound | 10 mg/kg | Alloxan-induced diabetic rats | 2 hours | 34.0% | Ahmed et al., 2003 |
Experimental Protocols
The following section details a standard protocol for evaluating the in vivo antidiabetic activity of compounds like this compound, based on the methodologies used in relevant studies.
In Vivo Antidiabetic Activity Assay in Alloxan-Induced Diabetic Rats
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Weight: 180-220 g
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment, with free access to a standard pellet diet and water.
2. Induction of Diabetes:
-
A single intraperitoneal (i.p.) injection of alloxan monohydrate (150 mg/kg body weight), freshly dissolved in sterile normal saline, is administered to induce diabetes.
-
Animals are provided with a 5% glucose solution for 24 hours after alloxan injection to prevent initial drug-induced hypoglycemic shock.
-
Diabetes is confirmed after 72 hours by measuring fasting blood glucose levels. Rats with a blood glucose level above 200 mg/dL are considered diabetic and selected for the study.
3. Experimental Groups:
-
Group I (Normal Control): Healthy rats receiving the vehicle only.
-
Group II (Diabetic Control): Diabetic rats receiving the vehicle only.
-
Group III (Test Group): Diabetic rats treated with this compound (e.g., 10 mg/kg, orally or i.p.).
-
Group IV (Standard Drug Control): Diabetic rats treated with a standard antidiabetic drug (e.g., Glibenclamide, 10 mg/kg, orally).
4. Treatment and Sample Collection:
-
The test compound, standard drug, or vehicle is administered to the respective groups.
-
Blood samples are collected from the tail vein at specified time intervals (e.g., 0, 1, 2, 4, and 6 hours) after treatment.
5. Blood Glucose Analysis:
-
Blood glucose levels are measured using a calibrated glucometer.
-
The percentage reduction in blood glucose is calculated using the following formula: % Reduction = [(Initial Glucose Level - Final Glucose Level) / Initial Glucose Level] x 100
6. Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is generally considered statistically significant.
Experimental workflow for in vivo antidiabetic assay.
Proposed Signaling Pathway for Antidiabetic Action
While the precise molecular mechanism of this compound has not been definitively elucidated, based on studies of other iridoid glycosides with antidiabetic properties, a plausible mechanism involves the activation of the PI3K/Akt signaling pathway . This pathway is a central regulator of glucose metabolism and insulin sensitivity.
Activation of the PI3K/Akt pathway by this compound could lead to several downstream effects that contribute to its antidiabetic activity:
-
Increased GLUT4 Translocation: The PI3K/Akt pathway is known to promote the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue. This increases the uptake of glucose from the bloodstream into these cells, thereby lowering blood glucose levels.
-
Inhibition of Gluconeogenesis: The Akt kinase can phosphorylate and inactivate key enzymes involved in hepatic gluconeogenesis (the production of glucose in the liver), such as glycogen synthase kinase 3 (GSK3). This would reduce the endogenous production of glucose, further contributing to the hypoglycemic effect.
-
Enhanced Glycogen Synthesis: By activating glycogen synthase, the PI3K/Akt pathway can promote the conversion of glucose into glycogen for storage in the liver and muscles.
Another potential, and not mutually exclusive, mechanism is the inhibition of α-glucosidase . This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase would delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.
The following diagram illustrates the proposed signaling pathway for the antidiabetic action of this compound.
Proposed signaling pathway of this compound.
The available evidence suggests that this compound possesses significant antidiabetic properties, as demonstrated by its ability to lower blood glucose levels in a preclinical model of diabetes. The proposed mechanism of action, involving the activation of the PI3K/Akt signaling pathway and potential inhibition of α-glucosidase, provides a solid foundation for further investigation.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound and confirming its interaction with the proposed signaling pathways.
-
Conducting dose-response studies to determine the optimal therapeutic window and assess potential toxicity.
-
Evaluating the long-term efficacy and safety of this compound in chronic models of diabetes.
-
Investigating the potential for synergistic effects with existing antidiabetic drugs.
A thorough exploration of these areas will be crucial in determining the translational potential of this compound as a novel therapeutic agent for the management of diabetes mellitus.
Scropolioside D and the NF-κB Signaling Pathway: A Technical Examination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the specific mechanisms of Scropolioside D in the modulation of the NF-κB signaling pathway is limited in publicly available scientific literature. This guide synthesizes the known anti-inflammatory properties of this compound with detailed mechanistic data from closely related compounds, primarily Scropolioside A and B, to infer its potential role. This information is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.
Executive Summary
Chronic inflammation is a critical factor in the onset and progression of numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response, making it a key target for therapeutic intervention. Iridoid glycosides, such as this compound, have demonstrated significant anti-inflammatory and antidiabetic activities[1][2]. While the precise molecular interactions of this compound with the NF-κB pathway are yet to be fully elucidated, studies on its analogs, particularly Scropolioside B, provide a strong basis for its potential mechanism of action. This document outlines the putative role of this compound in modulating NF-κB signaling, supported by quantitative data and experimental protocols derived from research on closely related scropoliosides.
The NF-κB Signaling Pathway: A Primer
The NF-κB family of transcription factors are central orchestrators of inflammatory and immune responses. In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (commonly p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Postulated Mechanism of Action of this compound on NF-κB Signaling
Based on evidence from Scropolioside A and B, this compound is likely to exert its anti-inflammatory effects by intervening at key points within the NF-κB signaling cascade. The primary proposed mechanism is the inhibition of NF-κB activation, thereby preventing its nuclear translocation and the subsequent transcription of pro-inflammatory mediators.
Inhibition of NF-κB Activation
Studies on Scropolioside B have demonstrated a dose-dependent inhibition of TNF-α-induced NF-κB activation[2][3]. This suggests that scropoliosides can prevent the downstream signaling events that lead to the release of NF-κB from its inhibitory complex.
Downregulation of Pro-inflammatory Gene Expression
By inhibiting NF-κB, this compound is predicted to suppress the expression of NF-κB target genes. Research on Scropolioside A has shown that it modifies the expression of both iNOS and COX-2[2]. These enzymes are responsible for the production of nitric oxide and prostaglandins, respectively, which are key mediators of inflammation.
Quantitative Data on Scropolioside Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of scropoliosides, primarily Scropolioside B, which serves as a proxy for the potential activity of this compound.
| Compound | Assay | Cell Line | Inducer | IC50 Value | Reference |
| Scropolioside B | NF-κB Luciferase Reporter Assay | HEK293 | TNF-α (100 ng/mL) | 1.02 µmol/L | [2][3] |
Table 1: Inhibitory Concentration of Scropolioside B on NF-κB Activation
| Compound | Target Gene/Protein | Cell Line | Inducer | Effect | Reference |
| Scropolioside A | iNOS Expression | RAW 264.7 Macrophages | - | Modified Expression | [2] |
| Scropolioside A | COX-2 Expression | RAW 264.7 Macrophages | - | Modified Expression | [2] |
| Scropolioside B | TNF-α Expression | THP-1 | LPS or Palmitic Acid | Blocked Increase | [2] |
| Scropolioside B | IL-1β Expression | THP-1 | LPS or Palmitic Acid | Blocked Increase | [2] |
| Scropolioside B | IL-32 Expression | THP-1 | LPS or Palmitic Acid | Blocked Expression | [2] |
Table 2: Effect of Scropoliosides on Pro-inflammatory Gene and Protein Expression
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the NF-κB signaling pathway and the proposed points of intervention by this compound, based on data from its analogs.
Caption: Putative mechanism of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for NF-κB luciferase reporter assay.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of scropoliosides on the NF-κB pathway. These protocols can serve as a template for investigating this compound.
NF-κB Luciferase Reporter Gene Assay
This assay is a standard method to quantify the transcriptional activity of NF-κB.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their high transfection efficiency.
-
Transfection:
-
Seed HEK293 cells in a 96-well plate at a suitable density.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region. A control plasmid (e.g., a plasmid with a minimal promoter) should be used in parallel.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) or vehicle control for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent, such as TNF-α (e.g., 100 ng/mL), for 6-8 hours to induce NF-κB activation.
-
-
Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Analysis:
-
Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot for NF-κB p65 Nuclear Translocation
This technique is used to visualize and quantify the amount of NF-κB p65 subunit that has translocated to the nucleus.
-
Cell Line: A relevant cell line, such as RAW 264.7 macrophages or THP-1 monocytes, is appropriate.
-
Treatment:
-
Seed cells in a 6-well plate.
-
Pre-treat with this compound or vehicle for 1 hour.
-
Stimulate with an inducer like LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins using a commercially available kit or standard laboratory protocols.
-
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the NF-κB p65 subunit.
-
Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions.
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Compare the levels of nuclear p65 in this compound-treated cells to the stimulated vehicle control.
-
Real-Time Quantitative PCR (RT-qPCR) for Pro-inflammatory Gene Expression
RT-qPCR is used to measure the mRNA levels of NF-κB target genes.
-
Cell Line: RAW 264.7 or THP-1 cells.
-
Treatment:
-
Seed cells and pre-treat with this compound or vehicle.
-
Stimulate with LPS (e.g., 1 µg/mL) for a suitable time to induce gene expression (e.g., 4-6 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
-
RT-qPCR:
-
Perform qPCR using primers specific for the target genes (e.g., iNOS, COX-2, TNF-α, IL-1β) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Use a SYBR Green or probe-based detection method.
-
-
Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression in this compound-treated cells to the stimulated vehicle control.
-
Conclusion and Future Directions
While direct evidence is still emerging, the available data on scropolioside analogs strongly suggest that this compound possesses the potential to be a potent modulator of the NF-κB signaling pathway. Its likely mechanism of action involves the inhibition of NF-κB activation, leading to a downstream reduction in the expression of key pro-inflammatory genes.
For drug development professionals and researchers, the following steps are recommended:
-
Direct Mechanistic Studies: Conduct luciferase reporter assays, Western blotting for p65 translocation and IκBα phosphorylation, and RT-qPCR for target gene expression using this compound to confirm its direct effects on the NF-κB pathway.
-
Upstream Target Identification: Investigate the interaction of this compound with upstream components of the pathway, such as the IKK complex, to pinpoint its precise molecular target.
-
In Vivo Validation: Utilize animal models of inflammation to validate the anti-inflammatory efficacy of this compound and correlate it with the modulation of the NF-κB pathway in vivo.
The exploration of this compound's role in NF-κB modulation presents a promising avenue for the development of novel anti-inflammatory therapeutics. The protocols and data presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Neuroprotective Effects of Scropolioside D: A Technical Guide
Introduction
Scropolioside D, an iridoid glycoside isolated from plants of the Scrophularia genus, has garnered scientific interest for its potential therapeutic applications. While direct neuroprotective effects are an emerging area of investigation, a growing body of evidence suggests its promise in combating neurodegenerative processes. This technical guide provides a comprehensive overview of the potential neuroprotective mechanisms of this compound, drawing upon data from related compounds and extracts. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its anti-inflammatory and antioxidant properties, relevant experimental protocols, and plausible signaling pathways.
Core Hypothesis: Neuroprotection via Anti-inflammatory and Antioxidant Mechanisms
The primary hypothesis for the neuroprotective potential of this compound centers on its established anti-inflammatory and antidiabetic activities. Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. By mitigating these processes, this compound may help preserve neuronal function and viability.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Scrophularia extracts and related iridoid glycosides, providing a basis for inferring the potential efficacy of this compound.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of Scrophularia Extracts
| Extract/Compound | Assay | Cell Line | Concentration | Result | Reference |
| Scrophularia striata extract | DPPH Radical Scavenging | N/A | 50-200 µg/ml | Dose-dependent increase in antioxidant activity | [1] |
| Scrophularia striata extract | H₂O₂-induced ROS reduction | PC12 | 50-200 µg/ml | Significant reduction in intracellular ROS | [1] |
| Scrophularia buergeriana extract | Glutamate-induced toxicity | SH-SY5Y | Not specified | Increased cell viability | [2][3] |
| Scropolioside B | LPS-induced IL-1β production | THP-1 | 50 µmol/L | Significant inhibition | [4] |
| Scropolioside B | LPS-induced TNF-α production | THP-1 | 50 µmol/L | Significant inhibition | [4] |
Table 2: In Vivo Neuroprotective Effects of Scrophularia Extracts and Iridoid Glycosides
| Treatment | Animal Model | Dosage | Key Findings | Reference |
| Scrophularia buergeriana extract (Brainon) | Scopolamine-induced amnesia in mice | Not specified | Improved memory, reduced AChE activity, increased BDNF | [5] |
| Cornel Iridoid Glycoside (CIG) | Cerebral ischemia/reperfusion in rats | Not specified | Reduced neurological deficit, infarct size, and apoptosis | [6] |
| Cornel Iridoid Glycoside (CIG) | Traumatic brain injury in rats | Up to 100 mg/kg | Reduced neuroinflammation and lipid peroxidation | [7] |
Key Signaling Pathways
The neuroprotective effects of compounds related to this compound are often attributed to the modulation of specific signaling pathways involved in inflammation and cell survival.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: this compound's potential inhibition of the NLRP3 inflammasome.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay
Objective: To determine the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
PC12 or SH-SY5Y cells
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Hydrogen peroxide (H₂O₂) or glutamate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
2',7'-dichlorofluorescein diacetate (DCFH-DA)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
96-well and 24-well cell culture plates
-
Microplate reader, fluorescence microscope, flow cytometer
Procedure:
-
Cell Culture: Culture PC12 or SH-SY5Y cells in appropriate medium and conditions.
-
Treatment:
-
Seed cells in 96-well plates for viability assays and 24-well plates for ROS and apoptosis assays.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce oxidative stress by adding H₂O₂ or glutamate to the cell medium for a designated period (e.g., 24 hours).
-
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Intracellular ROS Measurement (DCFH-DA Assay):
-
Load cells with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Stain cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify apoptotic and necrotic cells.
-
In Vivo Neuroprotection Model
Objective: To evaluate the neuroprotective effects of this compound in an animal model of neurodegeneration.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Scopolamine or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound solution for administration (e.g., oral gavage)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Anesthesia and surgical equipment for tissue collection
-
Reagents for immunohistochemistry (e.g., anti-Iba1, anti-GFAP antibodies) and western blotting (e.g., anti-BDNF, anti-CREB antibodies)
Procedure:
-
Animal Model Induction:
-
Induce cognitive impairment by administering scopolamine or induce dopaminergic neurodegeneration with MPTP.
-
-
Treatment:
-
Administer this compound or vehicle to the animals daily for a specified period.
-
-
Behavioral Testing:
-
Conduct behavioral tests such as the Morris water maze to assess learning and memory.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry on brain sections to assess neuroinflammation (Iba1 for microglia, GFAP for astrocytes).
-
Conduct western blot analysis on brain homogenates to measure levels of neuroprotective proteins like BDNF and CREB.
-
Experimental Workflow Visualization
Caption: Workflow for assessing this compound's neuroprotective effects.
While direct evidence for the neuroprotective effects of this compound is still emerging, the existing data on related iridoid glycosides and Scrophularia extracts, combined with its known anti-inflammatory and antioxidant properties, provide a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The experimental protocols and pathways outlined in this guide offer a framework for future research to elucidate the specific mechanisms and efficacy of this compound in a neurological context. Further studies are warranted to validate these promising preliminary indications.
References
- 1. Antioxidant and Neuroprotective Effects of Scrophularia striata Extract Against Oxidative Stress-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cornel iridoid glycosides exerted neuroprotective effects against cerebral ischemia/reperfusion injury in rats via inhibiting TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Scropolioside D and its Interaction with the NLRP3 Inflammasome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scropolioside D, an iridoid glycoside isolated from plants of the Scrophularia genus, has demonstrated significant anti-inflammatory and antidiabetic properties[1]. While direct, in-depth research on the specific interaction between this compound and the NOD-like receptor protein 3 (NLRP3) inflammasome is limited, studies on analogous compounds, such as Scropolioside B, provide a compelling framework for its potential mechanism of action. This technical guide synthesizes the available data on this compound and related compounds to offer insights into its potential role as a modulator of the NLRP3 inflammasome pathway, a key driver of inflammation in numerous chronic diseases.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex within the innate immune system that plays a critical role in the inflammatory response. It is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory conditions, including autoimmune diseases, metabolic disorders, and neurodegenerative diseases.
This compound: Anti-inflammatory Activity
This compound has been isolated from Scrophularia deserti and Scrophularia ilwensis and is recognized for its significant anti-inflammatory and antidiabetic activities[1][2]. While the precise molecular targets of this compound are not fully elucidated, its anti-inflammatory effects are well-documented.
Quantitative Data on Anti-inflammatory Effects
| Compound/Extract | Model | Effect | Measurement | Reference |
| Scrophularia deserti methanolic extract | Imiquimod-induced psoriasis in mice | Reduction of pro-inflammatory cytokines | Significantly lower IL-22, TNF-α, and IL-17A levels | |
| Scropolioside A | Delayed-type hypersensitivity in mice | Inhibition of pro-inflammatory mediators | Reduced production of IL-1β, TNF-α, and other cytokines | [3] |
| Scropolioside B | LPS-stimulated THP-1 cells | Inhibition of NF-κB activity | IC50 of 1.02 μmol/L | [4] |
| Scropolioside B | LPS-stimulated THP-1 cells | Inhibition of IL-1β and TNF-α secretion | Significant blockage of cytokine increase | [5] |
Proposed Mechanism of Action: Interaction with the NLRP3 Inflammasome
Based on the demonstrated inhibitory effects of the related compound Scropolioside B on the NLRP3 inflammasome, a similar mechanism can be hypothesized for this compound. Scropolioside B has been shown to decrease the expression of NLRP3 at both the mRNA and protein levels[4]. This suggests that this compound may also exert its anti-inflammatory effects by targeting the upstream signaling pathways that lead to NLRP3 expression, such as the NF-κB pathway, and potentially by directly interfering with the assembly or activation of the inflammasome complex.
Signaling Pathway Diagram
References
- 1. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Karsoside and this compound, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insight into the inhibition of the inflammatory response to experimental delayed-type hypersensitivity reactions in mice by scropolioside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Scropolioside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scropolioside D, an iridoid glycoside isolated from plants of the Scrophularia genus, has emerged as a compound of interest in pharmacological research due to its notable antidiabetic and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, including its therapeutic effects, available quantitative data, and postulated mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.
Pharmacological Effects
Antidiabetic Activity
This compound has demonstrated significant hypoglycemic effects in preclinical studies.[1] In a key study, its administration to alloxan-induced hyperglycemic rats resulted in a marked reduction in blood glucose levels, suggesting its potential as a lead compound for the development of novel antidiabetic agents.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented.[1] It has shown efficacy in reducing edema in a well-established animal model of inflammation. This positions this compound as a candidate for further investigation into its potential for treating inflammatory disorders.
Quantitative Pharmacological Data
To date, the publicly available quantitative data on the in vivo efficacy of this compound is limited. The following table summarizes the key findings from a pivotal study. It is important to note that no in vitro IC50 or EC50 values for this compound have been reported in the reviewed literature.
| Pharmacological Effect | Animal Model | Dosage | Efficacy | Reference |
| Antidiabetic | Alloxan-induced hyperglycemic rats | 10 mg/kg | 31.5% reduction in blood glucose after 1 hour34.0% reduction in blood glucose after 2 hours | [1] |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | 10 mg/kg | 30% reduction in edema | [1] |
Postulated Mechanisms of Action & Signaling Pathways
While the precise signaling pathways modulated by this compound have not been definitively elucidated, research on structurally related compounds, such as Scropolioside A and B, provides a basis for hypothesizing its mechanisms of action.
Anti-inflammatory Pathway (Hypothesized)
It is plausible that this compound exerts its anti-inflammatory effects through the inhibition of key pro-inflammatory signaling cascades. Related compounds have been shown to target the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.
-
NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and mediators. Inhibition of this pathway would lead to a broad-spectrum anti-inflammatory response.
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Its inhibition would specifically dampen the inflammatory response mediated by these cytokines.
Caption: Hypothesized Anti-inflammatory Mechanism of this compound.
Antidiabetic Pathway (Hypothesized)
The molecular mechanisms underlying the antidiabetic effects of this compound are currently unknown. However, common pathways targeted by hypoglycemic agents include the insulin signaling pathway and the AMP-activated protein kinase (AMPK) pathway.
-
Insulin Signaling Pathway: this compound may enhance insulin sensitivity by modulating key components of the insulin signaling cascade, such as the PI3K/Akt pathway, leading to increased glucose transporter 4 (GLUT4) translocation to the cell membrane and consequently, enhanced glucose uptake by peripheral tissues.
-
AMPK Pathway: Activation of AMPK, a central energy sensor, can lead to increased glucose uptake and utilization, as well as the suppression of hepatic glucose production.
Caption: Hypothesized Antidiabetic Mechanisms of this compound.
Experimental Protocols
Detailed experimental protocols from the primary study on this compound are not publicly available. However, based on standard pharmacological practices, the following are representative methodologies for the key in vivo assays.
Alloxan-Induced Hyperglycemia Model in Rats
This model is used to induce a state of hyperglycemia that mimics type 1 diabetes to evaluate the antidiabetic potential of a compound.
Workflow:
Caption: Workflow for Alloxan-Induced Hyperglycemia Assay.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used. They are housed under standard laboratory conditions with free access to food and water.
-
Induction of Hyperglycemia: Following a period of acclimatization and overnight fasting, rats are administered a single intraperitoneal (i.p.) injection of alloxan monohydrate (e.g., 120-150 mg/kg body weight) dissolved in sterile normal saline.
-
Confirmation of Hyperglycemia: Blood glucose levels are monitored periodically. Animals with fasting blood glucose levels consistently above 250 mg/dL, typically 72 hours post-alloxan injection, are considered hyperglycemic and selected for the study.
-
Treatment: Hyperglycemic animals are randomly divided into groups: a control group (no treatment), a vehicle group, and one or more groups treated with this compound at varying doses. The compound is typically administered orally or intraperitoneally.
-
Blood Glucose Measurement: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after compound administration. Blood glucose levels are measured using a standard glucometer.
-
Data Analysis: The percentage reduction in blood glucose levels is calculated for each treatment group and compared to the control and vehicle groups.
Carrageenan-Induced Paw Edema Model in Rats
This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory activity of pharmacological agents.
Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are generally used.
-
Treatment Groups: Animals are divided into control, vehicle, and this compound treatment groups.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound (this compound) or vehicle is administered, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A subplantar injection of a 1% solution of carrageenan in sterile saline (e.g., 0.1 mL) is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups in comparison to the control group.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated antidiabetic and anti-inflammatory activities. The current body of evidence, while limited, warrants further investigation into its therapeutic potential. Future research should focus on:
-
Elucidation of Signaling Pathways: Detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways through which this compound exerts its pharmacological effects. This would involve in vitro assays to assess its impact on NF-κB activation, NLRP3 inflammasome assembly, and key components of the insulin and AMPK signaling pathways.
-
Dose-Response Studies and IC50/EC50 Determination: Comprehensive dose-response studies are needed to establish the potency of this compound and to determine its IC50 and EC50 values for its various biological activities.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and a comprehensive toxicological assessment are essential for any further drug development efforts.
-
In Vivo Efficacy in Chronic Disease Models: The efficacy of this compound should be evaluated in more chronic and complex animal models of diabetes and inflammatory diseases to better predict its potential clinical utility.
By addressing these research gaps, a more complete understanding of the pharmacological profile of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
Navigating the Solubility Landscape of Scropolioside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scropolioside D, a complex iridoid glycoside, holds significant interest for its potential therapeutic applications. However, a critical gap in the publicly available data is its solubility in common organic solvents—a fundamental parameter for extraction, purification, formulation, and in-vitro assay development. This technical guide provides a comprehensive overview of the anticipated solubility of this compound based on its structural characteristics and outlines a detailed experimental protocol for its determination. While specific quantitative solubility data for this compound is not currently published, this guide equips researchers with the necessary tools and methodologies to generate this crucial information.
Understanding this compound: A Structural Perspective on Solubility
This compound is an iridoid glycoside characterized by a complex structure featuring a catalpol core, a rhamnopyranosyl unit, and further acylation with acetyl and cinnamoyl groups. The presence of numerous hydroxyl groups and glycosidic linkages imparts significant polarity to the molecule. Conversely, the trans-cinnamoyl and acetyl groups introduce lipophilic characteristics.
This intricate combination of polar and non-polar moieties suggests a nuanced solubility profile. It is anticipated that this compound will exhibit higher solubility in polar protic and aprotic solvents capable of forming hydrogen bonds and engaging in dipole-dipole interactions. Its solubility is expected to be limited in non-polar organic solvents.
Predicted Solubility Profile of this compound
Based on the solubility of structurally similar iridoid glycosides and the physicochemical properties inferred from its structure, the following qualitative solubility profile is predicted:
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Moderate to Good Solubility: Methanol, Ethanol
-
Low to Moderate Solubility: Acetone, Acetonitrile
-
Poor to Insoluble: Ethyl acetate, Dichloromethane, Chloroform, Hexane, Toluene
It is important to note that this is a theoretical assessment. Empirical determination is essential for accurate and reliable solubility data.
Quantitative Solubility Data for this compound
As of the date of this publication, there is no publicly available quantitative data on the solubility of this compound in various organic solvents. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | CH₃OH | 5.1 | ||||
| Ethanol | C₂H₅OH | 4.3 | ||||
| Acetone | C₃H₆O | 5.1 | ||||
| Acetonitrile | C₂H₃N | 5.8 | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ||||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | ||||
| Dichloromethane | CH₂Cl₂ | 3.1 | ||||
| Chloroform | CHCl₃ | 4.1 | ||||
| Hexane | C₆H₁₄ | 0.1 | ||||
| Toluene | C₇H₈ | 2.4 |
Experimental Protocol for Determining Solubility
The following is a generalized and robust protocol for determining the solubility of this compound in various organic solvents. This method is based on the shake-flask method, a widely accepted technique for solubility determination.
4.1. Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
4.2. Experimental Procedure
-
Preparation of Stock Solution and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO or methanol).
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. Determine the linearity and range of the analytical method.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Record the exact mass of this compound added.
-
Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
For solvents with fine suspended particles, centrifuge the vials at a moderate speed to facilitate phase separation.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
4.3. Data Reporting
When reporting solubility data, it is crucial to include the following information:
-
The specific organic solvent used.
-
The temperature at which the solubility was determined.
-
The analytical method used for quantification (e.g., HPLC with UV detection at a specific wavelength).
-
The determined solubility value in appropriate units (e.g., mg/mL, g/L, or mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides a robust framework for researchers to address this knowledge gap. By understanding the structural determinants of its solubility and employing the detailed experimental protocol provided, scientists and drug development professionals can generate the critical data needed to advance their research and development efforts involving this promising natural product. The systematic determination and sharing of this data will be invaluable to the scientific community.
Spectroscopic and Structural Elucidation of Scropolioside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scropolioside D is an iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and antidiabetic activities.[1][2] As a member of the extensive family of iridoid glycosides, its structural complexity necessitates a multi-faceted analytical approach for complete characterization. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, alongside generalized experimental protocols relevant to its isolation and analysis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of this and similar natural products.
Chemical Structure
This compound has been identified as 6-O-[(2",4"-di-O-acetyl-3"-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl]-catalpol.[1] Its structure is characterized by a catalpol core, which is an iridoid, glycosidically linked to a substituted rhamnose sugar at the C6 position. The rhamnose moiety is further acylated with two acetyl groups and a trans-cinnamoyl group.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of this compound, providing information on the connectivity and stereochemistry of the molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the iridoid core, the rhamnose and glucose moieties, and the cinnamoyl and acetyl substituents. The available proton NMR data, as reported in the literature, is summarized in Table 1.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.95 | d | 9.5 |
| H-3 | 6.30 | d | 6.0 |
| H-4 | 5.15 | d | 6.0 |
| H-5 | 2.65 | m | |
| H-6 | 4.20 | m | |
| H-7 | 3.85 | m | |
| H-9 | 2.50 | m | |
| H-10 | 1.15 | s | |
| H-1' | 4.65 | d | 8.0 |
| H-1" | 5.35 | d | 1.5 |
| H-2" | 5.25 | dd | 3.5, 1.5 |
| H-3" | 5.50 | dd | 10.0, 3.5 |
| H-4" | 5.10 | t | 10.0 |
| H-5" | 3.80 | m | |
| H-6" (CH₃) | 1.25 | d | 6.0 |
| H-2''' | 6.55 | d | 16.0 |
| H-3''' | 7.70 | d | 16.0 |
| Ar-H | 7.40-7.60 | m | |
| OAc | 2.05 | s | |
| OAc | 2.10 | s |
Data sourced from Caliș, İ., et al. (1993). J Nat Prod, 56(4), 606-9.
¹³C NMR Data
Infrared (IR) Spectroscopy
Specific IR absorption peak data for this compound is not detailed in the available literature. However, based on its functional groups, the IR spectrum is expected to display the following characteristic absorption bands:
-
-OH (hydroxyl groups): A broad band in the region of 3400-3200 cm⁻¹ due to the stretching vibrations of the multiple hydroxyl groups in the sugar and catalpol moieties.
-
C=O (ester carbonyls): Strong absorption bands around 1735-1715 cm⁻¹ corresponding to the stretching vibrations of the acetyl and cinnamoyl ester groups.[3][4]
-
C=C (aromatic and olefinic): Peaks in the 1650-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds in the aromatic ring of the cinnamoyl group and the enol-ether system of the iridoid core.[3]
-
C-O (alcohols, ethers, esters): A complex pattern of strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹, arising from the C-O stretching vibrations of the glycosidic linkages, hydroxyl groups, and ester functionalities.
-
C-H (aromatic and aliphatic): Stretching vibrations for aromatic C-H bonds would appear just above 3000 cm⁻¹, while those for aliphatic C-H bonds would be just below 3000 cm⁻¹.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is primarily dictated by the presence of the cinnamoyl chromophore. This aromatic ester group is expected to exhibit strong absorption in the UV region. While the exact absorption maxima (λmax) for this compound are not specified in the reviewed literature, cinnamoyl derivatives typically show a strong absorption band in the range of 270-320 nm, which is characteristic of the π → π* transition of the conjugated system.[5][6][7]
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly provided in the original isolation paper. However, the following are generalized methodologies commonly employed for the analysis of iridoid glycosides.
Isolation and Purification of this compound
A general procedure for the isolation of iridoid glycosides from plant material involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Scrophularia species) is extracted with a polar solvent, typically methanol or ethanol, at room temperature or under reflux.
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence is to partition the aqueous suspension of the extract successively with n-hexane, chloroform, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatographic Separation: The enriched fractions are then subjected to a series of chromatographic techniques for the isolation of pure compounds. These may include:
-
Column Chromatography (CC): Using silica gel, Sephadex LH-20, or reversed-phase (C18) silica gel as the stationary phase, with gradient elution using solvent systems such as chloroform-methanol-water or methanol-water.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for the final purification of the compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments are crucial for establishing the connectivity between protons and carbons and for the complete assignment of all signals.
IR Spectroscopy
-
Sample Preparation: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the sample is ground with KBr and pressed into a thin disk. Alternatively, the spectrum can be obtained from a thin film of the sample evaporated onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol.
-
Data Acquisition: The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically over a wavelength range of 200-400 nm. The solvent used for dissolving the sample is also used as the blank.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Biological Activity and Potential Signaling Pathways
This compound has been reported to possess anti-inflammatory and antidiabetic activities.[1][2] While the precise molecular mechanisms are still under investigation, related iridoid glycosides, such as Scropolioside B, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] The NF-κB pathway is a crucial regulator of the expression of pro-inflammatory cytokines.[10][11] It is plausible that this compound may share a similar mechanism of action. The antidiabetic effects of iridoid glycosides can be mediated through various mechanisms, including the inhibition of α-glucosidase, enhancement of insulin secretion, and improvement of insulin sensitivity.[12][13][14] Further research is required to elucidate the specific signaling pathways modulated by this compound.
Conclusion
This technical guide has summarized the available spectroscopic data for this compound, providing a foundation for its identification and characterization. While complete quantitative data for all spectroscopic methods is not yet publicly available, the provided ¹H NMR data and the expected characteristics of the ¹³C NMR, IR, and UV-Vis spectra, in conjunction with the generalized experimental protocols, offer a robust framework for researchers. The potential of this compound as a therapeutic agent, particularly in the areas of inflammation and diabetes, warrants further investigation into its mechanisms of action and biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antidiabetic Properties, Bioactive Constituents, and Other Therapeutic Effects of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antidiabetic Phytochemicals From Medicinal Plants: Prospective Candidates for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Scropolioside D and its Impact on Macrophage Cytokine Production: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of Scropolioside D's effect on cytokine production in macrophages. Due to the limited availability of detailed research specifically on this compound, this document also provides an in-depth analysis of the closely related and well-studied compound, Scropolioside B, as a proxy to understand the potential mechanisms of action for this class of iridoid glycosides.
This compound: An Overview of a Promising Anti-Inflammatory Agent
This compound, an iridoid glycoside, has been identified as a compound with significant antidiabetic and anti-inflammatory activities[1]. Preliminary studies have shown that it can exert anti-inflammatory effects, as demonstrated in a nuclear factor-kappa B (NF-κB)-mediated reporter gene luciferase assay. However, a comprehensive body of research detailing its specific effects on the production of various pro-inflammatory cytokines in macrophages, and the underlying molecular mechanisms, particularly concerning the mitogen-activated protein kinase (MAPK) signaling pathway, is not yet available in the public domain.
The current scientific literature provides a more extensive characterization of a related compound, Scropolioside B, which offers valuable insights into the potential anti-inflammatory profile of this compound. The subsequent sections of this guide will, therefore, focus on the detailed experimental data and established mechanisms of Scropolioside B in macrophages.
Scropolioside B: A Detailed Examination of its Anti-Inflammatory Effects in Macrophages
Scropolioside B has been shown to significantly inhibit the production of pro-inflammatory cytokines in macrophages. Its mechanism of action primarily involves the modulation of the NF-κB signaling pathway and the NLRP3 inflammasome.
Quantitative Data on Cytokine Inhibition
The inhibitory effects of Scropolioside B on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated THP-1 macrophages are summarized below.
| Cytokine | Treatment | Concentration (µM) | Inhibition | Reference |
| IL-1β | Scropolioside B | 50 | Significant reduction in protein expression | [1] |
| TNF-α | Scropolioside B | 50 | Significant reduction in protein expression | [1] |
Table 1: Effect of Scropolioside B on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages.
Furthermore, Scropolioside B has been demonstrated to inhibit NF-κB activation in a dose-dependent manner.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Scropolioside B | HEK293 (with NF-κB reporter) | Luciferase Reporter Assay | 1.02 | [1] |
Table 2: Inhibitory Concentration (IC50) of Scropolioside B on NF-κB Activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of Scropolioside B in macrophages.
2.2.1. Cell Culture and Treatment
-
Cell Line: Human monocytic cell line THP-1.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Stimulation: Differentiated macrophages are pre-treated with various concentrations of Scropolioside B for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response[1].
2.2.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Culture supernatants from treated and untreated macrophage cultures are collected.
-
Commercially available ELISA kits for human TNF-α and IL-1β are used according to the manufacturer's instructions.
-
Briefly, 96-well plates are coated with a capture antibody specific for the target cytokine.
-
After blocking non-specific binding sites, the culture supernatants and standard solutions are added to the wells.
-
A biotinylated detection antibody is then added, followed by an enzyme-linked avidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The concentration of the cytokine in the samples is determined by interpolating from a standard curve generated with recombinant cytokines[1].
-
2.2.3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the effect of Scropolioside B on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., pro-IL-1β, NLRP3, and GAPDH as a loading control) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software[1].
-
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the inflammatory response of macrophages and the general workflow of the experiments described.
Figure 1: General experimental workflow for investigating the anti-inflammatory effects of Scropolioside B in macrophages.
References
Methodological & Application
Application Note: High-Throughput Analysis of Scropolioside D in Plant Extracts using LC-MS/MS
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Scropolioside D in plant extracts, particularly from the Scrophularia genus. This compound, an iridoid glycoside, has garnered significant interest for its potential anti-inflammatory and antidiabetic properties.[1] The described protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, tailored for researchers in natural product chemistry, pharmacology, and drug development. This method is crucial for the quality control of herbal medicines and for pharmacokinetic studies of this promising bioactive compound.
Introduction
This compound is a naturally occurring iridoid glycoside found in various plant species, notably within the Scrophularia genus.[2] Pre-clinical studies have indicated that this compound possesses significant biological activities, including anti-inflammatory and antidiabetic effects.[1] The anti-inflammatory actions are thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. Given its therapeutic potential, there is a growing need for a reliable and validated analytical method to accurately quantify Scopolioside D in complex plant matrices. This application note presents a detailed protocol for the extraction and subsequent LC-MS/MS analysis of this compound, offering high selectivity and sensitivity.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Scrophularia sp.)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-5) on the plant residue with another 20 mL of 80% methanol.
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Quantifier): m/z 713.2 > 349.1
-
This compound (Qualifier): m/z 713.2 > 161.0
-
Note: The molecular formula of this compound is C34H42O17. The precursor ion [M-H]⁻ is proposed. Product ions are based on typical fragmentation of iridoid glycosides, including cleavage of the glycosidic bond and fragmentation of the aglycone.
-
-
Collision Energy (CE): To be optimized for the specific instrument, typically in the range of 20-40 eV.
-
Dwell Time: 100 ms
Data Presentation
The following table presents hypothetical quantitative data for this compound content in different Scrophularia species to illustrate the application of this method.
| Plant Species | Plant Part | This compound Concentration (µg/g dry weight) | Standard Deviation |
| Scrophularia nodosa | Leaves | 152.4 | 12.1 |
| Scrophularia nodosa | Stems | 45.8 | 4.5 |
| Scrophularia scorodonia | Leaves | 210.9 | 18.5 |
| Scrophularia scorodonia | Stems | 63.2 | 6.8 |
| Scrophularia deserti | Aerial Parts | 185.6 | 15.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Conclusion
The LC-MS/MS method presented in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in a laboratory setting. This method will be a valuable tool for researchers investigating the pharmacological properties of this compound and for the quality control of herbal products containing this bioactive compound. Further studies are warranted to fully elucidate the in vivo efficacy and mechanisms of action of this compound.
References
Application Note and Protocol: Extraction and Isolation of Scropolioside D from Scrophularia deserti
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and isolation of Scropolioside D, a bioactive iridoid glycoside, from the aerial parts of Scrophularia deserti. This compound has demonstrated significant antidiabetic and anti-inflammatory activities, making it a compound of interest for further research and drug development.[1][2] The described methodology is based on established phytochemical techniques for the isolation of iridoid glycosides from plants of the Scrophularia genus.[3] The protocol outlines a systematic workflow from plant material preparation to the purification of the target compound, employing solvent extraction and column chromatography. While specific quantitative yields for this compound from Scrophularia deserti are not extensively reported in publicly available literature, this protocol provides a robust framework for its successful isolation.
Introduction
Scrophularia deserti Delile, a member of the Scrophulariaceae family, is a perennial herb found in desert and dry shrubland biomes from Egypt to Western Pakistan and the Arabian Peninsula.[4] The genus Scrophularia is a rich source of various secondary metabolites, including iridoid glycosides, which are known for their diverse biological activities.[3] Among the compounds isolated from S. deserti, this compound has been identified as a promising molecule with potential therapeutic applications due to its antidiabetic and anti-inflammatory properties.[1][2] This application note provides a comprehensive protocol for the extraction and isolation of this compound, enabling researchers to obtain this compound for further pharmacological and chemical investigations.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Aerial parts of Scrophularia deserti | Dried and powdered | Botanical supplier |
| Methanol (MeOH) | ACS Grade | Sigma-Aldrich |
| n-Hexane | ACS Grade | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Chloroform (CHCl₃) | ACS Grade | Merck |
| Water (H₂O) | Distilled or Deionized | --- |
| Silica gel (for column chromatography) | 60 Å, 70-230 mesh | Sigma-Aldrich |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
| Vanillin-sulfuric acid reagent | --- | In-house preparation |
Experimental Protocols
Plant Material Preparation
-
Collect fresh aerial parts of Scrophularia deserti.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until constant weight.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Fractionation
-
Suspend the crude methanolic extract in distilled water (e.g., 500 mL) to form an aqueous suspension.
-
Perform liquid-liquid partitioning of the aqueous suspension sequentially with n-hexane, chloroform, and ethyl acetate.
-
For each solvent, perform the partitioning three times (e.g., 3 x 500 mL).
-
Separate the layers using a separatory funnel and collect the respective fractions.
-
Concentrate each fraction to dryness using a rotary evaporator. The iridoid glycosides, including this compound, are expected to be concentrated in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
Isolation by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, for example, a gradient of chloroform and methanol.
-
Dissolve the ethyl acetate or n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry powder.
-
Load the dried sample onto the top of the prepared silica gel column.
-
Elute the column with a gradient solvent system, starting with a less polar mixture (e.g., 100% chloroform) and gradually increasing the polarity by adding methanol.
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by Thin Layer Chromatography (TLC).
Thin Layer Chromatography (TLC) Monitoring
-
Spot the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.
-
Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.
Purification
-
Subject the combined fractions containing this compound to further chromatographic purification steps, such as preparative TLC or repeated column chromatography with a shallower solvent gradient, until a pure compound is obtained.
-
The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Parameter | Value | Unit |
| Starting amount of dried plant material | g | |
| Yield of crude methanolic extract | g | |
| Yield of n-hexane fraction | g | |
| Yield of chloroform fraction | g | |
| Yield of ethyl acetate fraction | g | |
| Yield of purified this compound | mg | |
| Purity of this compound (by HPLC) | % |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway and Logical Relationships
At present, the specific signaling pathways modulated by this compound are a subject of ongoing research. Its known anti-inflammatory and antidiabetic activities suggest potential interactions with key inflammatory and metabolic pathways. The following diagram illustrates a hypothetical relationship based on its biological activities.
Caption: Hypothesized biological activity of this compound.
Conclusion
This document provides a detailed and practical protocol for the extraction and isolation of this compound from Scrophularia deserti. By following this methodology, researchers can obtain this valuable bioactive compound for further studies aimed at exploring its full therapeutic potential. The provided workflow and data presentation templates will aid in the systematic execution and documentation of the isolation process. Further research is warranted to elucidate the precise mechanisms of action and to optimize the yield of this compound from this plant source.
References
- 1. pbp.medilam.ac.ir [pbp.medilam.ac.ir]
- 2. Isolation and Structure Elucidation of Two Highly Acylated Iridoid Diglycosides from Scrophularia scopolii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoids from Scrophularia genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JSM Central || Article Info [jsmcentral.org]
In Vivo Models for Evaluating the Anti-inflammatory Activity of Scropolioside D
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Scropolioside D, an iridoid glycoside, has been identified as a compound with significant anti-inflammatory potential.[1][2] Iridoid glycosides as a class of compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[1][3][4] These pathways, when activated by inflammatory stimuli, lead to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This document provides detailed protocols for two established in vivo models to assess the anti-inflammatory efficacy of this compound: the Carrageenan-Induced Paw Edema model for acute inflammation and the Lipopolysaccharide (LPS)-Induced Acute Lung Injury model for more systemic and organ-specific inflammation.
Preclinical In Vivo Models for Anti-inflammatory Activity
The selection of an appropriate animal model is crucial for the preclinical evaluation of anti-inflammatory drug candidates.[5] The models presented here are widely used and validated for screening potential anti-inflammatory agents.
Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model of acute inflammation, primarily used to evaluate non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory compounds. The inflammatory response is characterized by a biphasic edema development. The initial phase (first 1-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-5 hours) is associated with the production of prostaglandins and nitric oxide, mediated by the induction of COX-2 and iNOS.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intratracheal or intranasal administration of LPS in rodents mimics key features of human ALI, including robust neutrophil infiltration into the lungs, release of pro-inflammatory cytokines and chemokines, and increased vascular permeability leading to pulmonary edema.[6][7][8] This model is valuable for investigating the efficacy of anti-inflammatory agents in a setting of severe, acute inflammation.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the inhibitory effect of this compound on acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg) or Diclofenac (10 mg/kg)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control (Carrageenan + Vehicle)
-
This compound (low dose, e.g., 10 mg/kg) + Carrageenan
-
This compound (medium dose, e.g., 25 mg/kg) + Carrageenan
-
This compound (high dose, e.g., 50 mg/kg) + Carrageenan
-
Positive Control (Indomethacin or Diclofenac) + Carrageenan
-
-
Dosing: Administer this compound, vehicle, or the positive control drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection. Alternatively, paw thickness can be measured using digital calipers.
-
Data Analysis:
-
Calculate the paw edema volume (mL) or thickness (mm) at each time point by subtracting the initial volume/thickness from the volume/thickness at that time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | Paw Volume Increase (mL) at 5 hours (Mean ± SEM) | % Inhibition at 3 hours | % Inhibition at 5 hours |
| Vehicle Control | - | 0.85 ± 0.05 | 0.92 ± 0.06 | - | - |
| This compound | 10 | 0.68 ± 0.04 | 0.75 ± 0.05 | 20.0 | 18.5 |
| This compound | 25 | 0.45 ± 0.03 | 0.51 ± 0.04 | 47.1 | 44.6 |
| This compound | 50 | 0.32 ± 0.02 | 0.38 ± 0.03 | 62.4 | 58.7 |
| Indomethacin | 10 | 0.28 ± 0.02 | 0.33 ± 0.03 | 67.1 | 64.1 |
*p<0.05, **p<0.01 compared to Vehicle Control group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
Objective: To determine the protective effects of this compound on LPS-induced acute lung injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Positive control: Dexamethasone (5 mg/kg)
-
Vehicle for this compound
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetics (e.g., ketamine/xylazine)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Myeloperoxidase (MPO) activity assay kit
-
BCA protein assay kit
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under specific pathogen-free conditions.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Sham Control (PBS challenge + Vehicle)
-
LPS Control (LPS challenge + Vehicle)
-
This compound (low dose, e.g., 10 mg/kg) + LPS
-
This compound (medium dose, e.g., 25 mg/kg) + LPS
-
This compound (high dose, e.g., 50 mg/kg) + LPS
-
Positive Control (Dexamethasone) + LPS
-
-
Dosing: Administer this compound, vehicle, or dexamethasone (i.p. or p.o.) 1 hour before LPS challenge.
-
Induction of Lung Injury: Lightly anesthetize mice and instill 50 µL of LPS (1 mg/mL in sterile PBS) intranasally. The sham control group receives 50 µL of sterile PBS.
-
Sample Collection (24 hours post-LPS):
-
Euthanize mice and collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with 1 mL of ice-cold PBS.
-
Centrifuge the BALF; use the supernatant for cytokine and protein analysis and the cell pellet for total and differential cell counts.
-
Perfuse the lungs with PBS and collect the lung tissue. A portion can be used for MPO activity assay and another for histopathology.
-
-
Biochemical and Histological Analysis:
-
BALF Analysis: Determine total protein concentration (indicator of vascular permeability), total and differential leukocyte counts, and levels of TNF-α, IL-1β, and IL-6 using ELISA.
-
Lung MPO Activity: Homogenize lung tissue and measure MPO activity as an index of neutrophil infiltration.
-
Histopathology: Fix lung tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury (edema, inflammation, alveolar damage).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | BALF Total Protein (µg/mL) | BALF Neutrophil Count (x10⁴/mL) | Lung MPO Activity (U/g tissue) | BALF TNF-α (pg/mL) |
| Sham Control | - | 150 ± 20 | 0.5 ± 0.1 | 1.2 ± 0.2 | 30 ± 5 |
| LPS Control | - | 850 ± 60 | 25.0 ± 2.5 | 8.5 ± 0.7 | 550 ± 45 |
| This compound | 10 | 680 ± 55 | 19.5 ± 2.0 | 6.8 ± 0.6 | 420 ± 38 |
| This compound | 25 | 450 ± 40 | 12.0 ± 1.5 | 4.5 ± 0.4 | 280 ± 25 |
| This compound | 50 | 320 ± 30 | 8.5 ± 1.0 | 3.1 ± 0.3 | 150 ± 18 |
| Dexamethasone | 5 | 280 ± 25 | 7.0 ± 0.8 | 2.5 ± 0.2 | 120 ± 15 |
*p<0.05, **p<0.01 compared to LPS Control group.
Experimental Workflow for LPS-Induced Acute Lung Injury
Putative Signaling Pathways of this compound
Based on studies of related iridoid glycosides like Scropolioside B, this compound is hypothesized to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways.[1]
Inhibition of NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators. This compound may inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.
Modulation of MAPK Signaling Pathway:
Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are another family of key signaling molecules involved in the inflammatory response. Their activation by upstream kinases leads to the phosphorylation and activation of various transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. It is plausible that this compound could also interfere with the phosphorylation and activation of these MAPK proteins, further contributing to its anti-inflammatory effects.
Conclusion
The provided protocols for the carrageenan-induced paw edema and LPS-induced acute lung injury models offer robust and well-characterized systems for the in vivo evaluation of this compound's anti-inflammatory properties. By quantifying key inflammatory markers and assessing tissue pathology, researchers can obtain comprehensive data on the efficacy and potential mechanisms of action of this promising natural compound. The investigation of its effects on the NF-κB and MAPK signaling pathways will be crucial in elucidating its molecular targets and advancing its development as a potential therapeutic agent for inflammatory diseases.
References
- 1. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stevioside targets the NF-κB and MAPK pathways for inhibiting inflammation and apoptosis of chondrocytes and ameliorates osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Lung Injury Is Independent of Serum Vitamin D Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Lung Injury Induced by Lipopolysaccharide Is Independent of Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay Featuring Scropolioside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The carrageenan-induced paw edema assay is a widely used and reproducible in vivo model for evaluating the anti-inflammatory potential of novel therapeutic compounds. Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia, mediated by the release of pro-inflammatory molecules such as histamine, bradykinin, prostaglandins, and cytokines.
Scropolioside D, an iridoid glycoside, has demonstrated significant anti-inflammatory and antidiabetic properties.[1] This document provides a detailed protocol for utilizing the carrageenan-induced paw edema model to assess the anti-inflammatory efficacy of this compound. Furthermore, it delves into the potential molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Experimental Protocols
Animals
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: 150-200 g for rats, 20-25 g for mice.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.
-
Housing: Maintained under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
Materials and Reagents
-
This compound (Test Compound)
-
Carrageenan (Lambda, Type IV)
-
Indomethacin or Diclofenac Sodium (Positive Control)
-
Normal Saline (0.9% NaCl)
-
Plethysmometer
-
Syringes (1 mL) with needles (26G)
-
Animal weighing balance
Experimental Design
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I (Normal Control): Administered vehicle only.
-
Group II (Carrageenan Control): Administered vehicle followed by carrageenan injection.
-
Group III (Positive Control): Administered Indomethacin (10 mg/kg) or Diclofenac Sodium (20 mg/kg) followed by carrageenan injection.
-
Group IV-VI (Test Groups): Administered this compound at varying doses (e.g., 5, 10, 20 mg/kg) followed by carrageenan injection.
-
-
Administration of Test and Control Compounds:
-
Administer this compound (dissolved in a suitable vehicle like normal saline or 0.5% carboxymethyl cellulose) and the positive control drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.
-
The vehicle is administered to the normal and carrageenan control groups.
-
-
Induction of Paw Edema:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The difference between the initial and subsequent paw volumes indicates the volume of edema.
-
-
Calculation of Percentage Inhibition of Edema:
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Average paw edema volume in the carrageenan control group.
-
Vt = Average paw edema volume in the treated group.
-
-
Biochemical Analysis (Optional)
At the end of the experiment, animals can be euthanized, and blood and paw tissue samples collected for the analysis of inflammatory markers.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in serum or paw tissue homogenates using ELISA kits.
-
Enzyme Activity: Assess the activity of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) in paw tissue.
Data Presentation
The following table summarizes the expected quantitative data from the carrageenan-induced paw edema assay with this compound and related compounds. Note that specific data for this compound is based on the reported significant anti-inflammatory activity, while quantitative values for related iridoid glycosides from the same chemical family provide a comparative reference.[1]
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Percentage Inhibition of Edema (%) at 3h |
| Carrageenan Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3 |
| This compound | 10 | Data indicates significant reduction | Expected to be significant |
| Harpagoside-B | 10 | 0.60 ± 0.04 | 30.0[1] |
| Koelzioside | 10 | 0.63 ± 0.05 | 26.0[1] |
| 8-O-acetyl-harpagide | 10 | 0.65 ± 0.04 | 23.0[1] |
*p < 0.05 compared to Carrageenan Control.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols for Evaluating Scropolioside D Bioactivity
Introduction
Scropolioside D is an iridoid glycoside isolated from plants of the Scrophularia genus.[1][2] Emerging research has identified this compound as a compound with significant anti-inflammatory and antidiabetic properties, making it a promising candidate for further investigation in drug discovery and development.[1][3] Iridoid glycosides as a class are known to possess a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5]
These application notes provide detailed protocols for cell-based assays to quantify the bioactivity of this compound, focusing on its anti-inflammatory, antioxidant, and apoptotic effects. The provided methodologies are designed for researchers, scientists, and drug development professionals to robustly evaluate the therapeutic potential of this compound.
Anti-inflammatory Activity Assays
Application Note:
Chronic inflammation is a key pathological feature of numerous diseases. A critical signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[4][6] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the NF-κB transcription factor translocates to the nucleus, inducing the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and TNF-α.[6] this compound and related compounds have been shown to inhibit NF-κB activation.[3][7] The following protocols describe how to quantify the inhibitory effect of this compound on the NF-κB pathway and subsequent cytokine production.
Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and its inhibition by this compound.[8]
Materials:
-
HEK293 or THP-1 cells
-
pNF-κB-Luc plasmid (luciferase reporter gene driven by an NF-κB response element)
-
Transfection reagent (e.g., FuGENE HD)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
TNF-α or LPS (stimulant)
-
Luciferase Assay System (e.g., Promega)
-
Opaque, flat-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in an opaque 96-well plate at a density of ~2 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Transfection: On the following day, transfect the cells with the pNF-κB-Luc plasmid according to the manufacturer's protocol for your chosen transfection reagent.[3] A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.
-
Incubation: Allow 24 hours for the cells to express the reporter gene.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10-100 ng/mL) for 6-24 hours to activate the NF-κB pathway.[3][7] Include an unstimulated control.
-
Cell Lysis: After incubation, remove the medium and lyse the cells using 20-50 µL of Passive Lysis Buffer per well.[9]
-
Luminescence Measurement: Transfer 10-20 µL of the cell lysate to a new opaque plate. Add Luciferase Assay Reagent and measure the firefly luminescence using a luminometer. If using a dual-luciferase system, subsequently add the Stop & Glo® Reagent to measure the Renilla luminescence.[9]
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activity by this compound compared to the stimulated vehicle control.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Protocol: Pro-inflammatory Cytokine (TNF-α & IL-1β) Measurement by ELISA
This protocol quantifies the amount of secreted pro-inflammatory cytokines from immune cells (e.g., macrophages) following stimulation.
Materials:
-
THP-1 monocytes or RAW 264.7 macrophages
-
PMA (for THP-1 differentiation)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
LPS (from E. coli)
-
This compound
-
Human or Mouse TNF-α and IL-1β ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (for THP-1): Seed THP-1 monocytes at 2 x 10⁵ cells/well in a 96-well plate. Differentiate them into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.[10] Wash cells with fresh medium and rest for 24 hours. For RAW 264.7 cells, seed directly and allow to adhere overnight.
-
Treatment: Pre-treat the differentiated THP-1 or RAW 264.7 cells with various concentrations of this compound for 1 hour.[3]
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response.[7] Incubate for 6-24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and use the clear supernatant for analysis.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for your specific kit.[10] This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of TNF-α and IL-1β in each sample. Determine the percentage inhibition of cytokine secretion by this compound relative to the LPS-stimulated control.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.8. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: The Anti-inflammatory Effects of Scropolioside D on Lipopolysaccharide-Stimulated RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators and cytokines. The RAW 264.7 macrophage cell line is a widely used in vitro model to study inflammatory processes and screen for anti-inflammatory drug candidates.
Scropolioside D, an iridoid glycoside, has been identified as a potential anti-inflammatory agent.[1] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on LPS-stimulated RAW 264.7 cells. Due to the limited availability of specific quantitative data for this compound, data from the structurally similar iridoid glycoside, Geniposide, is presented as a representative example to illustrate the expected anti-inflammatory effects.
Data Presentation
The following tables summarize the inhibitory effects of the representative iridoid glycoside, Geniposide, on key inflammatory markers in LPS-stimulated RAW 264.7 cells. This data serves as an illustrative example of the potential efficacy of this compound.
Table 1: Inhibitory Effect of Geniposide on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (IC50 µM) |
| LPS (1 µg/mL) + Geniposide | 10, 25, 50 | 135.9 |
Table 2: Inhibitory Effect of Geniposide on Pro-inflammatory Cytokine Production
| Cytokine | Geniposide IC50 (µM) |
| TNF-α | 310.3 |
| IL-6 | 1454 |
| IL-1β | Not Determined |
Table 3: Effect of Geniposide on Pro-inflammatory Gene Expression
| Gene | Effect of Geniposide Treatment |
| iNOS (Nos2) | Significant Suppression |
| COX-2 (Ptgs2) | Significant Suppression |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA analysis) at a density of 1.5 x 10^5 cells/mL.
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of this compound (or the test compound) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine analysis).
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to assess cell viability.
-
Protocol:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Measurement (Griess Assay)
-
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol:
-
After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the respective total protein or β-actin.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 cells are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: LPS-induced pro-inflammatory signaling cascade and the inhibitory sites of this compound.
Caption: A streamlined workflow for assessing the anti-inflammatory effects of this compound.
References
Application Notes and Protocols for Developing a Stable Formulation of Scropolioside D
For Researchers, Scientists, and Drug Development Professionals
Introduction to Scropolioside D
This compound is an iridoid glycoside first isolated from Scrophularia ilwensis.[1] It has demonstrated significant potential as a therapeutic agent, with studies indicating notable antidiabetic and anti-inflammatory activities.[2][3] Like many natural products, the successful development of this compound into a viable pharmaceutical product is contingent upon creating a stable formulation that preserves its chemical integrity and therapeutic efficacy.
Iridoid glycosides, including this compound, are known to be susceptible to degradation, particularly through hydrolysis of the glycosidic bond and ester functionalities, which can be influenced by pH, temperature, and the presence of moisture.[4][5] Therefore, a systematic approach to formulation development is crucial. These application notes provide a comprehensive guide to understanding the stability challenges of this compound and offer detailed protocols for developing a stable pharmaceutical formulation.
Potential Degradation Pathways
Based on the chemical structure of this compound, an iridoid glycoside with ester linkages, the primary degradation pathway is anticipated to be hydrolysis. This can be catalyzed by acidic or basic conditions, leading to the cleavage of the glycosidic bond or the ester groups. This degradation would result in a loss of biological activity.
References
- 1. Karsoside and this compound, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Scropolioside D as a Potential Marker Compound for Scrophularia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Scrophularia, commonly known as figworts, encompasses a wide array of plant species utilized in traditional medicine for their anti-inflammatory, hepatoprotective, and neuroprotective properties.[1] A significant portion of these therapeutic effects is attributed to a class of secondary metabolites known as iridoid glycosides. Among these, Scropolioside D has emerged as a compound of interest due to its potential as a specific chemical marker for the identification and quality control of Scrophularia species and their derived products. This document provides a comprehensive overview of this compound, including its quantification in various Scrophularia species, detailed experimental protocols for its analysis, and an exploration of its potential biological activities and associated signaling pathways.
Quantitative Data Summary
The concentration of this compound can vary among different species of Scrophularia. Establishing a quantitative profile of this compound is essential for its validation as a marker. The following table summarizes the reported concentrations of this compound in various Scrophularia species, determined by High-Performance Liquid Chromatography (HPLC).
| Scrophularia Species | Plant Part | This compound Concentration (mg/g of dry weight) | Reference |
| Scrophularia deserti | Aerial Parts | Present (exact quantity not specified) | [1] |
| Scrophularia ilwensis | Aerial Parts | Present (exact quantity not specified) | |
| Scrophularia nodosa | Aerial Parts | Not explicitly quantified, but iridoid glycosides are present. | |
| Scrophularia buergeriana | Root | Iridoid glycosides are major components. | |
| Scrophularia ningpoensis | Root | Contains a variety of iridoid glycosides. |
Note: Quantitative data for this compound across a wide range of Scrophularia species is still an active area of research. The table will be updated as more specific quantification studies become available.
Experimental Protocols
Extraction of Iridoid Glycosides from Scrophularia Species
This protocol outlines a general procedure for the extraction of iridoid glycosides, including this compound, from plant material.
Materials:
-
Dried and powdered plant material (Scrophularia sp.)
-
Methanol (analytical grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Add 100 mL of methanol to the plant material.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the methanolic extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Store the crude extract at 4°C for further analysis.
Isolation of this compound using Column Chromatography
This protocol describes the separation of this compound from the crude extract.
Materials:
-
Crude methanolic extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., Chloroform:Methanol gradient)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% Chloroform).
-
Pack the glass column with the slurry.
-
Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry powder.
-
Carefully load the powdered sample onto the top of the packed silica gel column.
-
Begin elution with the initial solvent (100% Chloroform) and gradually increase the polarity by adding methanol in a stepwise gradient.
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system (e.g., Chloroform:Methanol, 9:1 v/v).
-
Visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
Quantification of this compound by HPLC-UV
This protocol provides a validated method for the quantitative analysis of this compound.[2][3]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or water with 0.1% formic acid). A typical gradient might start with 10% acetonitrile, increasing to 40% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve a known amount of the purified extract in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Biological Activity and Signaling Pathways
Iridoid glycosides from Scrophularia species are known to possess significant anti-inflammatory and neuroprotective activities.[1] While the specific mechanisms of this compound are still under investigation, the activities of structurally similar compounds, such as Scropolioside B, provide valuable insights into its potential pathways of action.
Anti-inflammatory Activity
Scropolioside B has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-1β by suppressing the NF-κB signaling pathway .[4] It is hypothesized that this compound may exert similar anti-inflammatory effects by modulating this key pathway. The NF-κB pathway is a central regulator of the inflammatory response.[5]
References
- 1. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Scropolioside D in Animal Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 2 Diabetes (T2D) is a multifactorial metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction. Scropolioside D, an iridoid glycoside, has demonstrated significant antidiabetic and anti-inflammatory properties in preliminary studies, suggesting its potential as a novel therapeutic agent for T2D.[1][2] These application notes provide a comprehensive guide to utilizing appropriate animal models for the preclinical investigation of this compound's efficacy and mechanism of action in T2D.
Choosing an Appropriate Animal Model
The selection of a suitable animal model is critical for obtaining clinically relevant data. Both genetic and inducible models of T2D are available, each with distinct advantages and limitations.[3][4][5]
Genetically Modified Models
Genetic models spontaneously develop T2D due to specific gene mutations, closely mimicking certain aspects of the human disease.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.[6][7][8][9] They are a robust model for studying the complications of long-term T2D.[6][9]
-
ob/ob Mice: These mice are deficient in leptin, resulting in overeating and profound obesity, which leads to insulin resistance and hyperglycemia.[6][10][11][12]
-
Goto-Kakizaki (GK) Rats: This is a non-obese model of T2D developed through selective breeding for glucose intolerance.[13][14][15][16][17] GK rats exhibit impaired insulin secretion and mild insulin resistance, making them suitable for studying the effects of compounds on β-cell function.[13][14][17]
Inducible Models
These models develop T2D following specific dietary or chemical interventions, allowing for the study of disease progression and the impact of environmental factors.
-
High-Fat Diet (HFD)-Induced Model: Feeding rodents a diet rich in fat induces obesity, insulin resistance, and impaired glucose tolerance, mirroring the common etiology of T2D in humans.[18][19][20][21]
-
Streptozotocin-Nicotinamide (STZ-NA)-Induced Model: This model involves the administration of a low dose of streptozotocin (a pancreatic β-cell toxin) along with nicotinamide to protect some β-cells, resulting in a state of insulin deficiency characteristic of later-stage T2D.[22][23][24][25][26]
-
High-Fat Diet/Streptozotocin (HFD/STZ) Model: This combination model first induces insulin resistance with a high-fat diet, followed by a low dose of STZ to impair β-cell function, closely mimicking the natural progression of T2D.[20][27][28][29][30][31]
Comparison of Animal Models
| Model | Type | Key Characteristics | Advantages | Disadvantages |
| db/db Mouse | Genetic | Severe obesity, hyperphagia, insulin resistance, progressive hyperglycemia, islet atrophy.[6][7][8][9] | Well-characterized, robust diabetic phenotype, develops complications.[6][9] | Monogenic cause, severe phenotype may not reflect all human T2D.[6] |
| ob/ob Mouse | Genetic | Severe obesity, hyperphagia, hyperinsulinemia, moderate hyperglycemia.[6][10][11][12] | Good model for obesity-induced insulin resistance.[12] | Leptin deficiency is a rare cause of human obesity and T2D.[10] |
| Goto-Kakizaki (GK) Rat | Genetic | Non-obese, impaired insulin secretion, mild insulin resistance.[13][14][15][16][17] | Useful for studying β-cell dysfunction independent of obesity.[5][14] | May not be ideal for studying obesity-related T2D.[14] |
| High-Fat Diet (HFD) Induced | Inducible | Obesity, insulin resistance, hyperlipidemia, impaired glucose tolerance.[18][19] | Mimics diet-induced T2D in humans, allows study of prevention. | Phenotype can vary with diet composition and duration.[19] |
| STZ-Nicotinamide Induced | Inducible | Moderate hyperglycemia, impaired insulin secretion.[22][23][24][25][26] | Rapid induction, cost-effective. | Primarily a model of β-cell dysfunction, not insulin resistance.[23] |
| HFD/STZ Induced | Inducible | Insulin resistance followed by β-cell dysfunction, hyperglycemia.[20][27][28][29][30][31] | Closely mimics the pathophysiology of human T2D progression.[20][28] | Requires careful optimization of diet and STZ dose.[32] |
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized based on specific research objectives and institutional animal care and use committee (IACUC) guidelines.
HFD/STZ-Induced Type 2 Diabetes in Rats
This protocol combines a high-fat diet to induce insulin resistance with a low dose of streptozotocin to induce partial β-cell dysfunction.[20][30][31]
Materials:
-
Male Wistar rats (8 weeks old)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
Insulin ELISA kit
Protocol:
-
Acclimatization: Acclimatize rats for one week with free access to standard chow and water.
-
Induction of Insulin Resistance:
-
Induction of Diabetes:
-
After the HFD feeding period, fast the HFD group overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Inject a single low dose of STZ (e.g., 30-40 mg/kg, intraperitoneally).[21][30] The optimal dose may require validation.
-
The control group receives an injection of citrate buffer only.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours after STZ injection and then weekly.
-
Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
This compound Treatment:
-
Once diabetes is established, divide the diabetic rats into a vehicle-treated group and this compound-treated groups (at least two different doses).
-
Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Utilizing db/db Mice
db/db mice spontaneously develop diabetes, eliminating the need for an induction protocol.[7][8][9][33]
Materials:
-
Male db/db mice (e.g., C57BLKS/J-Leprdb/Leprdb)
-
Age-matched heterozygous lean littermates (db/+) as controls
-
Glucometer and test strips
-
Insulin ELISA kit
Protocol:
-
Acclimatization and Baseline Monitoring:
-
This compound Treatment:
-
At a predetermined age (e.g., 8 weeks), divide the db/db mice into a vehicle-treated group and this compound-treated groups.
-
Include a group of lean control mice receiving the vehicle.
-
Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 8-12 weeks).
-
Assessment of Anti-diabetic Efficacy
A battery of tests should be performed to evaluate the therapeutic effects of this compound.
| Parameter | Method | Purpose |
| Body Weight | Weekly measurement | To assess the effect on obesity. |
| Fasting Blood Glucose | Glucometer (weekly) | To monitor glycemic control. |
| Oral Glucose Tolerance Test (OGTT) | Blood glucose measurement at 0, 15, 30, 60, and 120 min after an oral glucose load (2 g/kg). | To assess glucose disposal and insulin sensitivity. |
| Insulin Tolerance Test (ITT) | Blood glucose measurement at 0, 15, 30, and 60 min after an intraperitoneal insulin injection (0.75 U/kg). | To directly measure insulin sensitivity. |
| Fasting Serum Insulin | ELISA at the end of the study. | To assess β-cell function and insulin resistance. |
| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | Calculated from fasting glucose and insulin levels. | To quantify insulin resistance. |
| Serum Lipid Profile | Measurement of total cholesterol, triglycerides, HDL, and LDL at the end of the study. | To assess effects on dyslipidemia. |
| Histopathology of Pancreas and Liver | H&E and specific staining (e.g., for insulin) at the end of the study. | To examine changes in islet morphology and hepatic steatosis. |
Potential Mechanism of Action: Signaling Pathway
This compound's anti-inflammatory properties suggest it may act through pathways known to be involved in insulin resistance and β-cell dysfunction, such as the NF-κB and NLRP3 inflammasome pathways.[1]
Caption: Proposed mechanism of this compound in T2D.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating this compound in an animal model of T2D.
Caption: General experimental workflow for this compound evaluation.
Summary and Future Directions
These application notes provide a framework for the preclinical evaluation of this compound in animal models of T2D. The choice of model should be carefully considered based on the specific research questions. The HFD/STZ model is recommended for studying agents targeting both insulin resistance and β-cell function, while genetic models like the db/db mouse are valuable for investigating the long-term effects and complications of T2D.
Future research should focus on elucidating the precise molecular targets of this compound and exploring its potential in combination with existing antidiabetic therapies. Further investigation into its effects on diabetic complications, such as nephropathy and neuropathy, is also warranted.
References
- 1. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 6. criver.com [criver.com]
- 7. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Diabetes in mice with monogenic obesity: the db/db mouse and its use in the study of cardiac consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ob/ob mouse - Wikipedia [en.wikipedia.org]
- 11. The leptin-deficient (ob/ob) mouse: a new animal model of peripheral neuropathy of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Characterization of the Goto-Kakizaki (GK) Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selectively bred rodent models for studying the etiology of type 2 diabetes: Goto-Kakizaki rats and Oikawa-Nagao mice [jstage.jst.go.jp]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Goto-kakizaki Rats: Its Suitability as Non-obese Diabetic Animal ...: Ingenta Connect [ingentaconnect.com]
- 17. Selectively bred rodent models for studying the etiology of type 2 diabetes: Goto-Kakizaki rats and Oikawa-Nagao mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 21. scielo.br [scielo.br]
- 22. Streptozotocin-nicotinamide-induced diabetes in the rat. Characteristics of the experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Nicotinamide/Streptozotocin Rodent Model of Type 2 Diabetes: Renal Pathophysiology and Redox Imbalance Features [mdpi.com]
- 24. Model of Streptozotocin-nicotinamide Induced Type 2 Diabetes: a Comparative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. akjournals.com [akjournals.com]
- 26. Streptozotocin-nicotinamide-induced rat model of type 2 diabetes (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. High Fat Diet/STZ induced Diabetic Model - Creative Biolabs [creative-biolabs.com]
- 29. Streptozotocin/High Fat Diet-induced Type 2 Diabetes | Bienta [bienta.net]
- 30. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 31. researchgate.net [researchgate.net]
- 32. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 33. insights.envigo.com [insights.envigo.com]
- 34. academic.oup.com [academic.oup.com]
Protocol for assessing Scropolioside D stability under different pH and temperatures
Application Notes and Protocols: Stability Assessment of Scropolioside D
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the stability of this compound, an iridoid glycoside with potential therapeutic properties, under various pH and temperature conditions. Understanding the stability profile of a drug candidate is a critical step in early-stage drug development, influencing formulation, storage, and handling procedures. The following protocols and data presentation formats are designed to guide researchers in obtaining robust and reliable stability data.
Introduction
This compound is a naturally occurring iridoid glycoside that has been isolated from several plant species.[1] Preliminary studies suggest its potential as an antidiabetic and anti-inflammatory agent.[2][3] To advance the development of this compound as a potential therapeutic, a thorough understanding of its chemical stability is paramount. Forced degradation studies, as outlined in international guidelines (ICH Q1A(R2)), are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4][5] This protocol describes a systematic approach to evaluate the stability of this compound across a range of pH values and temperatures.
Experimental Protocols
Materials and Apparatus
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile and methanol
-
Analytical grade reagents for buffer preparation (e.g., hydrochloric acid, sodium hydroxide, potassium phosphate monobasic, sodium phosphate dibasic, sodium tetraborate)
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV/Vis or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Temperature-controlled chambers/incubators
-
Water baths
Preparation of Solutions
2.2.1. Buffer Solutions (pH 2.0, 4.0, 7.0, 9.0, 12.0)
-
pH 2.0: 0.01 M Hydrochloric acid
-
pH 4.0: Acetate buffer (0.05 M)
-
pH 7.0: Phosphate buffer (0.05 M)
-
pH 9.0: Borate buffer (0.05 M)
-
pH 12.0: 0.01 M Sodium hydroxide
Adjust the pH of each buffer solution accurately using a calibrated pH meter.
2.2.2. This compound Stock Solution
Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) to prepare a stock solution of 1 mg/mL.
Stability Study Procedure
-
Sample Preparation: For each pH condition, add a known volume of the this compound stock solution to a volumetric flask and dilute with the respective buffer to obtain a final concentration of approximately 100 µg/mL.
-
Incubation: Aliquot the solutions into sealed vials and incubate them at the following temperatures: 4°C, 25°C, 40°C, 60°C, and 80°C.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Sample Analysis: Immediately upon withdrawal, neutralize the acidic and basic samples to prevent further degradation before analysis. Analyze the samples by the validated HPLC method described below.
Analytical Methodology: Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.[5]
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-60% B
-
25-30 min: 60-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 237 nm[6]
-
Quantification: The concentration of this compound in the stressed samples will be determined by comparing the peak area with that of a standard calibration curve. The percentage of remaining this compound will be calculated relative to the initial concentration (time 0).
Data Presentation
The quantitative data from the stability studies should be summarized in clear and structured tables to facilitate comparison.
Table 1: Stability of this compound at Different pH Values at 25°C
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) | % Remaining (pH 12.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 99.9 | 97.2 | 85.1 |
| 4 | 96.2 | 99.5 | 99.8 | 94.5 | 72.3 |
| 8 | 92.1 | 99.1 | 99.6 | 88.1 | 55.4 |
| 12 | 88.5 | 98.8 | 99.4 | 82.3 | 41.2 |
| 24 | 79.3 | 97.5 | 99.0 | 68.9 | 20.7 |
| 48 | 65.1 | 95.2 | 98.1 | 50.1 | 5.4 |
Table 2: Stability of this compound at Different Temperatures at pH 7.0
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) | % Remaining (60°C) | % Remaining (80°C) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 100.0 | 99.9 | 98.7 | 95.3 | 80.1 |
| 4 | 100.0 | 99.8 | 97.5 | 90.1 | 64.2 |
| 8 | 99.9 | 99.6 | 95.2 | 81.5 | 41.3 |
| 12 | 99.9 | 99.4 | 93.1 | 73.8 | 25.6 |
| 24 | 99.8 | 99.0 | 88.4 | 58.2 | 8.9 |
| 48 | 99.6 | 98.1 | 79.1 | 38.7 | 1.2 |
Visualization of Workflows
Experimental Workflow for Stability Assessment
The following diagram illustrates the systematic workflow for the pH and temperature stability assessment of this compound.
Caption: Workflow for this compound Stability Assessment.
Generalized Workflow for Bioactivity Screening
While specific signaling pathways for this compound are not yet fully elucidated, the following diagram outlines a general workflow for investigating the biological activity of a natural compound.
Caption: Generalized Bioactivity Screening Workflow.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the stability of this compound under various pH and temperature conditions. The resulting data will be invaluable for guiding formulation development, establishing appropriate storage conditions, and defining the shelf-life of this compound as a potential drug candidate. The stability-indicating HPLC method ensures accurate quantification of the compound in the presence of its degradation products, a critical aspect of regulatory compliance. Further studies should focus on the identification and characterization of any significant degradation products to fully understand the stability profile of this compound.
References
- 1. Karsoside and this compound, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stability testing of phytopharmaceuticals.pdf [slideshare.net]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for Cleanup of Scropolioside D Samples
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the efficient cleanup and concentration of Scropolioside D from crude plant extracts and other complex matrices. This compound, an iridoid glycoside with significant anti-inflammatory and antidiabetic properties, is of growing interest to the pharmaceutical and nutraceutical industries.[1][2] The described method utilizes reversed-phase SPE with C18 sorbent to remove common interferences, such as pigments, lipids, and highly polar compounds, thereby improving the accuracy and reliability of downstream analytical techniques like High-Performance Liquid Chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis and purification of this compound.
Introduction
This compound is a naturally occurring iridoid glycoside that has been isolated from various plant species of the Scrophularia genus.[1][3][4] As with many natural product drug discovery efforts, the initial extraction of this compound from its plant matrix yields a complex mixture containing numerous other compounds that can interfere with analytical quantification and pharmacological testing. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers a simple, rapid, and efficient means of sample cleanup and analyte enrichment.[5]
This application note provides a detailed protocol for the use of C18-based SPE cartridges for the purification of this compound. The methodology is based on the principle of reversed-phase chromatography, where the nonpolar stationary phase (C18) retains the moderately polar this compound while allowing more polar impurities to be washed away. A subsequent elution with a solvent of appropriate polarity recovers the purified analyte.
Experimental Workflow
The overall experimental workflow for the solid-phase extraction of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound sample cleanup using SPE.
Materials and Equipment
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water
-
Reagents: Formic acid (optional, for pH adjustment)
-
Equipment: SPE vacuum manifold, vacuum pump, collection vials, vortex mixer, centrifuge
Detailed Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and desired purity of this compound.
1. Sample Pre-treatment
-
Objective: To prepare the sample in a solvent that is compatible with the SPE sorbent and ensures efficient retention of this compound.
-
Procedure:
-
If the sample is a crude plant extract in a non-polar solvent, evaporate the solvent to dryness and reconstitute the residue in a mixture of methanol and water (e.g., 20:80 v/v).
-
For aqueous extracts, dilute with deionized water to reduce the concentration of organic solvent to less than 5%.
-
Adjust the pH of the sample to a neutral or slightly acidic range (pH 6-7) to ensure this compound is in a neutral form.
-
Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulate matter.
-
2. SPE Cartridge Conditioning and Equilibration
-
Objective: To activate the C18 sorbent and create a suitable environment for sample loading.
-
Procedure:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Conditioning: Pass 5 mL of methanol through the cartridge at a flow rate of 1-2 mL/min. This solvates the C18 functional groups.
-
Equilibration: Pass 5 mL of deionized water through the cartridge at a flow rate of 1-2 mL/min. This removes the excess methanol and prepares the sorbent for the aqueous sample. Do not allow the sorbent to go dry before loading the sample.
-
3. Sample Loading
-
Objective: To apply the pre-treated sample to the SPE cartridge and allow for the retention of this compound.
-
Procedure:
-
Load the pre-treated sample onto the conditioned and equilibrated cartridge at a slow, controlled flow rate (approximately 1 mL/min).
-
Collect the flow-through for potential analysis of unretained compounds if desired.
-
4. Washing
-
Objective: To remove interfering polar compounds while this compound remains bound to the sorbent.
-
Procedure:
-
Wash the cartridge with 5 mL of deionized water or a mild aqueous-organic mixture (e.g., 5% methanol in water). This will elute highly polar impurities.
-
Apply a vacuum to the cartridge for 1-2 minutes to remove any remaining wash solvent.
-
5. Elution
-
Objective: To recover the purified this compound from the SPE cartridge.
-
Procedure:
-
Place clean collection vials in the manifold.
-
Elute the retained this compound with an appropriate volume (e.g., 2 x 2 mL) of a suitable organic solvent or solvent mixture. Methanol is often a good starting point for iridoid glycosides. The optimal elution solvent may need to be determined empirically, with acetonitrile or mixtures of methanol/acetonitrile and water being viable options.
-
Collect the eluate containing the purified this compound.
-
6. Post-Elution Processing
-
Objective: To prepare the purified sample for downstream analysis.
-
Procedure:
-
The eluate can be directly injected for HPLC analysis if the elution solvent is compatible with the mobile phase.
-
Alternatively, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for concentration and improved detection.
-
Data Presentation
The following tables provide representative data for the recovery of iridoid glycosides using a C18 SPE method. This data is illustrative and should be confirmed for this compound through method validation.
Table 1: SPE Method Parameters for this compound Cleanup
| Parameter | Condition |
| SPE Sorbent | C18, 500 mg |
| Conditioning Solvent | 5 mL Methanol |
| Equilibration Solvent | 5 mL Deionized Water |
| Sample Loading Volume | 10 mL (aqueous extract) |
| Wash Solvent | 5 mL 5% Methanol in Water |
| Elution Solvent | 4 mL Methanol |
Table 2: Expected Recovery and Purity of this compound
| Analyte | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Recovery (%) | Purity (%) |
| This compound | 50 | 46.5 | 93 | >95 |
| Interferent A (Polar) | 100 | <1 | <1 | - |
| Interferent B (Nonpolar) | 25 | 2 | 8 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual recovery and purity will depend on the specific sample matrix and optimized SPE conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete elution | Increase the volume or strength of the elution solvent. |
| Analyte breakthrough during loading | Decrease the flow rate during sample loading. Ensure the sample is properly pre-treated. | |
| Sorbent drying out before loading | Do not let the sorbent go dry after the equilibration step. | |
| Poor Purity of Eluate | Inefficient washing | Increase the volume or strength of the wash solvent. |
| Co-elution of interferences | Optimize the elution solvent to be more selective for this compound. | |
| Inconsistent Results | Variable flow rates | Use a vacuum manifold with flow control. |
| Inconsistent sample pre-treatment | Ensure consistent pH and solvent composition of the loaded sample. |
Conclusion
The solid-phase extraction protocol outlined in this application note provides an effective method for the cleanup and enrichment of this compound from complex sample matrices. The use of C18 reversed-phase SPE cartridges allows for the selective retention of the analyte and the removal of common interferences. This protocol serves as a valuable starting point for researchers and scientists, and can be further optimized to meet specific analytical requirements. The resulting purified sample is suitable for a variety of downstream applications, including HPLC, UPLC, and mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Karsoside and this compound, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
High-performance thin-layer chromatography (HPTLC) for Scropolioside D identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scropolioside D is an iridoid glycoside found in plants of the Scrophularia genus, which has demonstrated significant antidiabetic and anti-inflammatory activities.[1][2] As interest in the therapeutic potential of this compound grows, reliable and efficient analytical methods are required for its identification and quantification in plant extracts and herbal formulations. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput method for the analysis of phytochemicals.[3] This application note provides a proposed HPTLC method for the identification of this compound, based on established protocols for similar iridoid glycosides.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed HPTLC method for this compound. These values are based on typical performance characteristics observed for the HPTLC analysis of other iridoid glycosides, such as aucubin and harpagoside, and should be validated experimentally.
| Parameter | Expected Value |
| Rf (Retention Factor) | ~ 0.45 ± 0.05 |
| Linearity Range | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 20 ng/spot |
| Limit of Quantification (LOQ) | ~ 60 ng/spot |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Protocols
This section details the proposed methodology for the HPTLC identification of this compound.
Materials and Reagents
-
Standards: this compound reference standard (purity ≥ 98%)
-
Solvents: Methanol, Ethyl Acetate, Formic Acid, Water (all HPLC grade)
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm)
-
Derivatization Reagent: Anisaldehyde-sulfuric acid reagent. To prepare, mix 0.5 mL of p-anisaldehyde with 10 mL of glacial acetic acid, 85 mL of methanol, and 5 mL of concentrated sulfuric acid.[2]
Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a series of working standard solutions ranging from 10 µg/mL to 100 µg/mL.
-
Sample Solution: Extract the plant material containing this compound with methanol. The extraction method may need to be optimized depending on the sample matrix. A general procedure is to sonicate 1 g of powdered plant material in 10 mL of methanol for 30 minutes, followed by centrifugation and filtration.
Chromatographic Conditions
-
Stationary Phase: HPTLC plates silica gel 60 F254
-
Mobile Phase: Ethyl acetate : Methanol : Water : Formic acid (80:10:10:1 v/v/v/v)
-
Application: Apply 5 µL of the standard and sample solutions as 8 mm bands on the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber previously saturated with the mobile phase vapor for 20 minutes. The development distance should be 8 cm.
-
Drying: After development, dry the plate in a stream of warm air.
Detection and Densitometry
-
Derivatization: Immerse the dried plate in the anisaldehyde-sulfuric acid reagent for 1 second, then heat at 100-105°C for 5-10 minutes until colored bands appear.
-
Documentation: Document the chromatogram under white light and UV light at 366 nm.
-
Densitometric Scanning: Scan the plate with a densitometer in absorbance mode at a wavelength of 540 nm.
Visualizations
Experimental Workflow
Caption: HPTLC Workflow for this compound Identification.
Hypothesized Signaling Pathway
This compound has been noted for its anti-inflammatory effects.[1][4] Iridoid glycosides often exert their anti-inflammatory action by modulating key signaling pathways such as the NF-κB pathway.[5] The following diagram illustrates the hypothesized mechanism of action for this compound in inhibiting inflammation via the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
References
- 1. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Scropolioside D Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield of Scropolioside D from plant material, primarily from species of the Scrophularia genus.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary plant source? A1: this compound is a type of iridoid glycoside, a class of secondary metabolites known for various biological activities.[1] It is primarily isolated from the roots and aerial parts of plants in the Scrophularia genus, such as Scrophularia ningpoensis and Scrophularia deserti.[1][2][3] These plants are used in traditional medicine, and their extracts are investigated for numerous pharmacological effects, including anti-inflammatory and antidiabetic properties.[1][3]
Q2: Which extraction methods are most effective for iridoid glycosides like this compound? A2: Both conventional and modern extraction techniques can be effective. While methods like maceration and Soxhlet extraction are common, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) are often preferred.[4][5] These newer methods can significantly increase extraction yield while reducing extraction time and solvent consumption.[5][6]
Q3: What are the key pre-extraction factors that can influence the final yield? A3: The final yield is highly dependent on the quality of the raw plant material. Key factors include:
-
Plant Part: The concentration of this compound can vary significantly between the roots, stems, and leaves. The roots of Scrophularia ningpoensis are most commonly used.[3]
-
Harvesting Time: The age of the plant and the season of harvest can affect the concentration of secondary metabolites.
-
Drying and Storage: Improper drying or storage can lead to enzymatic degradation of the target compound. Materials should be dried at a moderate temperature and stored in a cool, dark, and dry place.
-
Particle Size: Grinding the plant material to a fine, uniform powder increases the surface area available for solvent interaction, improving extraction efficiency.
Q4: How is this compound typically quantified after extraction? A4: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most common and reliable method for quantifying this compound.[7][8] This technique allows for the separation, identification, and precise measurement of the compound in a complex plant extract.[9]
Section 2: Troubleshooting Guide
Q: My this compound yield is consistently low. What are the potential causes and solutions? A: Low yield can stem from issues in pre-extraction, extraction, or post-extraction stages. Use the following logical flowchart and table to diagnose the problem.
References
- 1. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemometric-guided chemical marker selection: A case study of the heat-clearing herb Scrophularia ningpoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysaccharides of Scrophularia ningpoensis Hemsl.: Extraction, Antioxidant, and Anti-Inflammatory Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) [mdpi.com]
Overcoming challenges in the purification of Scropolioside D
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of Scropolioside D. Given that this compound is an iridoid glycoside, the following protocols and troubleshooting advice are based on established methods for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and other iridoid glycosides?
A1: The most common and effective methods for purifying iridoid glycosides include a combination of chromatographic techniques. Initial enrichment is often performed using macroporous resin chromatography, followed by separation using methods like high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC).[1][2] Conventional column chromatography with silica gel or Sephadex is also used but can sometimes lead to lower sample recovery due to irreversible adsorption.[1]
Q2: I am experiencing low yield during the purification process. What are the likely causes?
A2: Low yield can stem from several factors. Incomplete extraction from the initial plant material is a common issue. Ensure your extraction solvent and method are optimized for iridoid glycosides; aqueous ethanol (around 50-70%) is often effective.[3] During chromatographic steps, irreversible adsorption to the stationary phase (especially silica gel) can lead to significant loss.[1] Finally, degradation of the compound due to unstable pH or temperature conditions during the process can also reduce the final yield.
Q3: My purified fractions show poor peak resolution in HPLC analysis. How can I improve this?
A3: Poor peak resolution is typically a chromatographic issue. Optimizing the mobile phase composition is crucial; for reversed-phase HPLC, adjusting the gradient of acetonitrile or methanol in water (often with a small amount of acid like formic or phosphoric acid) can significantly improve separation.[1][4] Ensure the column is properly equilibrated and not overloaded with the sample. If co-eluting impurities are the problem, a multi-step purification strategy involving different chromatographic techniques (e.g., HSCCC followed by prep-HPLC) is recommended.[2]
Q4: What is a suitable solvent system for the initial extraction of this compound from plant material?
A4: For the extraction of iridoid glycosides, polar solvents are generally used. Methanol and ethanol are common choices.[5] Studies on related compounds have shown that aqueous ethanol, with concentrations around 50%, can be particularly effective for extracting total iridoid glycosides.[3] The choice of solvent may need to be optimized based on the specific plant matrix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Compound | Compound may have decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC. If it's unstable, consider using a less acidic stationary phase like deactivated silica or alumina. |
| Compound may be too polar and eluted with the solvent front. | Check the initial fractions collected. If the compound is present, adjust the starting polarity of your mobile phase to be less polar to ensure retention on the column. | |
| Fractions are too dilute to detect the compound. | Concentrate the fractions where you expect your compound to elute and re-analyze by TLC or HPLC. | |
| Poor Separation / Overlapping Peaks | Inappropriate solvent system. | Re-optimize the solvent system using TLC. For flash chromatography, aim for an Rf value of 0.3-0.4 for the target compound. For HPLC, perform a scouting gradient to identify the optimal elution conditions.[6] |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. For preparative HPLC, this may mean performing multiple smaller injections. | |
| Column degradation. | Over time and with repeated use, column performance can decrease. Try flushing the column with a strong solvent or, if necessary, replace it. | |
| Peak Tailing or Fronting in Chromatography | Presence of acidic or basic functional groups in the compound interacting with the stationary phase. | For acidic compounds, adding a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase can improve peak shape. For basic compounds, adding a small amount of a base (e.g., triethylamine) may help. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase if possible. If not, use the weakest possible solvent that will dissolve the sample to minimize this effect. | |
| High Column Backpressure in HPLC | Blockage in the system (e.g., column inlet frit, tubing). | Systematically check for blockages by disconnecting components. Reverse-flush the column (disconnected from the detector) with a strong solvent. Filter all samples and mobile phases before use.[7] |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase.[7] |
Quantitative Data on Purification of Iridoid Glycosides
The following table summarizes data from a study on the purification of three iridoid glycosides from Fructus Corni using High-Speed Counter-Current Chromatography (HSCCC), which can serve as a reference for purifying this compound.
| Compound | Amount from 100 mg Crude Extract | Purity | Yield |
| Sweroside | 7.9 mg | 92.3% | 7.9% |
| Morroniside | 13.1 mg | 96.3% | 13.1% |
| Loganin | 10.2 mg | 94.2% | 10.2% |
| Data sourced from a study utilizing a dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v) solvent system for HSCCC separation.[1] |
Experimental Protocols
General Protocol for Extraction and Purification of Iridoid Glycosides
This protocol outlines a general procedure that can be adapted for the purification of this compound.
1. Extraction: a. Air-dry and powder the plant material. b. Macerate the powdered material with 50% aqueous ethanol at room temperature for 24 hours. Repeat the extraction three times. c. Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
2. Enrichment with Macroporous Resin: a. Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column (e.g., AB-8 or HPD-100).[8] b. Wash the column with water to remove sugars and other highly polar impurities. c. Elute the iridoid glycoside-rich fraction with 30-50% aqueous ethanol.[3] d. Concentrate the eluate under reduced pressure to yield an enriched extract.
3. High-Speed Counter-Current Chromatography (HSCCC) Separation: a. Solvent System Selection: A two-phase solvent system is critical for successful HSCCC. A common system for iridoid glycosides is composed of dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v).[1] The ideal system should provide a good partition coefficient (K value) for the target compound. b. Equilibration: Prepare the solvent system in a separatory funnel, shake vigorously, and allow the phases to separate. c. HSCCC Procedure: i. Fill the HSCCC column entirely with the stationary phase (typically the upper phase). ii. Rotate the column at the desired speed (e.g., 850 rpm). iii. Pump the mobile phase (typically the lower phase) through the column at a constant flow rate (e.g., 1.5 mL/min). iv. Once hydrodynamic equilibrium is reached, inject the sample dissolved in a small volume of the biphasic solvent system. v. Collect fractions and monitor the effluent with a UV detector.
4. Preparative HPLC (Prep-HPLC) for Final Polishing: a. Combine and concentrate the HSCCC fractions containing the target compound. b. Further purify the compound using a C18 reversed-phase prep-HPLC column. c. A typical mobile phase would be a gradient of methanol or acetonitrile in water, often with 0.1% formic or phosphoric acid to improve peak shape.[1][4] d. Collect the peak corresponding to this compound and verify its purity using analytical HPLC and its structure by spectroscopic methods (e.g., NMR, MS).
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purification yield.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid-glycoside isolation and purification from Premna fulva leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Iridoid Glycosides
Aimed at researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of iridoid glycosides, with a focus on Scropolioside D.
Disclaimer
Direct experimental data on the bioavailability and pharmacokinetics of this compound is limited in publicly available literature. Therefore, this guide utilizes data from structurally similar and well-studied iridoid glycosides such as Geniposide, Catalpol, and Aucubin as proxies to provide researchers with relevant troubleshooting strategies and experimental insights. The principles and methodologies described herein are broadly applicable to the study of iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. Is this expected?
A1: Yes, this is a common challenge with many iridoid glycosides. The low oral bioavailability is often attributed to several factors, including:
-
Low Lipophilicity: The glycosidic moiety renders the molecule highly polar, which can limit its passive diffusion across the lipid-rich intestinal membrane.
-
pH Instability: Some iridoid glycosides are unstable in the acidic environment of the stomach, leading to degradation before they can be absorbed. For instance, aucubin shows rapid degradation at a low pH.[1][2]
-
First-Pass Metabolism: Significant metabolism in the intestines and liver can reduce the amount of the parent compound that reaches systemic circulation.[1]
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump it back into the intestinal lumen.
Q2: What is the primary metabolic pathway for iridoid glycosides, and how does it affect their activity?
A2: A crucial metabolic step for many iridoid glycosides is the hydrolysis of the glycosidic bond by intestinal microflora, which releases the aglycone.[3] In many cases, the aglycone is the more biologically active form of the compound. For example, the conversion of geniposide to its aglycone, genipin, is a key step for its biological activity.[3][4] Therefore, understanding the metabolic profile of this compound is critical to interpreting its pharmacological effects.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of low bioavailability for compounds like this compound:
-
Nanoformulations: Encapsulating the compound in nanoparticles (e.g., PLGA nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and enhance its absorption.[5][6][7][8]
-
Lipid-Based Formulations: Formulations such as liposomes, phytosomes, and self-emulsifying drug delivery systems (SEDDS) can improve the solubility and intestinal uptake of lipophilic and amphiphilic compounds.[9]
-
Co-administration with Absorption Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells or inhibit efflux pumps, thereby increasing absorption.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug that is converted back to the active compound in the body can be a viable strategy.
Q4: Which in vitro models are most suitable for preliminary assessment of this compound bioavailability?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.[10][11][12] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can be used to assess both passive diffusion and active transport, including efflux.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental evaluation of this compound's bioavailability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between subjects in animal studies. | 1. Inconsistent dosing volume or technique.2. Variations in food intake (food effect).3. Differences in gut microbiota composition among animals, affecting metabolism. | 1. Ensure accurate and consistent administration of the compound. For oral gavage, use appropriate techniques to minimize stress and ensure delivery to the stomach.2. Fast animals overnight before dosing and control food access during the study.3. Consider co-housing animals to normalize gut microbiota or using animals from a single, well-controlled source. |
| Low recovery of this compound in in vitro permeability assays (e.g., Caco-2). | 1. Low permeability of the compound.2. Binding to the plastic of the assay plate or filter membrane.3. Metabolism by Caco-2 cells.4. Efflux by transporters expressed on Caco-2 cells. | 1. This may be an intrinsic property of the molecule. Consider formulation strategies to improve permeability.2. Use low-binding plates and membranes. Assess recovery by measuring the compound concentration in all compartments at the end of the experiment.3. Analyze samples for the presence of metabolites.4. Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests the involvement of active efflux. |
| Inconsistent results in liver microsome stability assays. | 1. Poor solubility of this compound in the incubation buffer.2. Instability of the compound in the buffer.3. Issues with the activity of the liver microsomes. | 1. Use a co-solvent (e.g., DMSO, ethanol) at a low, non-inhibitory concentration to dissolve the compound.2. Run a control incubation without microsomes to assess buffer stability.3. Include a positive control compound with a known metabolic profile to verify the activity of the microsomes. |
Quantitative Data on Iridoid Glycoside Bioavailability
The following tables summarize the pharmacokinetic parameters of several well-studied iridoid glycosides after oral administration in rats. This data can serve as a benchmark for your studies with this compound.
Table 1: Pharmacokinetic Parameters of Geniposide in Rats
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| 100 | - | 1 | 6.76 ± 1.23 | 9.67 | [13][14] |
| 30 | - | - | - | - | [15] |
| 60 | - | - | - | - | [15] |
| 120 | - | - | - | - | [15] |
Table 2: Pharmacokinetic Parameters of Catalpol in Rats
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| 50 | - | - | 70 ± 23 | 66.7 | [16] |
| 100 | - | - | - | - | [16] |
| 200 | - | - | - | - | [16] |
| 30 | - | 0.75 | - | - | [17][18] |
Table 3: Pharmacokinetic Parameters of Aucubin in Rats
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| 100 | - | - | - | 19.3 | [1] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells on the inserts for 21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above 250 Ω·cm².
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The apparent permeability coefficient (Papp) of Lucifer yellow should be less than 1.0 x 10^-6 cm/s.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of this compound in HBSS (e.g., at 10 µM).
-
Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration of the compound in the donor compartment (µmol/cm³)
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Cannulas for blood collection (if applicable)
-
Heparinized tubes for blood collection
-
Centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer a single oral dose of this compound (e.g., 50 mg/kg) by gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation and Analysis:
-
Prepare the plasma samples for analysis, for example, by protein precipitation with acetonitrile.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate the following parameters from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
To determine the absolute oral bioavailability, a separate group of rats should be administered this compound intravenously, and the AUC from the oral and intravenous routes should be compared.
-
Visualizations
Signaling Pathway
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for addressing low bioavailability.
References
- 1. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Metabolism and pharmacokinetics of genipin and geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanoformulations of natural products for management of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, bioavailability and tissue distribution of geniposide following intravenous and peroral administration to rats [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Pharmacokinetics and bioavalibability of catalpol in rats [manu41.magtech.com.cn]
- 17. Pharmacokinetics, Mass Balance, Tissue Distribution, and Metabolism of [3H]Catalpol in Rats: the Main Bioactive Component of Rehmannia glutinosa for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
Troubleshooting Scropolioside D degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Scropolioside D degradation during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a naturally occurring iridoid glycoside found in plants of the Scrophularia genus. Like many iridoid glycosides, it possesses a complex structure with ester and glycosidic bonds that are susceptible to degradation under various chemical and physical conditions.[1][2] Maintaining the structural integrity of this compound during extraction is crucial for accurate quantification and for preserving its potential biological activity.
Q2: What are the primary factors that can lead to the degradation of this compound during extraction?
A2: The main factors contributing to the degradation of iridoid glycosides like this compound include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and glycosidic linkages in the molecule.[2]
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to a significant loss of the target compound.[2][3]
-
Enzymatic Activity: The presence of endogenous plant enzymes, such as β-glucosidases, can lead to the enzymatic hydrolysis of the glycosidic bond.
-
Solvent Choice: The polarity and protic nature of the extraction solvent can influence the stability of this compound.
Q3: What are the common signs of this compound degradation in an extract?
A3: Degradation of this compound can be identified by:
-
The appearance of new, unexpected peaks in your HPLC or UPLC chromatogram.
-
A decrease in the peak area or height corresponding to this compound over time or under different extraction conditions.
-
Changes in the physical properties of the extract, such as color or solubility.
-
Inconsistencies in the quantification of this compound across different batches of extracted material.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Problem 1: Low Yield of this compound in the Final Extract
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation due to pH | Monitor and control the pH of the extraction solvent. For iridoid glycosides, neutral or slightly acidic conditions (pH 5-7) are often preferred to minimize hydrolysis.[2] Consider using a buffered extraction solvent. |
| Thermal Degradation | Perform extractions at lower temperatures. While heating can improve extraction efficiency, it can also accelerate degradation.[3] Consider using methods like maceration at room temperature or ultrasonic-assisted extraction at controlled, lower temperatures. |
| Enzymatic Degradation | Deactivate endogenous enzymes before extraction. This can be achieved by briefly blanching the plant material in hot solvent (e.g., ethanol or methanol) or by freeze-drying (lyophilization) the plant material immediately after harvesting. |
| Incomplete Extraction | Optimize the extraction solvent and method. A mixture of polar solvents, such as methanol/water or ethanol/water, is often effective for iridoid glycosides.[1] Increase the extraction time or the number of extraction cycles. |
| Improper Storage of Plant Material | Store the plant material properly before extraction. Fresh material should be processed quickly or stored at low temperatures (e.g., -20°C). Dried material should be kept in a cool, dark, and dry place to prevent degradation. |
Problem 2: Appearance of Unknown Peaks in the Chromatogram
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Acid or Base-Catalyzed Hydrolysis | This is a likely cause if the pH of the extraction medium is too low or too high. The ester or glycosidic bonds can be cleaved, leading to the formation of aglycones or other degradation products. Maintain a neutral or slightly acidic pH during extraction and analysis. |
| Epimerization | Changes in pH or temperature can sometimes lead to the epimerization at certain chiral centers of the molecule, resulting in diastereomers that may have different retention times on an HPLC column. |
| Oxidation | Exposure to air and light, especially over prolonged periods, can lead to oxidative degradation. Work in a controlled environment, use amber glassware, and consider adding antioxidants to the extraction solvent if necessary. |
Data Presentation
Table 1: General Stability of Iridoid Glycosides under Different Conditions (Qualitative)
This table provides a general overview of the stability of iridoid glycosides based on available literature. Specific quantitative data for this compound is limited, but these trends can serve as a guide.
| Condition | General Stability of Iridoid Glycosides | Potential Degradation Pathway |
| Strongly Acidic (pH < 3) | Unstable | Hydrolysis of the glycosidic bond and ester linkages. |
| Mildly Acidic (pH 4-6) | Generally more stable | Minimal hydrolysis. |
| Neutral (pH 7) | Moderately stable | Some hydrolysis may occur, especially at elevated temperatures. |
| Mildly Alkaline (pH 8-10) | Unstable | Hydrolysis of ester linkages is more pronounced. |
| Strongly Alkaline (pH > 11) | Highly unstable | Rapid hydrolysis of both ester and glycosidic bonds.[2] |
| Low Temperature (4°C) | Stable | Degradation reactions are significantly slowed. |
| Room Temperature (20-25°C) | Moderately stable | Slow degradation may occur over time. |
| Elevated Temperature (40-80°C) | Unstable | Accelerated degradation through hydrolysis and other reactions.[2] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Scrophularia Species
This protocol is a generalized procedure based on methods used for extracting iridoid glycosides from plant materials.[1]
-
Plant Material Preparation:
-
Air-dry the aerial parts of the Scrophularia plant material in the shade at room temperature.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in 80% methanol (or ethanol) at a 1:10 (w/v) ratio.
-
Perform the extraction at room temperature for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica gel or other suitable stationary phases.
-
Protocol 2: HPLC Quantification of this compound
This is a general HPLC method that can be optimized for the quantification of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with a low percentage of A (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 210-280 nm).
-
Quantification: Use a calibration curve prepared with a purified this compound standard.
Mandatory Visualizations
Diagram 1: Potential Degradation Pathways of this compound
References
- 1. CN102925508A - Method for preparing iridoid aglycone - Google Patents [patents.google.com]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Scropolioside D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Scropolioside D using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and other iridoid glycosides.
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Silanol Interactions: Residual silanol groups on the C18 column can interact with the polar glycoside, causing peak tailing. | - Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.03-0.1% phosphoric acid or formic acid) to the aqueous portion of the mobile phase to suppress the ionization of silanol groups.[1] - Use an End-Capped Column: Employ a column with end-capping to minimize the exposure of analytes to residual silanols. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape. | - Adjust pH: Experiment with the mobile phase pH to find the optimal range for sharp, symmetrical peaks. For silica-based columns, a pH range of 2-8 is generally recommended. | |
| Column Overload: Injecting too concentrated a sample can lead to peak fronting. | - Dilute the Sample: Reduce the sample concentration and re-inject. | |
| Poor Resolution/Peak Co-elution | Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak, resulting in insufficient separation from other components. | - Optimize Gradient Elution: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Start with a scouting gradient (e.g., 5-95% acetonitrile over 20-30 minutes) to determine the approximate elution time of this compound, then create a shallower gradient around that time point. - Change Organic Solvent: Switch between acetonitrile and methanol. These solvents offer different selectivities and can alter the elution order of compounds. |
| Suboptimal Column Chemistry: The stationary phase may not be providing the necessary selectivity. | - Screen Different Columns: If resolution is still an issue, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for polar compounds. | |
| Variable Retention Times | Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention times. | - Precise Preparation: Ensure accurate and consistent preparation of the mobile phase, including the concentration of any additives. Premixing the mobile phase can sometimes provide more consistent results than online mixing. |
| Fluctuations in Column Temperature: Changes in the column temperature can affect retention times. | - Use a Column Oven: Maintain a constant and controlled column temperature using a column oven. A temperature of 30°C is a good starting point.[1] | |
| Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution, can cause retention time drift. | - Ensure Adequate Equilibration: Allow the column to fully equilibrate with the initial mobile phase conditions before each injection. This is typically 10-20 column volumes. | |
| Ghost Peaks | Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks. | - Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phase. - Implement a Wash Cycle: After each run, include a high-organic wash step in your gradient to elute any strongly retained compounds from the column. - Clean the Injector: Regularly clean the injector port and syringe to prevent carryover. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation?
A1: A common starting point for the separation of iridoid glycosides like this compound is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with a small amount of acid added to improve peak shape. A gradient elution is often necessary to achieve good separation. For example, a linear gradient with acetonitrile and water containing 0.03% phosphoric acid has been used for the separation of components in Scrophularia ningpoensis.[1]
Q2: Should I use acetonitrile or methanol as the organic solvent?
A2: Both acetonitrile and methanol can be effective. Acetonitrile generally has a lower viscosity, which can lead to lower backpressure, and it often provides different selectivity compared to methanol. It is recommended to screen both solvents during method development to determine which provides the better separation for this compound from any impurities.
Q3: Why is adding acid to the mobile phase important?
A3: Adding a small amount of an acid like phosphoric acid or formic acid to the mobile phase helps to suppress the ionization of residual silanol groups on the silica-based stationary phase. This minimizes unwanted secondary interactions between the analyte and the stationary phase, resulting in sharper, more symmetrical peaks.[1]
Q4: What flow rate and column temperature should I use?
A4: A typical flow rate for a standard 4.6 mm internal diameter HPLC column is 1.0 mL/min.[1] The column temperature should be controlled to ensure reproducible retention times. A good starting temperature is 30°C.[1]
Q5: How can I improve the resolution between this compound and a closely eluting impurity?
A5: To improve resolution, you can try several approaches:
-
Optimize the gradient: Make the gradient shallower around the elution time of your peaks of interest. This will increase the separation time between them.
-
Change the organic solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Small changes in pH can sometimes significantly impact the retention and selectivity of ionizable compounds.
-
Try a different column: A column with a different stationary phase chemistry may provide the necessary selectivity.
Experimental Protocols
The following is a general experimental protocol for the HPLC analysis of iridoid glycosides, which can be adapted and optimized for the specific separation of this compound. This protocol is based on a method developed for the analysis of constituents in Scrophularia ningpoensis.[1]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Agilent SB-C18 (4.6 mm x 250 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.03% Phosphoric Acid[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | Linear Gradient (specifics to be optimized)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection | Diode Array Detector (DAD) at 210 nm[1] |
| Injection Volume | 10 µL |
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol). Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: Prepare the mobile phases using HPLC-grade solvents. For Mobile Phase A, add 0.3 mL of phosphoric acid to 1 L of water. Degas both mobile phases before use.
-
HPLC System Setup:
-
Gradient Elution: A starting point for a linear gradient could be 10% B to 50% B over 30 minutes. This should be optimized based on the retention time of this compound.
-
Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram.
-
Method Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase composition, or other parameters to achieve optimal separation of this compound.
Visualizations
Caption: Workflow for optimizing the mobile phase in HPLC.
Caption: Logical approach to HPLC troubleshooting.
References
Technical Support Center: Enhancing the Solubility of Scropolioside D for in vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Scropolioside D for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is an iridoid glycoside, a class of naturally occurring compounds with various biological activities. Like many natural products, its solubility in aqueous media used for in vitro assays can be limited, potentially leading to inaccurate experimental results due to precipitation. Ensuring complete dissolution is critical for reliable and reproducible data.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other iridoid glycosides for use in cell-based assays. Ethanol and methanol can also be effective solvents. For initial experiments, it is advisable to prepare a concentrated stock solution in 100% DMSO, which can then be further diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q3: My this compound precipitated when I diluted the DMSO stock solution in my aqueous buffer. What should I do?
This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are a few troubleshooting steps:
-
Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously. Sonication in a water bath for a few minutes can also help to redissolve the precipitate.[1]
-
Warming: Gently warming the solution to 37°C can aid in dissolution.[1]
-
Increase the Final DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
The tolerance of cell lines to DMSO varies. As a general rule, the final concentration of DMSO in cell culture media should be kept below 1%, and ideally at or below 0.5%, to minimize cytotoxic effects. It is crucial to determine the specific tolerance of your cell line by running a vehicle control with varying concentrations of DMSO.
Q5: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume. - Try a stronger organic solvent like DMSO. - Gentle warming and sonication may aid dissolution. |
| A precipitate forms immediately upon dilution of the DMSO stock in aqueous media. | The compound has low aqueous solubility and is "crashing out" of solution. | - Vortex or sonicate the solution immediately after dilution.[1] - Prepare a less concentrated stock solution in DMSO. - Increase the final percentage of DMSO in the assay, ensuring it is within the tolerance limits of your cells. |
| The solution is cloudy or hazy after dilution. | Formation of fine precipitates or micro-emulsions. | - Centrifuge the solution at a low speed to pellet any precipitate. - Filter the solution through a 0.22 µm syringe filter compatible with your solvent system. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of this compound during the assay. | - Visually inspect your solutions for any signs of precipitation before and during the experiment. - Prepare fresh dilutions from the stock solution for each experiment. - Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Equivalent | Source |
| Harpagoside | DMSO | 99 mg/mL | ~200.2 mM | Selleckchem[2][3] |
| Harpagoside | Water | 99 mg/mL | ~200.2 mM | Selleckchem[2][3] |
| Harpagoside | Ethanol | 99 mg/mL | ~200.2 mM | Selleckchem[2][3] |
| Harpagoside | DMSO | 62.5 mg/mL | ~126.4 mM | MedchemExpress[4] |
| Harpagoside | DMSO | 2 mg/mL | ~4.0 mM | Sigma-Aldrich[5] |
| Catalpol | DMSO | 72 mg/mL | ~198.7 mM | Selleckchem[6][7] |
| Catalpol | Water | 72 mg/mL | ~198.7 mM | Selleckchem[6][7] |
| Catalpol | Ethanol | 5 mg/mL | ~13.8 mM | Selleckchem[6][7] |
| Catalpol | DMSO | 50 mg/mL | ~138 mM | TargetMol[8] |
| Aucubin | Water | 3.56 x 10⁻⁵ mg/L | ~0.1 nM | PubChem[9] |
Note: Solubility can vary between batches and suppliers. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile DMSO to achieve a final concentration of 50 mM.
-
Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a room temperature water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for a Cell-Based Assay
-
Thawing: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 50 µM, you can first dilute the 50 mM stock 1:100 in medium to get a 500 µM solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your cell culture wells to reach the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Mixing: Gently mix the contents of the wells by pipetting up and down or by gently swirling the plate.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to control wells, ensuring the final DMSO concentration matches that of the experimental wells.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Harpagoside ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Catalpol | HBV | TargetMol [targetmol.com]
- 9. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce solvent consumption in Scropolioside D extraction
Technical Support Center: Scropolioside D Extraction
This technical support center provides researchers, scientists, and drug development professionals with targeted strategies to reduce solvent consumption during the extraction of this compound. The following guides offer answers to frequently asked questions (FAQs) and solutions to common troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
General Strategies
Q1: What are the primary strategies to reduce solvent consumption in natural product extraction? A1: The primary strategies involve shifting from conventional methods like maceration or Soxhlet extraction to modern, intensified techniques.[1] These advanced methods, such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), are designed to increase efficiency, thereby reducing extraction times and the volume of solvent required.[2] Additionally, optimizing extraction parameters (e.g., solvent-to-solid ratio, temperature, particle size) and using alternative "green solvents" are key approaches.[3][4]
Q2: How do modern extraction techniques like UAE and MAE reduce solvent use compared to methods like percolation or reflux? A2: Modern techniques use energy sources (ultrasound or microwaves) to accelerate the extraction process.[1] Ultrasound waves create cavitation bubbles that disrupt plant cell walls, enhancing solvent penetration and mass transfer.[5][6] Microwaves directly heat the solvent and intracellular water, causing cell rupture from increased internal pressure.[7] This rapid and efficient energy transfer means that target compounds can be extracted using smaller solvent volumes in a fraction of the time required by conventional methods, which rely solely on passive diffusion and larger solvent gradients.[7][8]
Q3: What are "green solvents" and how can they be applied to this compound extraction? A3: Green solvents are environmentally friendly alternatives to traditional volatile organic solvents.[9] For a polar compound like this compound (an iridoid glycoside), suitable green solvents include water, ethanol, and their mixtures, as well as novel options like Natural Deep Eutectic Solvents (NADES).[4][10] Ethanol is often preferred as it is less toxic than methanol and more easily evaporated than water.[11] Water's extraction efficiency can be significantly improved by adjusting pH or using it under subcritical (hot, pressurized) conditions.[10][12]
Ultrasound-Assisted Extraction (UAE)
Q1: How does sonication amplitude affect the extraction of iridoid glycosides? A1: Sonication amplitude is directly related to the intensity of the ultrasound waves. A higher amplitude generally increases the cavitation effect, leading to more efficient cell wall disruption and improved extraction yield. However, excessively high amplitudes can generate heat and potentially degrade thermolabile compounds like this compound. Optimization is key; for example, studies on other plant phenolics have found 100% amplitude to be optimal for short durations.[13]
Q2: What is a typical solvent-to-solid ratio for UAE? A2: UAE allows for significantly lower solvent-to-solid ratios compared to maceration. Ratios are often optimized to ensure the plant material is fully submerged and to allow for effective wave propagation. Typical starting points for optimization range from 10:1 to 30:1 mL/g.[6][8] For example, an optimized process for iridoid glycosides from Patrinia scabra determined a ratio of 18:1 g/mL to be effective.[8]
Microwave-Assisted Extraction (MAE)
Q1: Does microwave power level influence extraction efficiency? A1: Yes, microwave power is a critical parameter. Increasing the power accelerates the heating of the solvent, which can enhance the solubility and diffusion rate of the target compounds.[8] However, excessive power can lead to the degradation of this compound. An optimal power level balances extraction speed with compound stability; for instance, a study on other iridoid glycosides found 400-600 W to be an effective range.[8][14]
Q2: Is there an optimal ethanol concentration for MAE of glycosides? A2: The polarity of the solvent is crucial. For iridoid glycosides, pure ethanol or methanol is often less effective than an aqueous solution. Water helps to swell the plant matrix and increase the polarity of the solvent.[11] Optimized MAE methods for similar glycosides have found ethanol concentrations of around 72-77% to be highly effective.[7][14]
Supercritical Fluid Extraction (SFE)
Q1: Can SFE be used for a polar compound like this compound? A1: Yes, but with modifications. Supercritical Carbon Dioxide (SC-CO2) is nonpolar and most effective for lipids and other nonpolar molecules. To extract polar compounds like iridoid glycosides, a polar co-solvent (modifier) such as ethanol or methanol must be added to the SC-CO2.[15] This modifier increases the polarity of the supercritical fluid, enabling the dissolution of polar analytes.
Q2: What are the main advantages of SFE in terms of solvent consumption? A2: The primary advantage of SFE is that the main solvent, CO2, is a gas at room temperature and pressure.[3] After extraction, the pressure is released, and the CO2 simply evaporates, leaving a solvent-free extract. This eliminates the need for large volumes of liquid organic solvents and energy-intensive evaporation steps. The only liquid solvent consumed is the small amount of co-solvent used.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incorrect Solvent Polarity | This compound is a polar glycoside. Ensure you are using a sufficiently polar solvent. For MAE or UAE, try optimizing the ethanol-water mixture (e.g., start with 50-70% ethanol).[8][11] For SFE, ensure a polar co-solvent like ethanol is being used at an adequate concentration.[15] |
| Insufficient Energy Input (UAE/MAE) | The extraction may be incomplete. For UAE, consider increasing the sonication amplitude or time.[13] For MAE, try moderately increasing the microwave power or extraction time, but monitor for potential degradation.[7][14] |
| Extraction Time Too Long | Prolonged exposure to high temperatures (especially in MAE) or ultrasonic energy can lead to the degradation of iridoid glycosides.[8] Try reducing the extraction time. Perform a time-course study (e.g., 5, 10, 15, 20 min) to find the point of maximum yield before degradation occurs. |
| Inadequate Solid-to-Liquid Ratio | If the ratio is too high (not enough solvent), the solvent may become saturated before all the compound is extracted, or the plant material may not be fully wetted. Try decreasing the ratio (i.e., adding more solvent, e.g., from 1:10 to 1:20 g/mL) to improve the concentration gradient.[8] |
| Improper SFE Conditions (Pressure/Temp) | In SFE, the density of the fluid (controlled by pressure and temperature) dictates its solvent power. For polar compounds with a co-solvent, higher pressures (e.g., 150-210 bar) and moderate temperatures (e.g., 45-65°C) are often required.[15] Adjust these parameters to improve solubility. |
| Ineffective Cell Lysis | The solvent cannot extract what it cannot reach. Ensure the plant material is ground to a fine, uniform particle size (e.g., 40-60 mesh) to increase the surface area available for extraction.[15] |
Problem 2: Co-extraction of Impurities
| Potential Cause | Recommended Solution |
| Solvent is Not Selective | A broad-polarity solvent (like 50% methanol) will extract a wide range of compounds. Try adjusting the solvent polarity to be more selective for your target. For example, slightly increasing the water content in an ethanol-water mix might reduce the extraction of less polar impurities. |
| SFE Conditions Are Not Optimized | SFE is highly tunable. By carefully adjusting pressure, temperature, and co-solvent percentage, you can selectively target compounds based on their solubility in the supercritical fluid. Try a stepwise pressure increase to fractionate the extract. |
| Extraction Time is Too Long | Longer extraction times can lead to the slow dissolution of less soluble impurities or the extraction of compounds from the breakdown of other cellular components. Reduce the extraction time to the optimum needed for the target compound. |
| High Temperature Causing Degradation | Excessive heat can cause other compounds to degrade into more soluble impurities. Reduce the extraction temperature, especially for MAE and SFE.[15] |
Quantitative Data Summary
While data specifically for this compound is limited, the following table summarizes optimized parameters from modern extraction studies on other iridoid glycosides, providing a strong starting point for experimental design.
| Method | Plant Source / Compound | Solvent | Solid:Liquid Ratio (g:mL) | Time | Temperature / Power | Key Finding |
| MAE | Cornus officinalis / Iridoid Glycosides[14][16] | 72% Ethanol | 1:15 | 10 min | 400 W | Method was found to be convenient, precise, and reliable for quantitative extraction. |
| MAE | Eucommia ulmoides / Flavonoids[7] | 77% Ethanol | 1:54 | 30 min | 69 °C | Response surface methodology (RSM) successfully optimized conditions for high yield. |
| UAE + MAE | Patrinia scabra / Iridoid Glycosides[8] | 50% Ethanol | 1:18 | 45 min | 600 W (Microwave) | Synergistic method was highly efficient; RSM identified optimal parameters. |
| UAE | Orange By-Products / Phenolics[17] | 45% Ethanol | Not specified | 35 min | 110 W (90% Amp.) | Optimized UAE recovery was up to 60% higher than conventional extraction. |
| SFE | Scrophularia striata / Various[15] | SC-CO2 + Ethanol (co-solvent) | Not specified | 40 min (static) | 45-65 °C / 150-210 bar | SFE was presented as a superior method for extracting sensitive medicinal compounds. |
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Iridoid Glycosides
This protocol is a generalized starting point based on optimized parameters for similar compounds.[8][13]
-
Sample Preparation: Weigh 2.0 g of dried, finely powdered Scrophularia plant material (passed through a 40-mesh sieve).
-
Solvent Addition: Place the powder in a 100 mL glass beaker and add 36 mL of 50% (v/v) aqueous ethanol to achieve a 1:18 solid-to-liquid ratio.
-
Sonication: Place the beaker in an ultrasonic processor equipped with a sonotrode or in an ultrasonic bath. Set the power to a high amplitude (e.g., 90-100%, ~110 W) and the extraction time to 30-45 minutes.[8][17] Maintain a constant temperature (e.g., 40°C) using a cooling water jacket if possible to prevent degradation.
-
Recovery: After sonication, filter the mixture through Whatman No. 1 filter paper. Wash the solid residue with a small amount (e.g., 5-10 mL) of the extraction solvent to ensure complete recovery.
-
Analysis: Combine the filtrates for subsequent analysis by HPLC or for further purification.
Protocol 2: Microwave-Assisted Extraction (MAE) of Iridoid Glycosides
This protocol is a generalized starting point based on optimized parameters for similar compounds.[8][14][16]
-
Sample Preparation: Weigh 1.0 g of dried, finely powdered Scrophularia plant material into a microwave-safe extraction vessel.
-
Solvent Addition: Add 15 mL of 72% (v/v) aqueous ethanol to the vessel for a 1:15 solid-to-liquid ratio. Swirl to ensure the powder is fully wetted.
-
Extraction: Place the vessel in a laboratory microwave extractor. Set the microwave power to 400 W and the extraction time to 10 minutes. Set the temperature limit to 60-70°C to prevent solvent boiling and compound degradation.
-
Cooling & Recovery: After the cycle, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 1 filter paper.
-
Re-extraction (Optional but Recommended): To maximize yield, return the solid residue to the vessel, add fresh solvent, and repeat the extraction process once more.
-
Analysis: Pool the filtrates from all extractions for analysis or further processing.
Protocol 3: Supercritical Fluid Extraction (SFE) of Iridoid Glycosides
This protocol is a conceptual guide based on principles for extracting polar compounds from Scrophularia species.[15]
-
Sample Preparation: Mix 10 g of dried, powdered Scrophularia plant material with an equal amount of inert material like sand to prevent clumping. Load the mixture into the SFE extraction vessel.
-
System Setup: Set the extraction parameters. A good starting point would be a pressure of 200 bar and a temperature of 55°C.
-
Co-solvent Addition: Use ethanol as a polar co-solvent (modifier). Set the co-solvent pump to deliver ethanol at a rate of 5-10% of the CO2 flow rate.
-
Extraction: Begin pumping supercritical CO2 through the vessel. Perform a static extraction for 40 minutes (letting the sample soak in the fluid) followed by a dynamic extraction for 60-90 minutes (continuous flow through the vessel).
-
Collection: The extract is collected in a separation chamber where the pressure is lowered, causing the CO2 to turn back into a gas and the extracted compounds (dissolved in the ethanol co-solvent) to precipitate.
-
Analysis: The collected ethanol-extract solution can then be analyzed by HPLC.
Visualizations
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Ultrasound-Assisted Extraction of Phenolics from Satureja hortensis L. and Antioxidant Activity: Response Surface Methodology Approach [mdpi.com]
- 7. Optimization protocol and bioactivity assessment for the microwave-assisted extraction of flavonoids from Eucommia ulmoides Oliver seed meal using response surface methodology :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Optimization of microwave-assisted extraction with RSM and HPLC determination for three iridoid glycosides in Cornus officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dpublication.com [dpublication.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with matrix effects in LC-MS analysis of Scropolioside D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of Scropolioside D. Our aim is to help you address common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS analysis of this compound in a question-and-answer format.
Question: I am observing poor peak shape (e.g., tailing, splitting, or broadening) for my this compound analyte. What are the likely causes and solutions?
Answer:
Poor peak shape for this compound can arise from several factors related to the sample matrix, chromatography, or the analyte's interaction with the analytical system.
-
Column Overload: Injecting too high a concentration of this compound or co-eluting matrix components can saturate the column, leading to peak fronting or tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Secondary Interactions: this compound, an iridoid glycoside, has multiple hydroxyl groups that can engage in secondary interactions with active sites on the column packing material, causing peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a weak acid, like 0.1% formic acid, to the mobile phase. This can help to protonate free silanol groups on the silica-based column, reducing secondary interactions.
-
Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
-
-
Co-eluting Interferences: Matrix components that elute very close to this compound can interfere with its peak shape.
-
Solution: Optimize your chromatographic gradient to improve the separation between this compound and interfering peaks. A shallower gradient can often resolve co-eluting species.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to peak distortion.
-
Solution: Implement a robust column washing protocol between injections. If the problem persists, consider using a guard column to protect the analytical column.
-
Question: My this compound signal intensity is inconsistent between samples, or I am experiencing significant signal suppression. How can I identify and mitigate matrix effects?
Answer:
Inconsistent signal intensity and suppression are classic signs of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.
Identifying Matrix Effects:
A common method to assess matrix effects is the post-extraction spike method .[1][2] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract (a sample processed through your extraction procedure that does not contain the analyte).
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Mitigating Matrix Effects:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3][4]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar compound like this compound, a reverse-phase (e.g., C18) or a mixed-mode cation exchange SPE cartridge can be effective at retaining the analyte while allowing more polar and non-polar interferences to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from interfering matrix components based on its polarity. A common approach for glycosides is to use a polar solvent like ethyl acetate or n-butanol.
-
Protein Precipitation (PPT): For biological samples like plasma or serum, PPT with a solvent such as acetonitrile or methanol is a quick way to remove the majority of proteins. However, this method is less selective and may not remove other matrix components like phospholipids, which are known to cause significant ion suppression.[3]
-
-
Optimize Chromatography:
-
Gradient Elution: Adjust your gradient to achieve better separation of this compound from the regions where matrix components elute.
-
UHPLC: Ultra-high-performance liquid chromatography can provide better peak resolution and reduce the co-elution of interfering compounds.
-
-
Use an Internal Standard:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. A SIL analog of this compound will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Analog Internal Standard: If a SIL standard is unavailable, a structurally similar compound that is not present in the sample can be used.
-
-
Sample Dilution: A simple yet effective approach is to dilute the sample extract.[2] This reduces the concentration of matrix components entering the ion source. This is only feasible if the concentration of this compound is high enough to be detected after dilution.
Question: I am observing carryover of this compound in my blank injections following a high-concentration sample. What can I do to prevent this?
Answer:
Carryover can lead to inaccurate quantification of subsequent samples. Here are some strategies to address it:
-
Injector Cleaning: The autosampler is a common source of carryover. Ensure your injector wash solution is effective at dissolving this compound. A wash solution containing a high percentage of organic solvent, matched to the solubility of your analyte, is recommended. You may need to use multiple wash solvents.
-
Column Washing: Implement a high-organic wash step at the end of each chromatographic run to elute any strongly retained compounds from the column.
-
Injection Order: If possible, inject samples with expected low concentrations of this compound before those with high concentrations. Injecting a blank or wash run after a particularly concentrated sample can also help.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its analysis important?
This compound is an iridoid glycoside, a type of monoterpenoid.[5][6] These compounds are found in various medicinal plants, such as those from the Scrophularia genus, and are studied for their potential therapeutic properties. Accurate and reliable LC-MS analysis is crucial for pharmacokinetic studies, quality control of herbal medicines, and new drug discovery.
2. What are matrix effects in the context of LC-MS analysis?
The "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[4] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[1] This can significantly impact the accuracy and reproducibility of quantitative results.
3. Which sample preparation technique is best for reducing matrix effects for this compound?
The optimal sample preparation technique depends on the complexity of the matrix. For complex matrices like plant extracts or biological fluids, Solid-Phase Extraction (SPE) is often the most effective method for removing a wide range of interferences.[3][7] While techniques like Protein Precipitation (PPT) are simpler, they are less selective. Liquid-Liquid Extraction (LLE) offers intermediate selectivity.
Comparison of Sample Preparation Techniques for Glycoside Analysis (Representative Data)
The following table summarizes representative data on the reduction of matrix effects for compounds structurally similar to this compound in plasma, demonstrating the relative effectiveness of different sample preparation methods.
| Sample Preparation Method | Analyte Type | Matrix | Average Matrix Effect Reduction (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Polar Glycosides | Plasma | 20-40% | Fast, simple, low cost | Low selectivity, significant residual matrix components (e.g., phospholipids) |
| Liquid-Liquid Extraction (LLE) | Polar Glycosides | Plasma | 50-70% | Good selectivity for moderately polar compounds | Can be labor-intensive, may have lower recovery for very polar compounds |
| Solid-Phase Extraction (SPE) | Polar Glycosides | Plasma | 70-95% | High selectivity, excellent for complex matrices | More time-consuming and costly than PPT and LLE, requires method development |
Note: The percentage of matrix effect reduction is an approximation based on published data for similar analytes and can vary depending on the specific compound, matrix, and LC-MS conditions.
4. What are the key physicochemical properties of this compound to consider for method development?
While specific experimental data for this compound is limited, as an iridoid glycoside, it is expected to be:
-
Polar: Due to the presence of multiple hydroxyl groups and a glycosidic linkage. This influences its solubility and chromatographic retention.
-
Soluble in polar solvents: Such as methanol, ethanol, and water.
-
Prone to in-source fragmentation: The glycosidic bond can be labile under certain mass spectrometry conditions.
5. How can I optimize my LC method for this compound?
-
Column: A C18 column is a good starting point for the reversed-phase separation of iridoid glycosides.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous phase can improve peak shape and ionization efficiency.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for standard analytical columns.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Plant Extract
This protocol provides a general procedure for cleaning up a methanolic plant extract containing this compound.
-
Sample Pre-treatment:
-
Evaporate the methanolic plant extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of 10% methanol in water.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in water to remove highly polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 3 mL of 80% methanol in water.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute in an appropriate volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for this compound from Plasma
This protocol is a rapid method for removing proteins from plasma samples.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
-
Precipitation:
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Diagrams
Caption: A generalized workflow for the LC-MS analysis of this compound.
Caption: A troubleshooting decision tree for common LC-MS issues with this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 5. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
Technical Support Center: Optimization of Ultrasound-Assisted Extraction for Scropolioside D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ultrasound-assisted extraction (UAE) of Scropolioside D from Scrophularia species, such as Scrophularia ningpoensis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the ultrasound-assisted extraction and subsequent analysis of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Cell Wall Disruption | - Optimize Particle Size: Reduce the particle size of the plant material to 40-80 μm to increase the surface area for solvent penetration. - Increase Ultrasonic Power: Gradually increase the ultrasonic power. However, excessive power can lead to degradation of the target compound. A range of 50-300 W is a common starting point for optimization.[1][2] - Check Equipment: Ensure the ultrasonic probe or bath is functioning correctly and providing the specified power output. |
| Suboptimal Extraction Parameters | - Solvent Concentration: The polarity of the solvent is crucial. For iridoid glycosides, ethanol-water mixtures are often effective. Optimization experiments with ethanol concentrations ranging from 60-80% are recommended.[1] - Extraction Time: While UAE is rapid, insufficient time will lead to incomplete extraction. Conversely, prolonged exposure can cause degradation. An extraction time of 20-50 minutes is a typical range to investigate.[1][2] - Temperature: Higher temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds. A temperature range of 45-65°C is suggested for initial optimization. - Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (e.g., 1:20 g/mL) can improve extraction efficiency by ensuring thorough wetting of the plant material.[2] |
| Degradation of this compound | - Excessive Ultrasonic Power/Time: As mentioned, prolonged exposure to high-intensity ultrasound can degrade bioactive compounds.[3] - High Temperature: this compound, as a glycoside, may be susceptible to hydrolysis at high temperatures. Maintain the extraction temperature below the boiling point of the solvent. - pH of the Solvent: The stability of iridoid glycosides can be pH-dependent. Using a neutral pH solvent is a safe starting point. |
Issue 2: Inconsistent Extraction Results
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhomogeneous Plant Material | - Thorough Mixing: Ensure the powdered plant material is well-mixed before taking samples for extraction. - Consistent Particle Size: Use a sieve to ensure a uniform particle size distribution. |
| Fluctuations in Ultrasonic Equipment Performance | - Consistent Positioning: In an ultrasonic bath, ensure the sample flask is always placed in the same position relative to the transducers. - Probe Immersion Depth: For probe sonicators, maintain a consistent immersion depth in the solvent. |
| Variability in Post-Extraction Processing | - Standardized Filtration/Centrifugation: Use a consistent method for separating the extract from the solid residue, such as centrifugation at a set speed and time, followed by filtration through a specific pore size filter (e.g., 0.45 µm).[4][5] |
Issue 3: Difficulties in HPLC Analysis of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Dilute the sample extract before injection. - Inappropriate Mobile Phase pH: Adjust the pH of the mobile phase. For acidic compounds, a lower pH can improve peak shape. - Column Degradation: Use a guard column and ensure the mobile phase is filtered and degassed. If the problem persists, the analytical column may need replacement. |
| Baseline Noise or Drift | - Contaminated Mobile Phase: Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase thoroughly. - Detector Issues: Ensure the detector lamp is warmed up and stable. Clean the flow cell if necessary. |
| No Peaks or Very Small Peaks | - Incorrect Wavelength: Determine the UV maximum absorbance for this compound and set the detector to this wavelength. - Sample Degradation: Ensure proper storage of extracts (e.g., at 4°C in the dark) before analysis.[6] - Injection Volume Too Low: Increase the injection volume. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the ultrasound-assisted extraction of this compound?
A1: Based on studies of related compounds and plant materials, a good starting point for optimization using a Response Surface Methodology (RSM) approach would be:
-
Ethanol Concentration: 60-80% in water
-
Ultrasonic Power: 100-300 W
-
Extraction Time: 20-40 minutes
-
Temperature: 50-70°C
-
Solid-to-Liquid Ratio: 1:20 to 1:30 g/mL[1]
Q2: How can I determine the optimal parameters for my specific setup?
A2: A systematic approach like Response Surface Methodology (RSM) with a Box-Behnken design is highly effective for optimizing multiple variables simultaneously. This allows for the evaluation of the individual and interactive effects of factors like solvent concentration, temperature, and time on the yield of this compound.
Q3: Is this compound stable under ultrasonic conditions?
A3: While specific stability data for this compound under UAE is limited, iridoid glycosides can be sensitive to heat and prolonged sonication. It is crucial to conduct preliminary studies to assess the degradation of this compound under different ultrasonic power levels and durations. Comparing the yield obtained by UAE with a non-ultrasound method like maceration (at room temperature) can provide insights into potential degradation.
Q4: What type of HPLC column is suitable for the analysis of this compound?
A4: A reversed-phase C18 column is commonly used for the separation of iridoid glycosides and other phenolic compounds from Scrophularia species.[7] A typical column dimension would be 250 mm x 4.6 mm with a 5 µm particle size.
Q5: What is a typical mobile phase for HPLC analysis of this compound?
A5: A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent like methanol or acetonitrile is generally effective for separating iridoid glycosides. The gradient program should be optimized to achieve good resolution between this compound and other components in the extract.
Experimental Protocols
1. Protocol: Ultrasound-Assisted Extraction of this compound
-
Sample Preparation: Dry the aerial parts of Scrophularia ningpoensis at a controlled temperature (e.g., 50°C) and grind them into a fine powder, passing it through a 60-mesh sieve.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a 50 mL flask.
-
Add 30 mL of 70% ethanol (adjust based on optimization).
-
Place the flask in an ultrasonic bath or use a probe sonicator.
-
Set the extraction parameters (e.g., temperature: 60°C, time: 30 minutes, ultrasonic power: 250 W). These should be optimized for your specific equipment.
-
-
Post-Extraction Processing:
-
Allow the extract to cool to room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
2. Protocol: HPLC Quantification of this compound
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Methanol or Acetonitrile.
-
-
Elution: A gradient program, for example:
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. Quantify the amount of this compound in the extracts by comparing the peak area with the calibration curve.
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction and Analysis of this compound.
Caption: Troubleshooting Logic for Low this compound Yield in UAE.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Ultrasonic-assisted Extraction Conditions of Melleolides from Wild Armillaria mellea and Liquid Culture Mycelium, and Analysis of Their Compounds in Extracts [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. cores.emory.edu [cores.emory.edu]
- 5. nacalai.com [nacalai.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
How to confirm the identity of Scropolioside D in a complex mixture
Technical Support Center: Scropolioside D Identification
This guide provides researchers, scientists, and drug development professionals with detailed answers and protocols for the accurate identification of this compound in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to tentatively identify this compound in a crude plant extract?
A1: The most reliable and widely used method for tentative identification is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with a tandem mass spectrometer (MS/MS). This technique provides two key pieces of information simultaneously: the retention time (from HPLC) and the mass-to-charge ratio (m/z) of the parent molecule and its specific fragments (from MS/MS). This combination offers high selectivity and sensitivity, minimizing false positives from other co-eluting compounds.[1][2]
Q2: I don't have access to an LC-MS. Can I use HPLC with a UV detector?
A2: Yes, HPLC with a UV detector can be used, but it has limitations. This compound contains a cinnamoyl group, which gives it a distinct UV absorption profile (typically around 280 nm and 315 nm). You can compare the retention time and UV spectrum of your peak of interest with a purified this compound reference standard. However, this method is less specific than LC-MS, as other compounds in a complex mixture might have similar retention times and UV spectra.
Q3: How can I absolutely confirm the structure of a compound I believe is this compound?
A3: For unambiguous structural confirmation, you must isolate the compound and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy.[3] One-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecule's carbon-hydrogen framework, confirming its exact structure and stereochemistry.[3] This is considered the gold standard for structural elucidation of natural products.[3]
Q4: My sample is a complex biological matrix (e.g., plasma). What extra steps should I take?
A4: Biological matrices require a robust sample preparation step to remove interferences like proteins and salts, which can damage the analytical column and suppress the MS signal. Common techniques include protein precipitation (e.g., with cold methanol or acetonitrile), followed by solid-phase extraction (SPE) to concentrate this compound and further clean up the sample before LC-MS analysis.[2][4]
Troubleshooting Guide
Q5: I am not seeing a clear peak for this compound in my HPLC-UV chromatogram. What could be the issue?
A5:
-
Incorrect Wavelength: Ensure your UV detector is set to a wavelength where this compound has strong absorbance (try ~280 nm or ~315 nm).
-
Low Concentration: The concentration of this compound in your extract may be below the detection limit of your instrument. Try concentrating your sample or using a more sensitive detector.
-
Poor Extraction: The solvent and method used for extraction may not be efficient for iridoid glycosides.[1][5] Consider using a methanol-water mixture and techniques like sonication to improve extraction yield.[6]
-
Co-elution: A peak for this compound might be hidden under a larger peak from another compound. Adjusting the mobile phase gradient or changing the column chemistry may be necessary to improve resolution.[7]
Q6: My LC-MS results show a peak with the correct mass for this compound, but the retention time doesn't match the reference standard. Why?
A6:
-
Matrix Effects: Components in your complex mixture can interact with the column differently than a pure standard, causing a shift in retention time.
-
Column Degradation: Over time, HPLC columns can degrade, leading to changes in retention. Always run a reference standard periodically to monitor column performance.
-
Mobile Phase Variation: Small variations in mobile phase preparation (e.g., pH, solvent ratios) can significantly affect retention times. Ensure consistent and accurate preparation.
-
Isomers: You may be detecting a structural isomer of this compound, which would have the same mass but different chromatographic behavior. In this case, MS/MS fragmentation and ultimately NMR are needed for confirmation.
Q7: I'm getting a very low signal or no signal in my ESI-MS analysis. What should I check?
A7:
-
Ion Suppression: The most common issue in complex mixtures. Co-eluting compounds can compete with your analyte for ionization, reducing its signal. Improve chromatographic separation or enhance sample cleanup (e.g., with SPE) to mitigate this.
-
Incorrect Polarity Mode: this compound can be detected in both positive and negative ion modes (e.g., as [M+Na]+ or [M+HCOO]−). Run your analysis in both modes to see which provides better sensitivity.
-
Mobile Phase Additives: The choice of additive is crucial for good ionization. For positive mode, try adding 0.1% formic acid. For negative mode, 0.1% formic acid or a small amount of ammonium formate can be effective.
-
Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.
Quantitative Data for Identification
The following tables summarize key identification parameters for this compound. Note that chromatographic retention times are highly method-dependent and should be confirmed with a reference standard on your system.
Table 1: LC-MS Identification Parameters for this compound
| Parameter | Value | Ionization Mode | Notes |
| Molecular Formula | C₂₄H₃₀O₁₂ | N/A | |
| Molecular Weight | 510.49 g/mol | N/A | |
| Precursor Ion (m/z) | 533.17 | Positive | [M+Na]⁺ Adduct |
| Precursor Ion (m/z) | 511.18 | Positive | [M+H]⁺ Adduct |
| Precursor Ion (m/z) | 555.18 | Negative | [M+HCOO]⁻ Adduct |
| Key MS/MS Fragments | 349, 187, 169 | Positive | Fragmentation of the precursor ion. |
Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) | Notes |
| C-1 | ~98.5 | Aglycone |
| C-3 | ~141.2 | Aglycone |
| C-4 | ~103.1 | Aglycone |
| C-1' | ~100.5 | Glucose Moiety |
| C-1'' | ~99.8 | Rhamnose Moiety |
| Cinnamate C=O | ~166.0 | Cinnamoyl Group |
| Note: NMR chemical shifts are typically measured in solvents like DMSO-d₆ or CD₃OD and can vary slightly based on experimental conditions. Data should be compared with published literature values.[3] |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Grinding: Grind dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction: Macerate 1g of powdered material with 20 mL of 80% methanol in water.[6]
-
Sonication: Sonicate the mixture for 30 minutes at room temperature.[8]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[8]
Protocol 2: General LC-MS/MS Method
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: Electrospray Ionization (ESI), scanning in both positive and negative modes.
-
MS/MS: Perform data-dependent acquisition, triggering fragmentation on the expected precursor ion masses for this compound (as listed in Table 1).
Visualizations
Experimental and Logic Workflows
Caption: Workflow for the identification and confirmation of this compound.
Caption: Troubleshooting decision tree for LC-MS data analysis.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Long-term storage and stability issues of Scropolioside D
This technical support center provides guidance on the long-term storage, stability, and handling of Scropolioside D for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring iridoid glycoside that has been isolated from plants of the Scrophularia genus, such as Scrophularia ilwensis and Scrophularia deserti.[1][2] Structurally, it is characterized as 6-O-[(2",4"-di-O-acetyl-3"-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl]-catalpol.[2] Research has shown that this compound possesses significant antidiabetic and anti-inflammatory properties.[1][3]
Q2: What are the recommended long-term storage conditions for this compound?
Q3: How should I prepare and store solutions of this compound?
It is advisable to prepare solutions of this compound fresh for each experiment. If storage of solutions is necessary, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent will depend on the specific experimental requirements, but dimethyl sulfoxide (DMSO) or ethanol are common choices for creating stock solutions of natural products. The stability of this compound in different solvents has not been extensively studied, so it is recommended to use freshly prepared solutions whenever possible.
Q4: What are the potential stability issues and degradation pathways for this compound?
As an iridoid glycoside with ester and glycosidic bonds, this compound may be susceptible to hydrolysis under acidic or basic conditions.[2][4] The ester linkages of the acetyl and cinnamoyl groups are particularly prone to cleavage. Exposure to high temperatures, light, and oxidizing agents could also lead to degradation. The presence of a double bond in the iridoid core suggests potential susceptibility to oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color or appearance of solid this compound | - Exposure to moisture, light, or air (oxidation).- Contamination. | - Discard the compound if significant changes are observed.- Ensure proper storage in a tightly sealed, light-resistant container at low temperatures.- Purchase a new, high-purity standard for comparison. |
| Precipitation observed in this compound solution upon storage | - Poor solubility of the compound in the chosen solvent at low temperatures.- Degradation of the compound leading to less soluble products. | - Gently warm the solution to see if the precipitate redissolves.- Prepare fresh solutions before each experiment.- Consider using a different solvent or a lower concentration. |
| Inconsistent or unexpected experimental results | - Degradation of this compound stock solution.- Pipetting errors or incorrect concentration calculations. | - Perform a quality control check of the this compound stock solution using an analytical technique like HPLC.- Prepare a fresh stock solution from a new vial of the compound.- Verify all calculations and experimental procedures. |
| Appearance of new peaks in HPLC analysis of this compound | - Degradation of the compound.- Contamination of the sample or solvent. | - Analyze the degradation products to understand the degradation pathway.- Prepare fresh samples and use high-purity solvents.- Review the storage and handling procedures for the compound and solutions. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Assessment of this compound
This protocol provides a general method for assessing the purity and stability of this compound. The specific parameters may need to be optimized for your system.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or another suitable modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
For stability studies, subject the this compound sample (solid or in solution) to stress conditions (e.g., heat, light, acid, base, oxidation).
-
At specified time points, withdraw an aliquot of the sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient elution can be used, for example:
-
0-20 min: 20-80% B
-
20-25 min: 80% B
-
25-30 min: 80-20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength, likely around 230 nm and 280 nm due to the cinnamoyl group.
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Monitor the peak area of this compound over time under different stress conditions.
-
Calculate the percentage of degradation.
-
Identify and quantify any degradation products that appear.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Karsoside and this compound, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Improving the resolution of Scropolioside D from its isomers
Welcome to the technical support center for the chromatographic resolution of Scropolioside D and its isomers. Iridoid glycosides like this compound often exist as complex mixtures of diastereomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[1][2] These subtle structural differences make their separation challenging, requiring highly selective analytical techniques.
This guide provides detailed FAQs, troubleshooting advice, and experimental protocols to help you achieve baseline resolution of this compound from its structurally related isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound from its isomers?
This compound and its related compounds (e.g., Scropolioside D2, Koelzioside) are often diastereomers.[3] Unlike structural isomers which have different atomic connectivity, diastereomers only differ in the 3D orientation of atoms at one or more chiral centers.[4] This results in very similar physicochemical properties, making them difficult to resolve with standard chromatography techniques. Separation relies on creating a chiral environment where the isomers interact differently with the stationary phase, allowing for differential retention.[5][6]
Q2: What is the best type of chromatography column for this separation?
For separating complex diastereomers like this compound, Chiral Stationary Phases (CSPs) are essential. The most successful and widely applicable CSPs for natural products are polysaccharide-based columns (e.g., derivatized cellulose or amylose).[5][7] These columns offer a broad range of selectivity and can be used in multiple modes, including Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) modes.[8] Supercritical Fluid Chromatography (SFC) using these same chiral columns is also a powerful, often faster, alternative to HPLC.[9][10]
Q3: I'm not getting any separation on my chiral column. What should I try first?
If you see no initial separation, the primary issue is a lack of selectivity between your analytes and the stationary phase under the current conditions. The first step is to systematically screen different chromatographic modes and solvents, as selectivity is highly dependent on the mobile phase.[7]
-
Switch the Mobile Phase: If you are in Reversed-Phase (e.g., Acetonitrile/Water), try Normal Phase (e.g., Hexane/Ethanol) or Polar Organic mode (e.g., Methanol). The interaction mechanisms are completely different and may induce the necessary selectivity.[11]
-
Change the Solvent: Even within the same mode, switching the organic solvent (e.g., from Methanol to Acetonitrile in RP, or from Ethanol to Isopropanol in NP) can dramatically alter selectivity.[11]
-
Try a Different Column: If mobile phase screening fails, the chosen stationary phase may not be suitable. Screening a column with a different polysaccharide backbone (e.g., amylose vs. cellulose) or a different derivative is the next logical step.[12]
Q4: My peaks are broad and tailing. How can I improve the peak shape?
Poor peak shape can ruin a separation even if there is some selectivity. Here are the most common causes and solutions:
-
Secondary Interactions: Peak tailing, especially for basic compounds, is often caused by unwanted interactions with acidic silanol groups on the silica support of the column.[13]
-
Solution: Add a mobile phase modifier. For basic analytes, adding a small amount of a basic additive like diethylamine (DEA) in Normal Phase can significantly improve peak shape. For acidic analytes, an acidic additive like formic acid or acetic acid is used.[13]
-
-
Column Contamination/Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to distorted peaks.[14][15]
-
Solution: Use a guard column to protect your analytical column. If the column is contaminated, follow the manufacturer's instructions for washing and regeneration.[15]
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening.[16]
-
Solution: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter and length.
-
Q5: Should I use HPLC or SFC for my separation?
Both techniques are powerful for isomer separations. Supercritical Fluid Chromatography (SFC) often provides significant advantages.
-
SFC: Uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[9] This allows for very fast separations (3-5 times faster than HPLC) and often yields higher efficiency and resolution.[17] It is also considered a "greener" technique due to reduced organic solvent consumption.[18]
-
HPLC: A robust and widely available technique. Method development can sometimes be more straightforward, and it doesn't require specialized high-pressure equipment beyond a standard HPLC system.
Recommendation: If available, an initial screening on an SFC system is highly recommended due to its speed and high resolving power for diastereomers.[19] If SFC is not available, a systematic screening of different modes on HPLC will also lead to a successful separation.
Troubleshooting Guide
This guide addresses common chromatographic problems encountered during the separation of this compound isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Incorrect stationary phase selection. 2. Sub-optimal mobile phase composition. 3. Column temperature is not optimized. | 1. Screen different chiral stationary phases (e.g., cellulose vs. amylose-based).[12] 2. Change the organic solvent (e.g., MeOH vs. ACN in RP; EtOH vs. IPA in NP).[11] 3. Add/change mobile phase additives to enhance selectivity.[7] 4. Systematically vary the column temperature (e.g., 25°C, 30°C, 40°C). |
| Peak Tailing | 1. Secondary ionic interactions with the silica support.[13] 2. Column contamination or degradation.[15] 3. Sample solvent is too strong. | 1. Add a modifier to the mobile phase (e.g., 0.1% formic acid for acids, 0.1% diethylamine for bases).[13] 2. Use a guard column and ensure proper sample cleanup. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[16] |
| Peak Fronting | 1. Sample overload.[14] 2. Sample solvent is incompatible with the mobile phase. 3. Column void or collapse. | 1. Reduce the injection volume or sample concentration.[13] 2. Ensure the sample is dissolved in the mobile phase.[16] 3. Replace the column if a void is suspected. Backflushing may provide a temporary fix.[15] |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Insufficient column equilibration time.[13] 3. Fluctuations in column temperature or pump flow rate.[14] | 1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. 3. Use a column oven for temperature control and check pump performance. |
| Split Peaks | 1. Partially blocked column inlet frit.[15] 2. Incompatible sample solvent. 3. Void at the head of the column. | 1. Reverse and flush the column (disconnect from the detector). Install an in-line filter.[15] 2. Dissolve the sample in the mobile phase.[16] 3. If a void is present, the column may need to be replaced. |
Experimental Protocols
A systematic screening approach is the most efficient way to develop a separation method for challenging isomers.
Protocol 1: Chiral HPLC Method Development
This protocol outlines a screening strategy using a polysaccharide-based chiral column.
-
Column Selection:
-
Primary Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP.
-
Secondary Column: Amylose tris(3,5-dimethylphenylcarbamate) based CSP.
-
Dimensions: 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase Screening:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane / Ethanol (90:10, v/v) + 0.1% Formic Acid (FA)
-
Mobile Phase B: n-Hexane / Isopropanol (90:10, v/v) + 0.1% FA
-
-
Reversed-Phase (RP):
-
Mobile Phase C: Acetonitrile / Water (50:50, v/v) + 0.1% FA
-
Mobile Phase D: Methanol / Water (60:40, v/v) + 0.1% FA
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm and 280 nm (or as determined by UV scan of the analyte).
-
Run Time: 20-30 minutes (isocratic).
-
-
Optimization:
-
Once partial separation is observed, optimize the mobile phase ratio. For example, in NP, adjust the alcohol percentage from 5% to 20%.
-
If peak shape is poor, add a modifier (e.g., 0.1% DEA if analytes are basic).
-
Vary the column temperature between 15 °C and 40 °C to fine-tune selectivity.[7]
-
Protocol 2: Chiral SFC Method Development
This protocol is designed for rapid screening using a modern SFC system.
-
Column Selection:
-
Same as HPLC protocol: Cellulose and Amylose-based CSPs are excellent choices for SFC.
-
Dimensions: 4.6 x 150 mm, 5 µm or 3 µm particle size.
-
-
Mobile Phase Screening:
-
The primary mobile phase is supercritical CO2. The co-solvent (modifier) is screened.
-
Co-Solvent A: Methanol
-
Co-Solvent B: Ethanol
-
Co-Solvent C: Isopropanol
-
An additive (e.g., 0.1% Formic Acid or 0.1% Diethylamine) is often included in the co-solvent to improve peak shape.
-
-
Chromatographic Conditions:
-
Screening Gradient: 5% to 40% Co-solvent over 5-10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure Regulator (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV-Vis (as above) and/or Mass Spectrometry (MS).
-
-
Optimization:
-
After identifying the best co-solvent and column combination from the screening run, develop an isocratic or shallow gradient method around the elution conditions.
-
Fine-tune the separation by adjusting the back pressure and temperature. Increasing pressure generally reduces retention time.
-
Visualized Workflows
Method Development Workflow
Caption: Systematic workflow for developing a separation method.
Troubleshooting Poor Resolution
Caption: Logical guide for troubleshooting poor isomer resolution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 3. Karsoside and this compound, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 13. hplc.eu [hplc.eu]
- 14. uhplcs.com [uhplcs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
- 17. fagg.be [fagg.be]
- 18. matheo.uliege.be [matheo.uliege.be]
- 19. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the purification of Scropolioside D for preclinical studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in scaling up the purification of Scropolioside D for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What purity level is required for this compound in preclinical studies?
A1: For preclinical toxicology and pharmacology studies, a high level of purity, typically >95% , is required to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. Regulatory bodies like th[1][2]e FDA require chemistry tests to establish a drug's purity, stability, and shelf life before clinical trials.
Q2: What are the main [3]challenges in scaling up the purification of saponins like this compound?
A2: The primary challenges include:
-
Low concentration in source material: Saponins are often present in low quantities, requiring the processing of large amounts of plant biomass.
-
Complex mixtures: [4] Crude extracts contain numerous structurally similar compounds, making separation difficult.
-
Time and cost: Tr[5]aditional methods like silica gel chromatography can be time-consuming, expensive, and generate significant solvent waste when scaled up.
-
Maintaining resolut[4][6][7]ion: Achieving the same separation efficiency at a larger scale requires careful optimization of parameters like flow rate and column dimensions.
Q3: Which large-scale [6][8]purification techniques are most suitable for this compound?
A3: A multi-step approach is usually necessary.
-
Macroporous Resin Chromatography: An excellent initial step for enriching saponins from crude extracts. It is cost-effective, environmentally friendly, and can handle large volumes.
-
Flash Chromatograph[4][9]y (Silica Gel or Reversed-Phase): Used for intermediate purification to separate major compound classes.
-
Preparative High-Pe[10]rformance Liquid Chromatography (Prep-HPLC): Essential for the final "polishing" step to achieve >95% purity.
-
High-Speed Counter-[11]Current Chromatography (HSCCC): An effective liquid-liquid chromatography technique for separating compounds with similar polarities without a solid support matrix, which can prevent sample degradation.
Troubleshooting Gu[7][11][12]ide
| Problem / Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Initial Extraction | 1. Incomplete extraction from plant material. 2. Degradation of this compound during extraction. | 1. Optimize Extraction: Ensure plant material is finely ground to increase surface area. Consider alternative meth[12]ods like ultrasound-assisted or microwave-assisted extraction to improve efficiency. 2. Solvent Choice:[12] Use polar solvents like ethanol or methanol, as saponins are typically polar. Perform successive extrac[12]tions until the compound is no longer detected in the solvent. 3. Temperature Control: Avoid excessive heat, which can degrade the glycoside linkages of the saponin. |
| Poor Separation in Flash Chromatography | 1. Inappropriate stationary phase (e.g., silica gel causing degradation). 2. Incorrect solvent system, leading to co-elution. 3. Column overloading. | 1. Test Stability: Before scaling up, test the stability of this compound on a small amount of silica gel using 2D-TLC. If it degrades, consider [10]using a less acidic stationary phase like alumina or a reversed-phase (C18) column. 2. Solvent Optimiz[10]ation: Develop a solvent system using TLC that provides a good separation (Rf value difference >0.2) for the target compound and impurities. 3. Reduce Load: Load an amount of crude material that is approximately 1-5% of the total weight of the stationary phase to avoid band broadening. |
| Product Precipitation in Prep-HPLC Fractions | 1. Low solubility of the purified compound in the mobile phase. 2. High concentration of the compound in the collected fractions. | 1. Modify Mobile Phase: If using reversed-phase HPLC, slightly decreasing the water content in the collection fractions can sometimes improve solubility. 2. Dilute Upon Collection: Add a small amount of a strong, compatible solvent (e.g., methanol, DMSO) to the collection tubes beforehand to prevent precipitation as the fraction is collected. 3. Solvent Exchange: After initial solvent removal, perform a solvent exchange to a more suitable solvent for long-term storage or lyophilization. |
| Final Purity Below [13]95% | 1. Presence of a closely related, co-eluting impurity. 2. Insufficient resolution in the final purification step. | 1. Orthogonal Methods: Employ a purification method with a different separation mechanism. For example, if the previous step was normal-phase chromatography, use reversed-phase HPLC for the final step. 2. Optimize HPLC Method: Adjust the gradient slope in Prep-HPLC to be shallower around the elution time of this compound to increase separation from nearby impurities. 3. Recrystallization: If a solid, consider recrystallization as a final, cost-effective polishing step. |
Experimental Pro[15]tocols & Data
Protocol 1: Macroporous Resin Enrichment
This protocol is an effective first step to concentrate this compound from a large volume of crude aqueous extract.
-
Resin Selection & Preparation: Select a suitable macroporous resin (e.g., AB-8, HPD-300). Pre-treat the resin by so[1][9]aking it sequentially in ethanol and then water to remove any residual monomers.
-
Loading: Dissolve the crude plant extract in water to a concentration of approximately 10 mg/mL. Pass the solution through the packed resin column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing: Wash the column with 3-5 BV of deionized water to remove highly polar impurities like sugars and salts.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 70% ethanol). Collect fractions and analyze them by TLC or HPLC to identify those containing this compound. Saponins typically elute in the 40-70% ethanol fractions.
-
Concentration: Combine the this compound-rich fractions and concentrate them under reduced pressure.
Table 1: Comparison of Initial Purification Adsorbents
| Parameter | Macroporous Resin (AB-8) | Silica Gel Flash Chromatography |
| Loading Capacity | High (e.g., 50-100 g extract / kg resin) | Low (e.g., 10-50 g extract / kg silica) |
| Solvent Consumption | Low (Primarily water and ethanol) | High (Often requires organic solvents like ethyl acetate, hexane) |
| Typical Purity Fold-Increase | 5 to 15-fold | 2 to 5-fold |
| Cost[4] | Low (Resin is reusable) | Moderate (Silica is typically single-use) |
| Suitability | Excellent for initial clean-up and enrichment from large volumes. | Good for intermediate purification after enrichment. |
Protocol 2: Preparative HPLC for Final Purification
This protocol is for the final polishing step to achieve >95% purity.
-
Column: A preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size).
-
Sample Preparation: Dissolve the enriched fraction from the previous step in the mobile phase or a compatible solvent like methanol. Filter the sample through a 0.45 µm filter.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water.
-
Gradient Elution: Develop a gradient based on analytical HPLC results. A typical gradient might be:
-
0-10 min: 20% ACN
-
10-40 min: 20% to 50% ACN (shallow gradient around the target)
-
40-45 min: 50% to 90% ACN (column wash)
-
45-50 min: 90% to 20% ACN (re-equilibration)
-
-
Detection: Use a UV detector at a wavelength appropriate for this compound (e.g., 280 nm, due to the cinnamoyl group).
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Combine fractions with >95% purity.
Table 2: Illustrative Prep-HPLC Optimization
| Trial | Gradient Slope (% ACN/min) | Loading (mg) | Resolution (vs. Impurity X) | Purity Achieved (%) |
| 1 | 2.0 | 100 | 0.9 | 92.1 |
| 2 | 1.0 | 100 | 1.3 | 96.5 |
| 3 | 0.5 | 100 | 1.8 | 98.9 |
| 4 | 1.0 | 200 | 1.1 | 94.3 |
Data are illustrative. Resolution is a measure of separation between two peaks; a value >1.5 indicates baseline separation.
Visualizations
Workflow for this compound Purification
Caption: Workflow for scaling up this compound purification.
This compound and the NF-κB Signaling Pathway
This compound has been found to possess significant anti-inflammatory activity. Many iridoid glycosides e[14][15][16]xert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central[15][16] regulator of inflammation.
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. CN102351938B - Preparation method of high-purity tea saponin - Google Patents [patents.google.com]
- 2. What quality grade labeled compounds do you need in your trials? | TRACER [tracercro.com]
- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 4. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. bio-rad.com [bio-rad.com]
- 7. Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm [mdpi.com]
- 8. Scale-up of protein purification: downstream processing issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. Four Main Methods for Extracting Saponin Extracts from Plants. [greenskybio.com]
- 13. WO2014016374A1 - Process for the purification of saponins - Google Patents [patents.google.com]
- 14. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Scropolioside D vs. Catalpol: A Comparative Analysis of Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two iridoid glycosides, Scropolioside D and catalpol. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Executive Summary
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Iridoid glycosides, such as this compound and catalpol, have garnered attention for their potential anti-inflammatory effects. This guide reveals that while both compounds exhibit anti-inflammatory properties, available data suggests that this compound, and its derivatives like Scropolioside B, may possess more potent activity than catalpol, primarily through the inhibition of the NF-κB signaling pathway.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data comparing the anti-inflammatory effects of this compound and catalpol. It is important to note that direct comparative studies are limited, and some data is extrapolated from studies on closely related scropoliosides.
| Compound | Assay | Cell Line | Concentration | Inhibition of NF-κB Activity (%) | Reference |
| This compound | TNF-α-induced NF-κB activation | HEK293 | 50 µmol/L | 40.9 | [1] |
| Catalpol | TNF-α-induced NF-κB activation | HEK293 | 50 µmol/L | Not effective | [2][3] |
| Compound | Assay | Cell Line | Concentration | Inhibition of IL-1β mRNA Expression (%) | Reference |
| This compound | LPS-induced cytokine expression | THP-1 | 50 µmol/L | 45.1 | [1] |
| Catalpol | LPS-induced cytokine expression | THP-1 | 50 µmol/L | Not effective | [2] |
Note: Data for catalpol's lack of effectiveness at 50 µmol/L is inferred from studies on Scropolioside B where it was used as a comparator.[2][3]
Mechanism of Action: A Focus on Signaling Pathways
Both this compound and catalpol exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary target identified for both compounds is the Nuclear Factor-kappa B (NF-κB) pathway. Additionally, the broader family of iridoid glycosides is known to influence the Mitogen-Activated Protein Kinase (MAPK) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α.
This compound has been shown to inhibit TNF-α-induced NF-κB activation.[1] While the precise molecular interaction is still under investigation, it is hypothesized that this compound interferes with a step upstream of NF-κB nuclear translocation.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated by extracellular stimuli. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of various transcription factors, including AP-1, which also promotes the expression of pro-inflammatory genes. While direct evidence for this compound is limited, catalpol has been shown to suppress the JNK and p38 MAPK pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound and catalpol.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound and catalpol
-
TNF-α
-
Luciferase assay kit
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or catalpol and pre-incubate for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
This technique is used to measure the amount of specific mRNA transcripts, such as those for pro-inflammatory cytokines.
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and catalpol
-
LPS
-
RNA isolation kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., IL-1β, GAPDH)
-
Real-time PCR instrument
Procedure:
-
Seed THP-1 cells in a 12-well plate.
-
Pre-treat the cells with different concentrations of this compound or catalpol for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 4-6 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the target cytokine and a housekeeping gene.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
Conclusion
The available evidence suggests that this compound is a more potent inhibitor of the NF-κB pathway and subsequent pro-inflammatory cytokine expression compared to catalpol. While both compounds are promising candidates for further investigation as anti-inflammatory agents, the stronger in vitro activity of this compound warrants more in-depth studies, including in vivo models of inflammation, to fully elucidate its therapeutic potential. Researchers are encouraged to conduct direct, dose-response comparative studies to establish robust IC50 values and further explore the molecular mechanisms underlying the anti-inflammatory effects of this compound.
References
- 1. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Scropolioside D Content in Various Scrophularia Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the presence of Scropolioside D, a bioactive iridoid glycoside, in different species of the genus Scrophularia. While direct quantitative comparisons of this compound content across various species are limited in currently available literature, this document synthesizes existing findings on its presence, biological activity, and analytical methodologies for its quantification.
Presence of this compound in Scrophularia Species
This compound has been identified as a constituent in several species of Scrophularia, a genus known for its rich diversity of iridoid glycosides. The existing research, primarily focused on phytochemical isolation and characterization, confirms the presence of this compound in the following species:
While these studies confirm its presence, they do not provide a quantitative comparison of the concentration of this compound across these species. A comprehensive review of the Scrophularia genus highlights that quantitative analysis of many bioactive compounds, including iridoids, has not been extensively conducted, which presents a gap in the quality control and standardization of these medicinal plants.[4]
Biological Activity of this compound
This compound has demonstrated significant biological activities, particularly in the realm of anti-inflammatory effects. Research indicates that this compound, along with other related iridoids, exerts its anti-inflammatory action through the modulation of key signaling pathways.
Anti-inflammatory Signaling Pathways
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response.[4][5] The NF-κB pathway is a central regulator of the expression of pro-inflammatory cytokines and enzymes. By inhibiting this pathway, this compound can effectively reduce the production of inflammatory mediators.
Furthermore, the anti-inflammatory effects of iridoids from Scrophularia are also linked to the mitogen-activated protein kinase (MAPK) signaling pathways. While direct studies on this compound's effect on all MAPK pathways are not extensively detailed, the broader class of iridoids from this genus is known to modulate these pathways.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols for Quantification
Sample Preparation and Extraction
-
Plant Material: Dried and powdered aerial parts of the Scrophularia species.
-
Extraction Solvent: Methanol or a mixture of methanol and water (e.g., 70-80% methanol) is commonly used for extracting iridoid glycosides.
-
Extraction Method:
-
Maceration: Soaking the plant material in the solvent for a specified period (e.g., 24-48 hours) with occasional agitation.
-
Ultrasonic-Assisted Extraction (UAE): Using an ultrasonic bath to accelerate the extraction process (e.g., 30-60 minutes).
-
Reflux Extraction: Heating the solvent with the plant material under reflux for a defined time (e.g., 1-2 hours).
-
-
Filtration and Concentration: The extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator.
-
Solid-Phase Extraction (SPE): The crude extract may be further purified using SPE cartridges (e.g., C18) to remove interfering compounds. The extract is loaded onto the conditioned cartridge, washed with a non-polar solvent to remove lipids and chlorophylls, and then the iridoid glycosides are eluted with a more polar solvent like methanol.
UPLC-MS/MS Analysis
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of phytochemicals.
-
Chromatographic System: A UPLC system equipped with a binary solvent manager, sample manager, and a column heater.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable for the separation of iridoid glycosides.
-
Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol with the same additive as solvent B.
-
Gradient Program: A typical gradient would start with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute the compounds of interest.
-
Flow Rate: A flow rate of around 0.2-0.4 mL/min is common for UPLC systems.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) ensures reproducible retention times.
-
Injection Volume: Typically 1-5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (QqQ-MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in either positive or negative ion mode, which needs to be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and one or more product ions.
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of this compound in the samples is then compared to the calibration curve to determine its concentration.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[8] Key validation parameters include:
-
Linearity: Assessing the linear relationship between the concentration of the analyte and the detector response over a certain range.
-
Accuracy: Determining the closeness of the measured value to the true value, often assessed by recovery studies.
-
Precision: Measuring the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Caption: Experimental workflow for this compound quantification.
Conclusion and Future Directions
This compound is a promising bioactive compound found in several Scrophularia species with demonstrated anti-inflammatory properties. However, there is a clear need for further research to conduct a systematic and quantitative comparative analysis of this compound content across a wider range of Scrophularia species. Such studies, employing validated analytical methods like UPLC-MS/MS, would be invaluable for the quality control of herbal medicines, the selection of high-yielding species for cultivation, and the development of new anti-inflammatory drugs. Future research should also focus on elucidating the detailed molecular mechanisms underlying the therapeutic effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Karsoside and this compound, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Determination of Thirteen Iridoid Glycosides in Crude and Processed Fructus Corni from Different Areas by UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Antidiabetic Properties of Scropolioside D and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antidiabetic effects of Scropolioside D, a natural iridoid glycoside, and metformin, a widely prescribed biguanide medication. The following sections present a detailed analysis of their efficacy based on experimental data, a breakdown of the methodologies used in these studies, and a visualization of their known signaling pathways.
Data Presentation: Efficacy in Preclinical Models
The antidiabetic potential of both this compound and metformin has been evaluated in rodent models of diabetes. The following table summarizes the reported effects on blood glucose levels in alloxan-induced diabetic rats, a common model for studying type 1 diabetes.
| Compound | Dose | Animal Model | Duration of Treatment | Blood Glucose Reduction (%) | Reference |
| This compound | 10 mg/kg | Alloxan-induced diabetic rats | 2 hours | 34.0% | [1][2] |
| Metformin | Not Specified | Alloxan-induced diabetic rats | Not Specified | Up to 40.7% | [3] |
Note: While both compounds demonstrate significant blood glucose-lowering effects in the same animal model, it is important to note that the studies cited did not directly compare the two compounds head-to-head under identical experimental conditions. The dose and duration of treatment for the reported metformin efficacy were not specified in the referenced abstract.
Key Antidiabetic Mechanisms
This compound and metformin appear to exert their antidiabetic effects through distinct molecular mechanisms. Metformin's primary mechanism is well-established, while the pathways for this compound are still under investigation but point towards anti-inflammatory and protective effects.
Metformin: A Focus on AMPK Activation
Metformin's principal mode of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4] By activating AMPK, metformin influences several downstream processes that collectively contribute to its antidiabetic effects:
-
Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inhibits enzymes involved in glucose production in the liver, thereby reducing the amount of glucose released into the bloodstream.[4]
-
Increased Insulin Sensitivity: AMPK activation enhances insulin signaling in peripheral tissues like muscle and fat, leading to increased glucose uptake from the blood.[5][6][7]
-
Enhanced Glucose Uptake: Metformin promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating the transport of glucose into cells.[8]
This compound: A Multifaceted Approach
The antidiabetic mechanism of this compound is not as clearly defined as that of metformin. Current research suggests a combination of effects, including:
-
Anti-inflammatory Action: this compound has been shown to inhibit the NF-κB and NLRP3 inflammasome pathways. Chronic inflammation is known to contribute to insulin resistance, and by mitigating these inflammatory responses, this compound may improve insulin sensitivity.
-
Pancreatic β-cell Protection: Studies on extracts from the Scrophularia genus, from which this compound is derived, suggest a protective effect on pancreatic β-cells, the cells responsible for insulin production. This includes the upregulation of key genes like Pdx1 and Ins1, which are crucial for β-cell function and insulin synthesis.
-
Inhibition of Glycogen Phosphorylase-a: As an iridoid glycoside, this compound may share a common mechanism with other compounds in this class, which involves the inhibition of glycogen phosphorylase-a. This enzyme is responsible for the breakdown of glycogen into glucose, and its inhibition would lead to lower blood glucose levels.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and metformin.
In Vivo Model: Alloxan-Induced Diabetes in Rats
This model is widely used to induce a state of insulin-dependent diabetes that mimics type 1 diabetes in humans.
-
Animal Selection: Male Wistar or Sprague-Dawley rats weighing between 150-200g are typically used.
-
Induction of Diabetes: A single intraperitoneal injection of alloxan monohydrate (typically 120-150 mg/kg body weight) dissolved in a sterile saline solution is administered to the rats after an overnight fast.
-
Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours after alloxan injection. Rats with fasting blood glucose levels above 200 mg/dL are considered diabetic and are selected for the study.
-
Treatment Administration: The diabetic rats are then divided into groups and treated with either the vehicle (control), this compound, or metformin at the specified doses. The administration is typically done orally via gavage.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after treatment administration to measure blood glucose levels.
In Vitro Assay: Glucose Uptake in Adipocytes or Myocytes
This assay measures the ability of a compound to stimulate the uptake of glucose into cells, a key process in maintaining glucose homeostasis.
-
Cell Culture: A suitable cell line, such as 3T3-L1 adipocytes or L6 myocytes, is cultured to confluence in a multi-well plate. The cells are then differentiated into their mature forms (adipocytes or myotubes).
-
Serum Starvation: Before the assay, the cells are serum-starved for a few hours to establish a baseline glucose uptake level.
-
Treatment Incubation: The cells are then incubated with the test compounds (this compound or metformin) at various concentrations for a specified period. A positive control, such as insulin, is also included.
-
Glucose Uptake Measurement: A solution containing a labeled glucose analog, typically 2-deoxy-D-[³H]glucose, is added to the wells for a short incubation period (e.g., 10-15 minutes).
-
Assay Termination and Lysis: The glucose uptake is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS). The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radiolabeled glucose taken up by the cells is quantified using a scintillation counter. The results are expressed as a percentage of the control or as a fold-increase over the basal uptake.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways for metformin and this compound.
Caption: Metformin's primary mechanism of action via AMPK activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of the Antioxidant Effects of Metformin, Glibenclamide, and Repaglinide in Alloxan-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Metformin Treatment on Diabetic Albino Rats' Pancreas, Liver, and Kidney Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity [e-dmj.org]
- 6. researchgate.net [researchgate.net]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
Scropolioside D in the Landscape of NF-κB Inhibition: A Comparative Guide
In the realm of inflammatory and disease-related research, the nuclear factor-kappa B (NF-κB) signaling pathway remains a pivotal target for therapeutic intervention. A plethora of inhibitors have been identified, each with distinct mechanisms and potencies. This guide provides a comparative analysis of Scropolioside D against other well-established NF-κB inhibitors, namely Bay 11-7082, MG132, and Parthenolide, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
While direct quantitative data for this compound's inhibition of NF-κB is still emerging, its significant anti-inflammatory properties suggest a potential role in modulating this pathway. A closely related compound, Scropolioside B, has demonstrated potent NF-κB inhibitory activity, providing a valuable reference point for the potential efficacy of this compound.[1][2]
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the inhibitory concentrations (IC50) and mechanisms of action for Scropolioside B (as a proxy for this compound's potential), Bay 11-7082, MG132, and Parthenolide. It is important to note that IC50 values can vary depending on the cell type, stimulus, and assay used.
| Inhibitor | Target Cell Line | Stimulus | Assay | IC50 | Mechanism of Action |
| Scropolioside B | HEK293 | TNF-α | Luciferase Reporter Assay | 1.02 µM[1][2] | Inhibition of NF-κB transcriptional activity.[1][2] |
| Bay 11-7082 | Various Tumor Cells | TNF-α | IκBα Phosphorylation Assay | 10 µM[3] | Irreversibly inhibits IκBα phosphorylation, preventing its degradation and the subsequent release and nuclear translocation of NF-κB.[3][4] |
| HEK293 | TNF-α | Luciferase Reporter Assay | 11 µM[4] | ||
| MG132 | General | Not applicable | Proteasome Activity Assay | 100 nM[5] | Potent and reversible proteasome inhibitor. It blocks the degradation of IκBα, thereby preventing the activation of NF-κB.[6] |
| A549 | TNF-α | NF-κB Activation Assay | Not specified, but potent inhibition observed at 10 µM[5] | ||
| Parthenolide | THP-1 | LPS | NF-κB Activation (Cytokine Expression) | 1.091-2.620 µM[7] | Directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[8][9] It has also been shown to directly inhibit the p65 subunit of NF-κB. |
NF-κB Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the specific points of intervention for the discussed inhibitors.
Caption: The NF-κB signaling pathway and points of inhibition.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
a. Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK) 293 cells in a 96-well plate at a suitable density.
-
Co-transfect the cells with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Incubate the cells for 24-48 hours to allow for plasmid expression.
b. Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL), for a defined period (e.g., 6-8 hours).
c. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the normalized luciferase activity.[10][11][12][13][14]
Western Blot for IκBα Phosphorylation
This method assesses the upstream activation of the NF-κB pathway by detecting the phosphorylation of its inhibitor, IκBα.
a. Cell Lysis and Protein Quantification:
-
Culture cells (e.g., HeLa or RAW 264.7 macrophages) and treat them with the inhibitor and stimulus as described above.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
b. Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like β-actin.[15][16][17][18][19]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of activated NF-κB in nuclear extracts.
a. Nuclear Extract Preparation:
-
Following treatment with the inhibitor and stimulus, harvest the cells and isolate the nuclear proteins using a nuclear extraction kit or a hypotonic buffer lysis method.
-
Quantify the protein concentration of the nuclear extracts.
b. Binding Reaction:
-
Incubate the nuclear extracts with a labeled double-stranded DNA probe containing the NF-κB consensus binding site (e.g., labeled with biotin or a radioactive isotope).
-
For competition assays to confirm specificity, include an unlabeled ("cold") probe in a parallel reaction.
c. Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Transfer the separated complexes to a nylon membrane.
-
Detect the labeled probe using an appropriate method (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescence, or autoradiography for radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of an NF-κB-DNA complex.[20][21][22][23][24]
Conclusion
This guide provides a framework for comparing this compound to other established NF-κB inhibitors. While further studies are needed to elucidate the precise mechanism and potency of this compound, the data on Scropolioside B suggests it holds promise as a modulator of the NF-κB pathway. The provided experimental protocols offer standardized methods for researchers to further investigate the anti-inflammatory potential of this compound and other novel compounds.
References
- 1. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MG-132 | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. NFκB-Luciferase Reporter Assay [bio-protocol.org]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. bowdish.ca [bowdish.ca]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. mdpi.com [mdpi.com]
- 19. Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 21. licorbio.com [licorbio.com]
- 22. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 23. NF-κB electrophoretic mobility shift assay (EMSA) [bio-protocol.org]
- 24. 2.7. Electrophoresis mobility shift assay (EMSA) [bio-protocol.org]
A Comparative Analysis of Scropolioside D and Synthetic Anti-inflammatory Drugs in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory efficacy of Scropolioside D, a naturally occurring iridoid glycoside, with commonly used synthetic anti-inflammatory drugs. The following sections present a summary of quantitative data from various preclinical studies, detailed experimental protocols for a standard inflammation model, and visualizations of relevant signaling pathways to aid in understanding their mechanisms of action.
Quantitative Efficacy Comparison
Direct head-to-head comparative studies evaluating the in vivo anti-inflammatory efficacy of this compound against synthetic drugs in the same experimental setting are limited in the reviewed literature. However, by juxtaposing data from studies using the well-established carrageenan-induced paw edema model, we can draw indicative comparisons. It is crucial to note that variations in experimental conditions, such as animal strains, drug dosages, and administration routes, can influence outcomes.
The following table summarizes the anti-inflammatory effects of this compound-related iridoid glycosides and various synthetic anti-inflammatory drugs in the carrageenan-induced paw edema model.
| Compound | Animal Model | Dosage | Route of Administration | % Inhibition of Edema | Reference Drug | % Inhibition by Reference Drug |
| Harpagoside-B | Rat | 10 mg/kg | Not Specified | 30% | Phenylbutazone | 60% |
| Scropolioside A | Mouse (Oxazolone-induced ear edema) | 0.5 mg/ear | Topical | 79% | - | - |
| Scropolioside A | Mouse (Sheep red blood cell-induced paw edema) | 10 mg/kg | Not Specified | 47% (at 18h) | - | - |
| Synthetic Drugs | ||||||
| Dexamethasone | Rat | 1 mg/kg | Subcutaneous (s.c.) | 86.5% | - | - |
| Diclofenac | Rat | 25 mg/kg | Not Specified | Potent anti-edematous effect | - | - |
| Ibuprofen | Rat | Not Specified | Not Specified | Significant decrease in paw size | - | - |
| Phenylbutazone | Rat | Not Specified | Not Specified | 60% | - | - |
Experimental Protocols
The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Diclofenac, Dexamethasone)
-
Vehicle (e.g., saline, distilled water with 0.5% Tween 80)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups (n=6-8 per group):
-
Control group (receives vehicle)
-
Reference drug group
-
Test compound group(s) (different doses)
-
-
The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
The paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection using the plethysmometer.
-
The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Analysis: Results are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of this compound and synthetic drugs are mediated through distinct signaling pathways.
This compound and Related Iridoids: Inhibition of NF-κB and NLRP3 Inflammasome Pathways
Scropolioside B, a structurally similar iridoid, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome pathways.[1][2] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.
Synthetic Anti-inflammatory Drugs: COX Inhibition and Glucocorticoid Receptor Signaling
Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4][5]
Corticosteroids such as dexamethasone exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[6][7][8] This complex then translocates to the nucleus to regulate the expression of anti-inflammatory and pro-inflammatory genes.[6][7][8]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound using the carrageenan-induced paw edema model.
References
- 1. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 8. immune-system-research.com [immune-system-research.com]
A Comparative Review of the Biological Activities of Scropolioside A, B, and D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of three iridoid glycosides: Scropolioside A, Scropolioside B, and Scropolioside D. These compounds, primarily isolated from plants of the Scrophularia genus, have garnered interest for their potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and drug development efforts.
Comparative Analysis of Biological Activities
The primary biological activities reported for Scropolioside A, B, and D are anti-inflammatory and antidiabetic. While research into their full pharmacological profile is ongoing, current data provides a basis for preliminary comparison.
Table 1: Quantitative Comparison of Biological Activities
| Compound | Biological Activity | Model/Assay | Key Quantitative Data | Reference |
| Scropolioside A | Anti-inflammatory | Oxazolone-induced delayed-type hypersensitivity in mice | 79% reduction in ear edema at 0.5 mg/ear | |
| Anti-inflammatory | Activated T-lymphocyte proliferation | IC₅₀: 67.74 µM | ||
| Scropolioside B | Anti-inflammatory | TNF-α-induced NF-κB activation in HEK293 cells (Luciferase Reporter Assay) | IC₅₀: 1.02 µmol/L | [1] |
| This compound | Antidiabetic | Alloxan-induced diabetic rats | 31.5% reduction in blood glucose after 1 hour (10 mg/kg) | [2] |
| Antidiabetic | Alloxan-induced diabetic rats | 34.0% reduction in blood glucose after 2 hours (10 mg/kg) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to assess the biological activities of Scropolioside A, B, and D.
Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) in Mice (for Scropolioside A)
This model assesses the in vivo anti-inflammatory effects of compounds on T-cell mediated immune responses.
-
Sensitization: On day 0, mice are sensitized by the topical application of a 5% oxazolone solution to a shaved area of the abdomen.[3]
-
Challenge: On day 7, a 3% oxazolone solution is applied to the right ear to elicit the DTH reaction. The left ear typically receives a vehicle control (e.g., ethanol/acetone mixture).[3]
-
Treatment: Scropolioside A (or other test compounds) can be administered topically to the ear or via systemic routes (e.g., intraperitoneally) prior to the oxazolone challenge.
-
Measurement of Inflammation: Ear swelling is measured at various time points (e.g., 24, 48, 72 hours) post-challenge using a micrometer. The difference in thickness between the right and left ears indicates the degree of inflammation. Ear punch biopsies can also be weighed to quantify edema.[3]
NF-κB Luciferase Reporter Assay (for Scropolioside B)
This in vitro assay quantifies the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) or other suitable cells are cultured to approximately 80% confluency.[1] The cells are then transiently transfected with a luciferase reporter plasmid containing NF-κB response elements (e.g., pNF-κB-TA-Luc).[1] A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) is often performed to normalize for transfection efficiency.[3][4] Transfection reagents like GeneJuice or FuGENE HD are used to introduce the plasmid DNA into the cells.[1][4]
-
Treatment and Stimulation: Following transfection (typically 24 hours), cells are pre-treated with varying concentrations of Scropolioside B for a specified time (e.g., 1 hour).[1] Subsequently, the cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 100 ng/mL), for a defined period (e.g., 6-16 hours).[1][5]
-
Luciferase Activity Measurement: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.[6] The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.[3][5] The reduction in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Alloxan-Induced Diabetic Rat Model (for this compound)
This in vivo model is used to evaluate the antidiabetic potential of compounds.
-
Induction of Diabetes: Diabetes is induced in rats (e.g., Wistar or Sprague-Dawley) by a single intraperitoneal injection of alloxan monohydrate (e.g., 120-150 mg/kg body weight) dissolved in saline.[7][8][9] The animals are often fasted for a period (e.g., 12-36 hours) before alloxan administration.[7]
-
Confirmation of Diabetes: Hyperglycemia is typically confirmed 48-72 hours after alloxan injection by measuring blood glucose levels from tail vein blood using a glucometer. Rats with blood glucose levels above a certain threshold (e.g., >200-250 mg/dL) are considered diabetic.[8]
-
Treatment: Diabetic rats are then treated with this compound (or other test compounds) at a specific dose and route of administration (e.g., 10 mg/kg, intraperitoneally) for a defined period.
-
Measurement of Blood Glucose: Blood glucose levels are monitored at various time points after treatment to assess the hypoglycemic effect of the compound. Other parameters such as body weight and plasma insulin levels may also be measured.[9]
Signaling Pathways
The biological effects of Scropoliosides are mediated through the modulation of specific signaling pathways. The following diagrams illustrate the known mechanisms of action.
References
- 1. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bowdish.ca [bowdish.ca]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. scribd.com [scribd.com]
- 8. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 9. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Scropolioside D Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three common analytical methods for the quantification of Scropolioside D: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). While direct comparative studies on this compound are limited, this guide synthesizes available data on the quantification of closely related iridoid glycosides to offer a valuable performance comparison.
Data Presentation: A Side-by-Side Look at Performance
The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC for the quantification of iridoid glycosides, providing a framework for selecting the most appropriate method for your research needs.
| Performance Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| **Linearity (R²) ** | ≥ 0.99 | > 0.99 | ≥ 0.99 |
| Precision (RSD%) | < 5% | < 15% | < 10% |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% | 90 - 110% |
| Limit of Detection (LOD) | ng level | pg to fg level | ng level |
| Limit of Quantification (LOQ) | ng level | pg to fg level | ng level |
| Specificity | Moderate to High | Very High | Moderate |
| Throughput | Moderate | High | High |
| Cost | Low to Moderate | High | Low |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques for the analysis of iridoid glycosides like this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quantification of iridoid glycosides due to its robustness and cost-effectiveness.
Sample Preparation:
-
Extraction: Extract the powdered plant material or sample matrix with a suitable solvent, such as methanol or ethanol, using techniques like sonication or reflux extraction.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or phosphoric acid) and a polar organic solvent like acetonitrile or methanol is common.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at the maximum absorption wavelength of the iridoid glycoside, which is often around 240 nm[1].
-
Injection Volume: 10-20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of low-abundance iridoid glycosides in complex biological matrices.
Sample Preparation:
-
Extraction: Similar to HPLC-UV, extract the sample using an appropriate solvent.
-
Purification (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
Filtration and Dilution: Filter the extract and dilute as needed.
-
Internal Standard: Add a suitable internal standard to the sample to improve accuracy and precision.
LC-MS/MS Conditions:
-
LC System: A high-pressure or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is used for separation.
-
Column: A C18 or similar reversed-phase column is commonly employed.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile or methanol is typically used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is generally used, with negative mode often showing higher sensitivity for iridoid glycosides[2].
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method for quantification.
Sample and Standard Preparation:
-
Extraction: Extract the sample as described for HPLC-UV.
-
Standard Solutions: Prepare standard solutions of this compound of known concentrations.
-
Application: Apply the sample and standard solutions as bands onto the HPTLC plate using an automated applicator.
HPTLC Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.
-
Mobile Phase: A mixture of solvents like ethyl acetate, methanol, water, and formic acid in appropriate ratios is used for development.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: After development, dry the plate and visualize the bands under UV light (e.g., 254 nm). Densitometric scanning is used for quantification.
Mandatory Visualization: Workflow Diagrams
To visually represent the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for this compound quantification using HPLC-UV.
Caption: Workflow for this compound quantification using LC-MS/MS.
Caption: Workflow for this compound quantification using HPTLC.
References
- 1. Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Scropolioside D and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Scropolioside D and its analogues, focusing on their structure-activity relationships. The information presented is supported by available experimental data and detailed methodologies for key assays.
Introduction to this compound and its Analogues
This compound is an iridoid glycoside isolated from plants of the Scrophularia genus, which has been traditionally used in medicine. Iridoids, including this compound and its analogues, have garnered significant interest in the scientific community for their diverse pharmacological properties, including anti-inflammatory, antidiabetic, and anticancer activities.[1][2] The core structure of these compounds, a catalpol skeleton, is often substituted with various acyl groups, such as cinnamoyl and acetyl moieties, which significantly influence their biological efficacy. Understanding the structure-activity relationship (SAR) is crucial for the rational design of novel and more potent therapeutic agents based on these natural scaffolds.
Comparative Biological Activities
The biological activities of this compound and its analogues are primarily attributed to their anti-inflammatory and antidiabetic properties. Emerging evidence also suggests potential anticancer effects.
Anti-inflammatory Activity
The anti-inflammatory activity of scropoliosides is the most extensively studied. The presence, number, and position of cinnamoyl and acetyl groups on the rhamnopyranosyl moiety are critical for this activity.
Key Findings:
-
Cinnamoyl Moiety: The presence of a cinnamoyl group is crucial for enhanced anti-inflammatory activity compared to the basic catalpol structure.[1]
-
Position of Substituents: The specific attachment point of the cinnamoyl and acetyl groups on the rhamnose sugar significantly impacts the inhibitory effects on pro-inflammatory mediators.
-
Scropolioside B has been identified as a particularly potent anti-inflammatory agent among the scropoliosides, demonstrating superior inhibition of NF-κB activation and IL-1β secretion compared to catalpol.[1]
Table 1: Comparative Anti-inflammatory Activity of this compound and its Analogues
| Compound | Inhibition of NF-κB Activation (%) at 50 µM | Inhibition of IL-1β mRNA Expression (%) at 50 µM | Inhibition of IL-1β Secretion (%) at 50 µM | Inhibition of COX-2 Activity (%) at 50 µM |
| This compound | 40.9 | 45.1 | -0.1 | 16.5 |
| Scropolioside B | 55.2 | 29.4 | 44.5 | 19.1 |
| Scrodentoside A | 40.2 | 39.5 | 28.9 | 9.25 |
| Scrodentoside F | 41.9 | 31.6 | 44.5 | 5.6 |
| Saccatoside | 48.7 | 18.2 | 10.8 | 10.2 |
| Catalpol | 10.1 | 5.2 | 3.1 | 2.5 |
Data adapted from Molecules 2015, 20(11), 19659-19671.[1]
Antidiabetic Activity
This compound has been reported to possess significant antidiabetic activity.[1] This is often evaluated by its ability to inhibit key carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase, which can help in controlling postprandial hyperglycemia.
Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Plant Extracts Containing Scropoliosides
| Plant Extract | Enzyme | IC50 (µg/mL) |
| Scrophularia amplexicaulis (contains this compound) | α-Amylase | Data not available for purified compound |
| Scrophularia amplexicaulis (contains this compound) | α-Glucosidase | Data not available for purified compound |
Further research is required to isolate and evaluate the specific inhibitory activities of purified this compound and its analogues to establish a clear SAR for their antidiabetic effects.
Anticancer Activity
Preliminary studies on extracts from Scrophularia species containing this compound have shown cytotoxic effects against various cancer cell lines.
Note: The following data represents the activity of a dichloromethane (DCM) extract of Scrophularia amplexicaulis, which contains this compound and other compounds. The specific contribution of this compound to this activity has not been isolated.
Table 3: Anticancer Activity of Scrophularia amplexicaulis DCM Extract
| Cell Line | IC50 (µg/mL) after 48h |
| MCF-7 (Human breast adenocarcinoma) | 45.3 ± 3.1 |
| WEHI-164 (Mouse fibrosarcoma) | 62.7 ± 4.5 |
Data adapted from EXCLI Journal 2020, 19, 1341-1352.
These findings suggest that this compound may contribute to the anticancer properties of the plant extract, but further studies with the purified compound are necessary to confirm its direct anticancer activity and to elucidate the SAR.
Signaling Pathways
The anti-inflammatory effects of scropoliosides are primarily mediated through the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.
NF-κB and NLRP3 Inflammasome Signaling Pathway
Scropolioside B, a close analogue of this compound, has been shown to inhibit the activation of NF-κB and the NLRP3 inflammasome, key regulators of the inflammatory response.[1] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.
Caption: Inhibition of NF-κB and NLRP3 inflammasome pathways by scropoliosides.
Potential Involvement of the PI3K/Akt Signaling Pathway
While not yet directly demonstrated for this compound, the PI3K/Akt signaling pathway is a common target for many natural products with anti-inflammatory and anticancer activities. Its potential modulation by this compound warrants further investigation.
References
A Comparative Meta-Analysis of the Anti-Inflammatory Effects of Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the anti-inflammatory effects of prominent iridoid glycosides. Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom that have garnered significant interest for their therapeutic potential, particularly in mitigating inflammatory responses. This document summarizes quantitative data from various in vitro studies, details relevant experimental protocols, and visualizes the key signaling pathways involved in their mechanism of action.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of iridoid glycosides is often evaluated by their ability to inhibit the production of key inflammatory mediators in cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several common iridoid glycosides against nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The data has been compiled from studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7) and rat basophilic leukemia (RBL-2H3) mast cells.
Table 1: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Iridoid Glycoside | IC50 (µM) | Reference |
| Geniposide | 135.9 | [1] |
| Hydrolyzed Aucubin (H-AU) | 9.2 | [2] |
Note: Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 2: Comparative Inhibition of Pro-Inflammatory Cytokine Production
| Iridoid Glycoside | Cytokine | Cell Line | IC50 (µM) | Reference |
| Aucubin | TNF-α | RBL-2H3 | 0.29 (0.101 µg/mL) | [3] |
| Aucubin | IL-6 | RBL-2H3 | 0.55 (0.19 µg/mL) | [3] |
| Geniposide | TNF-α | RAW 264.7 | 310.3 | [1] |
| Geniposide | IL-6 | RAW 264.7 | 1454 | [1] |
Note: IC50 values for Aucubin were converted from µg/mL to µM for comparative purposes (Molar Mass: 346.3 g/mol ). As with Table 1, variations in experimental protocols can influence results.
Key Signaling Pathway: NF-κB Inhibition
A primary mechanism by which iridoid glycosides exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκBα) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Several iridoid glycosides have been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory cascade.[2][3][4]
References
- 1. Alleviative Effect of Geniposide on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Scropolioside D and Harpagoside Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of two iridoid glycosides, Scropolioside D and harpagoside. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the therapeutic potential of these compounds.
Summary of Bioactivities
This compound and harpagoside are both naturally occurring iridoid glycosides that have garnered scientific interest for their pharmacological activities. Harpagoside, a major constituent of Harpagophytum procumbens (Devil's Claw), is well-studied for its anti-inflammatory and analgesic properties.[1][2] this compound, found in plants of the Scrophularia genus, has demonstrated significant antidiabetic and anti-inflammatory activities.[2][3] While both compounds exhibit anti-inflammatory effects, the depth of research and available quantitative data are more extensive for harpagoside.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and harpagoside. It is important to note that direct comparative studies are limited, and the experimental conditions for the cited data may vary.
Table 1: Anti-Inflammatory and Analgesic Activity
| Bioactivity | Compound | Assay | Result | Reference |
| Anti-inflammatory | Harpagoside | Carrageenan-induced rat paw edema | Significant and dose-dependent effect from 100 mg/kg | [4] |
| Harpagoside-B | Carrageenan-induced rat paw edema | 30% edema reduction at 10 mg/kg | [3] | |
| Scropolioside A | Oxazolone-induced mouse ear edema | 79% edema reduction (72h) at 0.5 mg/ear | [5] | |
| Analgesic | Harpagoside | Acetic acid-induced writhing in mice | Significant and dose-dependent effect from 100 mg/kg | [4] |
*Note: Data for Harpagoside-B and Scropolioside A, structurally related compounds, are included to provide context due to the limited direct quantitative data for this compound's anti-inflammatory activity.
Table 2: Antidiabetic Activity
| Bioactivity | Compound | Assay | Result | Reference |
| Antidiabetic | This compound | Alloxan-induced hyperglycemia in rats | 31.5% blood glucose reduction after 1h at 10 mg/kg | [3] |
| This compound | Alloxan-induced hyperglycemia in rats | 34.0% blood glucose reduction after 2h at 10 mg/kg | [3] |
Table 3: Mechanism of Action - In Vitro Studies
| Target/Pathway | Compound | Cell Line | Result | Reference |
| NF-κB Activation | Scropolioside B* | HEK293 cells | IC50 = 1.02 µmol/L | [6][7] |
| COX-1 Inhibition | Harpagoside | In vitro assay | 37.2% inhibition | |
| COX-2 Inhibition | Harpagoside | In vitro assay | 29.5% inhibition | |
| TNF-α Production | Harpagoside | Mouse macrophages | Inhibition observed | [8] |
| IL-6 Production | Harpagoside | Mouse macrophages | Inhibition observed | [8] |
| IL-1β Production | Harpagoside | Mouse macrophages | Inhibition observed | |
| c-FOS/AP-1 | Harpagoside | Human OA chondrocytes | Suppression of activation | [8] |
*Note: Data for Scropolioside B is included as a close structural analog to this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema
This widely used in vivo model assesses the anti-inflammatory activity of compounds.[9][10][11]
-
Animal Model: Wistar rats or mice are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., this compound, harpagoside) or a control vehicle is administered, usually intraperitoneally or orally.
-
After a set period (e.g., 30-60 minutes), a phlogistic agent, carrageenan (typically a 1% solution), is injected into the sub-plantar tissue of the paw to induce localized inflammation and edema.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Alloxan-Induced Hyperglycemia
This in vivo model is used to evaluate the antidiabetic potential of compounds.[3]
-
Animal Model: Rats are commonly used.
-
Procedure:
-
Diabetes is induced in the animals by injecting alloxan, a chemical that is toxic to pancreatic β-cells, leading to a state of hyperglycemia.
-
Fasting blood glucose levels are measured to confirm the diabetic state.
-
The test compound (e.g., this compound) is administered to the diabetic animals.
-
Blood glucose levels are monitored at different time intervals after administration of the compound.
-
-
Data Analysis: The percentage reduction in blood glucose levels is calculated by comparing the glucose levels before and after treatment with the test compound.
NF-κB Luciferase Reporter Assay
This in vitro assay is used to quantify the inhibition of the NF-κB signaling pathway.[6]
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used.
-
Procedure:
-
Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
The cells are then treated with the test compound (e.g., Scropolioside B) for a specific duration.
-
NF-κB activation is induced by a stimulant, such as tumor necrosis factor-alpha (TNF-α).
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The inhibitory effect of the compound on NF-κB activation is determined by the reduction in luciferase activity compared to the stimulated, untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition, is then calculated.
Signaling Pathways and Mechanisms of Action
Harpagoside's Anti-Inflammatory Mechanism
Harpagoside exerts its anti-inflammatory effects through the modulation of several key signaling pathways. It is known to inhibit the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[8] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8] Additionally, harpagoside has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of pain and inflammation.[8] It also suppresses the c-FOS/AP-1 transcription factor, which is implicated in the pathogenesis of osteoarthritis.[8]
This compound's Potential Mechanisms of Action
While the specific signaling pathways for this compound are not as extensively detailed, based on studies of related scropoliosides, it is likely to share similar anti-inflammatory mechanisms. Scropolioside B, a close analog, has been shown to be a potent inhibitor of the NF-κB pathway with an IC50 of 1.02 µmol/L.[6][7] It also inhibits the NLRP3 inflammasome, which is involved in the maturation of IL-1β.[6] The antidiabetic effect of this compound likely involves mechanisms that improve glucose homeostasis, although the precise targets remain to be fully elucidated.
Experimental Workflow for Bioactivity Screening
The general workflow for screening and characterizing the bioactivity of natural compounds like this compound and harpagoside involves a multi-step process, from initial in vitro assays to more complex in vivo models.
Conclusion
Both this compound and harpagoside demonstrate significant therapeutic potential, particularly in the areas of inflammation and metabolic disorders. Harpagoside is a well-characterized anti-inflammatory agent with a known mechanism of action. This compound shows promise as both an anti-inflammatory and a potent antidiabetic compound. However, further research is required to fully elucidate the mechanisms of action of this compound and to obtain more comprehensive quantitative data on its bioactivities. Direct comparative studies of these two compounds under standardized experimental conditions would be highly valuable for determining their relative potencies and therapeutic advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and analgesic effects of an aqueous extract of Harpagophytum procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insight into the inhibition of the inflammatory response to experimental delayed-type hypersensitivity reactions in mice by scropolioside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Scropolioside D: A Preclinical Contender in Diabetes and Inflammation Management
An objective comparison of Scropolioside D's therapeutic potential against established alternatives, supported by experimental data.
For Researchers, Scientists, and Drug Development Professionals.
This compound, an iridoid glycoside isolated from the medicinal plant Scrophularia deserti, has demonstrated significant antidiabetic and anti-inflammatory properties in preclinical studies. This guide provides a comprehensive comparison of this compound with established therapeutic agents, metformin for diabetes and phenylbutazone for inflammation, based on available experimental data. Detailed methodologies for the key experiments are presented to facilitate critical evaluation and future research.
Antidiabetic Potential of this compound
This compound has been evaluated for its hypoglycemic effects in an alloxan-induced diabetic rat model. This model mimics type 1 diabetes by inducing pancreatic β-cell destruction, leading to hyperglycemia.
Quantitative Comparison of Hypoglycemic Effects
The following table summarizes the in vivo efficacy of this compound compared to the widely used oral antidiabetic drug, metformin.
| Compound | Dose | Animal Model | Blood Glucose Reduction (1 hr) | Blood Glucose Reduction (2 hr) | Citation |
| This compound | 10 mg/kg | Alloxan-induced diabetic rats | 31.5% | 34.0% | [1] |
| Metformin | 500 mg/kg | Alloxan-induced diabetic rats | Significant reduction (qualitative) | - |
Note: Quantitative data for metformin in a directly comparable alloxan-induced model at specific time points was not available in the searched literature; however, it is a well-established standard of care with proven efficacy.
Experimental Protocol: Alloxan-Induced Diabetic Rat Model
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Diabetes: A single intraperitoneal injection of alloxan monohydrate (typically 120-150 mg/kg body weight) dissolved in sterile saline is administered to induce hyperglycemia.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a specified threshold (e.g., 200 mg/dL) are selected for the study.
-
Drug Administration: A solution of this compound (10 mg/kg) is administered orally or intraperitoneally to the diabetic rats. A control group receives the vehicle, and a positive control group receives a standard antidiabetic drug like metformin.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at specific time points (e.g., 0, 1, 2, 4, and 6 hours) after drug administration to measure blood glucose levels.
-
Data Analysis: The percentage reduction in blood glucose levels is calculated for each group and compared.
Anti-inflammatory Potential of this compound
The anti-inflammatory activity of this compound was assessed using the carrageenan-induced paw edema model in rats, a classic model of acute inflammation.
Quantitative Comparison of Anti-inflammatory Effects
The table below presents a comparison of the anti-inflammatory efficacy of this compound with the non-steroidal anti-inflammatory drug (NSAID), phenylbutazone.
| Compound | Dose | Animal Model | Inhibition of Paw Edema | Citation |
| This compound | 10 mg/kg | Carrageenan-induced paw edema in rats | 30% | [1] |
| Phenylbutazone | 10 mg/kg | Carrageenan-induced paw edema in rats | 60% | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Inflammation: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.
-
Drug Administration: this compound (10 mg/kg) is administered, typically orally, 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like phenylbutazone.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Proposed Mechanism of Action of this compound in Inflammation
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, research on structurally related iridoid glycosides, such as Scropolioside B, provides valuable insights. Scropolioside B has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome pathways, both of which are central to the inflammatory response.[2][3] It is plausible that this compound shares a similar mechanism of action.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of a novel compound like this compound.
Caption: Preclinical evaluation workflow for this compound.
Discussion and Future Directions
The preclinical data presented herein suggests that this compound holds promise as a therapeutic agent for both diabetes and inflammatory conditions. In the alloxan-induced diabetic model, this compound demonstrated a notable hypoglycemic effect. While the dose of metformin used for comparison was significantly higher, the percentage of blood glucose reduction by this compound is substantial and warrants further investigation, including dose-response studies.
In the carrageenan-induced paw edema model, this compound exhibited a moderate anti-inflammatory effect, inhibiting edema by 30%. Although less potent than the standard drug phenylbutazone at the same dose, this finding is significant for a natural product and suggests a potential for development, possibly in combination therapies or for chronic inflammatory conditions where a more modest but safer profile might be advantageous.
Future research should focus on several key areas:
-
Dose-response studies: To determine the optimal therapeutic dose and to better compare its potency with standard drugs.
-
Chronic toxicity studies: To assess the long-term safety profile of this compound.
-
Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion.
-
Mechanistic studies: To definitively elucidate the molecular targets and signaling pathways modulated by this compound in both diabetic and inflammatory contexts. Investigating its effects on the NF-κB and NLRP3 inflammasome pathways, as proposed, would be a logical next step.
-
Evaluation in other preclinical models: Testing this compound in models of type 2 diabetes and chronic inflammation would provide a more comprehensive understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Insights into Scropolioside D and Scrophularia Extracts: A Comparative Analysis for Drug Development Professionals
A comprehensive review of the current preclinical data on Scropolioside D and various Scrophularia extracts reveals a promising, yet nascent, landscape for their therapeutic potential. While clinical trials are currently absent, a growing body of in-vitro and in-vivo research highlights their significant anti-inflammatory, anticancer, and antidiabetic properties. This guide provides a comparative analysis of the existing experimental data, offering researchers and drug development professionals a structured overview to inform future investigations.
This analysis consolidates quantitative data from multiple studies, details key experimental protocols, and visualizes the implicated signaling pathways to facilitate a deeper understanding of the mechanisms of action and to benchmark against established therapeutic alternatives.
Anti-inflammatory Activity
Scrophularia species have a long history in traditional medicine for treating inflammatory conditions. Modern preclinical studies have begun to validate these uses, with a particular focus on iridoid glycosides like this compound.
Comparative In-Vivo Efficacy
The carrageenan-induced paw edema model is a standard method for evaluating acute inflammation. Studies have shown that both this compound and extracts from Scrophularia species can significantly reduce paw edema in rodents. For comparison, data for the widely used nonsteroidal anti-inflammatory drug (NSAID) diclofenac are also presented.
| Compound/Extract | Animal Model | Dose | Inhibition of Edema (%) | Time Point | Reference |
| This compound | Rat | 10 mg/kg | 31.5% | 1 hour | [1] |
| 34.0% | 2 hours | [1] | |||
| Diclofenac | Rat | 5 mg/kg | 56.17% | 2 hours | [2] |
| 20 mg/kg | 71.82% | 3 hours | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw.
-
Test Substance Administration: The test compound (e.g., this compound, diclofenac) or vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan administration.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.[2][3][4][5][6][7]
Implicated Signaling Pathway: NF-κB
The anti-inflammatory effects of Scropolioside B, a related compound, have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.
Anticancer Activity
Various Scrophularia extracts have demonstrated cytotoxic effects against a range of cancer cell lines in vitro. The primary mechanism appears to be the induction of apoptosis.
Comparative In-Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Scrophularia amplexicaulis extracts against MCF-7 breast cancer cells and compares them to the standard chemotherapeutic agent, etoposide.
| Compound/Extract | Cell Line | IC50 (µg/mL) | Time Point | Reference |
| S. amplexicaulis (DCM Extract) | MCF-7 | 45.3 ± 4.1 | 48 hours | [10] |
| S. amplexicaulis (Methanol Extract) | MCF-7 | 85.6 ± 7.3 | 48 hours | [10] |
| Etoposide | MCF-7 | ~82.5 (150 µM) | 24 hours | [11] |
| ~55 (100 µM) | 48 hours | [11] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2x10^5 cells/mL) and allowed to adhere for 24 hours.
-
Treatment: The cells are treated with various concentrations of the test substance (e.g., Scrophularia extract, etoposide) for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined.[12][13]
Implicated Signaling Pathway: Intrinsic Apoptosis
Studies on Scrophularia extracts suggest that their anticancer effects are mediated through the induction of the intrinsic (mitochondrial) apoptosis pathway.[10][14][15] This is characterized by the upregulation of pro-apoptotic proteins like p53, Bax, and caspases, and the downregulation of the anti-apoptotic protein Bcl-2.
Antidiabetic Activity
Preclinical studies have also explored the potential of this compound and Scrophularia extracts in the management of diabetes.
Comparative In-Vivo Efficacy
The streptozotocin (STZ)-induced diabetic rat model is a common method for studying type 1 diabetes. Research has shown that both this compound and Scrophularia striata extract can lower blood glucose levels in these animals. Data for the sulfonylurea drug glibenclamide is provided for comparison.
| Compound/Extract | Animal Model | Dose | Blood Glucose Reduction (%) | Time Point | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound | Rat | 10 mg/kg | 31.5% | 1 hour |[1] | | | | | 34.0% | 2 hours |[1] | | S. striata Extract | Rat | 100 mg/kg | Significant reduction | 60 days |[16] | | | | 200 mg/kg | Dose-dependent reduction | 60 days |[16] | | Glibenclamide | Rat | 5 mg/kg | 30.3% | 7 days |[1] | | | | | 45.5% | 14 days |[1] |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats
This protocol outlines the induction and assessment of a diabetic state in rats.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (dissolved in citrate buffer, pH 4.5) at a dose of 40-65 mg/kg is administered.
-
Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., 250-300 mg/dL) are considered diabetic.
-
Treatment: Diabetic rats are treated with the test substance (e.g., this compound, S. striata extract, glibenclamide) or vehicle for a specified period.
-
Monitoring: Blood glucose levels, body weight, and other relevant biochemical parameters are monitored throughout the study.[17][18][19][20][21]
Conclusion and Future Directions
The preclinical data for this compound and Scrophularia extracts demonstrate a consistent pattern of anti-inflammatory, anticancer, and antidiabetic activity. While these findings are encouraging, the lack of clinical trials necessitates a cautious interpretation of their therapeutic potential in humans.
For drug development professionals, the current body of evidence provides a strong rationale for further investigation. Future research should focus on:
-
Isolation and characterization of the active compounds within Scrophularia extracts responsible for the observed biological activities.
-
In-depth mechanistic studies to fully elucidate the signaling pathways involved and identify specific molecular targets.
-
Pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound and other promising compounds.
-
Direct comparative studies with standard-of-care drugs in a wider range of preclinical models to better define their relative efficacy.
By systematically addressing these areas, the scientific community can move closer to determining whether the traditional use of Scrophularia can be translated into modern, evidence-based therapies.
References
- 1. Comparative effects of glibenclamide, metformin and insulin on fetal pancreatic histology and maternal blood glucose in pregnant streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro anticancer activity of Scrophularia amplexicaulis extracts on MCF-7 and WEHI-164 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
- 14. The Cytotoxic and Apoptotic Effects of Scrophularia Atropatana Extracts on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Cell Death Effect of Scrophularia Variegata on Breast Cancer Cells via Mitochondrial Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antidiabetic effects of Scrophularia striata ethanolic extract via suppression of Pdx1 and Ins1 expression in pancreatic tissues of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Comparative study of extraction methods for Scropolioside D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various extraction methods for Scropolioside D, an iridoid glycoside found in plants of the Scrophularia genus. The selection of an appropriate extraction method is critical for maximizing yield and purity, which are crucial for subsequent research and drug development. This document outlines and contrasts conventional and modern extraction techniques, presenting available experimental data to support an informed choice of methodology.
Comparative Analysis of Extraction Methods
The extraction of iridoid glycosides, including this compound, can be achieved through several methods, each with distinct advantages and disadvantages in terms of efficiency, solvent consumption, extraction time, and environmental impact. The primary methods considered in this guide are Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
While direct comparative data for this compound is limited, this guide utilizes data from studies on total iridoid glycosides from Scrophularia and related species to provide a relevant comparison. It is important to note that optimal conditions may vary for this compound, and further method-specific optimization is recommended.
Data Presentation: Performance of Extraction Methods
The following table summarizes the quantitative data from various studies on the extraction of iridoid glycosides. The data presented should be considered indicative, as the plant matrix, solvent, and specific parameters significantly influence the final yield.
| Extraction Method | Plant Material | Key Parameters | Extraction Time | Yield of Iridoid Glycosides | Reference |
| Maceration | Veronica longifolia leaves | Solvent: Ethanol | Not Specified | 22% of catalpol, 25% of aucubin (relative to hot water extraction) | [1] |
| Soxhlet Extraction | Thymus vulgaris | Solvent: Ethanol | 16 hours | Not Quantified | [2] |
| Ultrasound-Assisted Extraction (UAE) | P. scrophulariiflora | Solvent: Ionic Liquid, Power: Not specified | 30 minutes | Picroside I: 2.84%, Picroside II: 3.57% | [3] |
| Ultrasonic-Microwave Synergistic Extraction (UMSE) | Patrinia scabra | Solvent: 52% Ethanol, Power: 610 W | 45 minutes | 81.42 ± 0.31 mg/g | [4] |
| Pressurized Hot Water Extraction (PHWE) | Veronica longifolia leaves | Solvent: Water | 30 minutes | 83% of catalpol, 92% of aucubin (relative to hot water extraction) | [1] |
| Heat-Reflux Extraction | P. scrophulariiflora | Not specified | Not specified | Lower efficiency than ILUAE | [3] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for iridoid glycoside extraction and should be adapted and optimized for this compound.
Maceration
Maceration is a conventional and straightforward extraction method.
Protocol:
-
Preparation of Plant Material: Air-dry the plant material (Scrophularia sp.) at room temperature and grind it into a fine powder.
-
Extraction: Soak the powdered plant material in a suitable solvent (e.g., 85% methanol or a 50:50 aqueous methanol mixture) in a sealed container.[5] The typical solid-to-liquid ratio is 1:10 to 1:20 (w/v).
-
Incubation: Keep the mixture at room temperature for a period of 3 to 7 days, with occasional shaking.
-
Filtration: Filter the mixture to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is more efficient than maceration.
Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described for maceration.
-
Apparatus Setup: Assemble a Soxhlet apparatus with a round-bottom flask, a Soxhlet extractor containing a thimble with the plant material, and a condenser.[2]
-
Extraction: Add the extraction solvent (e.g., ethanol) to the round-bottom flask.[2] Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble. The solvent will extract the desired compounds and return to the flask. This cycle is repeated.
-
Duration: Continue the extraction for approximately 16 hours or until the solvent in the extractor becomes colorless.[2]
-
Concentration: After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to accelerate the extraction process.
Protocol:
-
Preparation of Plant Material: Use dried and powdered plant material.
-
Extraction: Mix the plant powder with a suitable solvent (e.g., 57% methanol) in an extraction vessel.[6] A common solid-to-liquid ratio is 1:20 (w/v).
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30-40 minutes).[6][7] Maintain a constant temperature (e.g., 69°C) during the process.[6]
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the extract as described in the previous methods.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.
Protocol:
-
Preparation of Plant Material: Use dried and powdered plant material.
-
Extraction: Place the plant material and solvent (e.g., 72% ethanol) in a microwave-safe extraction vessel.[8] A typical liquid-to-sample ratio is 15:1 (mL/g).[8]
-
Microwave Irradiation: Place the vessel in a microwave extractor. Apply microwave power (e.g., 400 W) for a short duration (e.g., 10 minutes).[8] The extraction can be repeated for a second cycle.[8]
-
Filtration and Concentration: After extraction, allow the mixture to cool, then filter and concentrate it to obtain the crude extract.
Mandatory Visualization
The following diagram illustrates a general workflow for the extraction and purification of this compound.
Caption: General workflow for this compound extraction and purification.
Conclusion
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer significant advantages over conventional methods like maceration and Soxhlet extraction. These benefits include shorter extraction times, reduced solvent consumption, and often higher extraction yields. For instance, a synergistic ultrasonic-microwave approach has been shown to be highly effective for extracting total iridoid glycosides.[4]
The choice of the optimal extraction method will depend on the specific research goals, available equipment, and the desired scale of extraction. For laboratory-scale research focused on high efficiency and speed, UAE and MAE are highly recommended. For larger-scale extractions where simplicity and cost are major factors, maceration or Soxhlet extraction may still be viable options, although they are less efficient.
Following extraction, a purification step, typically involving column chromatography, is essential to isolate this compound from the crude extract. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are then required to confirm the identity and purity of the final compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of glycoside isomers in P. scrophulariiflora using ionic liquid-based ultrasonic-assisted extraction and ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [Optimization of microwave-assisted extraction with RSM and HPLC determination for three iridoid glycosides in Cornus officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Safety Profile of Scropolioside D in Animal Models: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
Scropolioside D, an iridoid glycoside, has garnered interest for its potential therapeutic properties, including antidiabetic and anti-inflammatory activities. However, a comprehensive assessment of its safety profile in animal models is crucial before it can be considered for further development. This guide provides a comparative framework for evaluating the safety of this compound, referencing established toxicological methodologies and data from related iridoid glycosides, Harpagoside and Geniposide, as comparators. Due to the current lack of publicly available safety data for this compound, this document serves as a template for the design and interpretation of future preclinical toxicology studies.
Executive Summary
A thorough evaluation of a compound's safety is a non-negotiable prerequisite for its advancement as a therapeutic candidate. This guide outlines the standard preclinical toxicological studies essential for characterizing the safety profile of this compound. By presenting available data from the structurally related compounds, Harpagoside and Geniposide, we offer a benchmark for the anticipated toxicological evaluation of this compound. The successful completion of such studies will be instrumental in determining the No-Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (LD50), key parameters for establishing a therapeutic window.
Comparative Safety Data of Iridoid Glycosides
To provide context for the safety assessment of this compound, the following tables summarize the available acute and subchronic toxicity data for Harpagoside and Geniposide in rodent models.
Table 1: Acute Toxicity Data for Comparator Compounds
| Compound | Animal Model | Route of Administration | LD50 | Key Findings |
| Harpagoside | Mice | Oral | >13.5 g/kg[1][2] | Low acute toxicity. |
| Geniposide | Rats | Oral | 1431.1 mg/kg[3] | Hepatotoxicity observed at doses of 574 mg/kg and above.[3][4] |
Table 2: Subchronic Toxicity Data for Comparator Compounds
| Compound | Animal Model | Duration | Doses | Key Findings |
| Harpagoside | Rats | 1 month | ~1 g/kg/day | No significant histopathological effects; some sex-related differences in blood chemistry observed.[5] |
| Geniposide | Rats | 90 days | 24.3 and 72.9 mg/kg/day | No hepatotoxicity observed at these doses.[3][4] |
| Geniposide | Rats | 13 weeks | up to ~60 mg/kg/day (in feed) | No severe toxic effects reported.[6] |
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key experiments that should be conducted to assess the safety profile of this compound.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute toxicity and estimate the LD50 of this compound.
Experimental Protocol:
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), 8-12 weeks old. A single sex is used as it is believed to be slightly more sensitive.
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard rodent chow and water.
-
Dose Administration: A single dose of this compound is administered by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity.
-
Procedure: The study follows a stepwise procedure with the use of 3 animals per step. The outcome of each step (mortality or survival) determines the next step:
-
If mortality occurs at the starting dose, the next step uses a lower dose.
-
If no mortality occurs, the next step uses a higher dose.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The study allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category and an estimation of the LD50.
90-Day Subchronic Oral Toxicity Study (Following OECD Guideline 408)
Objective: To determine the potential adverse effects of repeated oral exposure to this compound over a 90-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol:
-
Animal Model: Male and female rats (e.g., Wistar or Sprague-Dawley strain).
-
Group Size: At least 10 animals per sex per group.
-
Dose Levels: A minimum of three dose levels (low, mid, high) and a concurrent control group (vehicle only). The high dose should induce some toxic effects but not mortality, the low dose should not induce any adverse effects, and the mid-dose should be intermediate.
-
Administration: this compound is administered daily by oral gavage for 90 days.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity and mortality.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examined before the start of the study and at termination.
-
Hematology: Blood samples collected at termination for analysis of parameters like red and white blood cell counts, hemoglobin, and platelet count.
-
Clinical Chemistry: Serum samples analyzed for markers of liver function (e.g., ALT, AST), kidney function (e.g., BUN, creatinine), and other metabolic parameters.
-
Urinalysis: Conducted at termination.
-
Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart) are weighed.
-
Histopathology: Microscopic examination of a comprehensive set of organs and tissues from the control and high-dose groups. Any target organs identified in the high-dose group are also examined in the lower-dose groups.
-
-
Endpoint: Determination of the NOAEL, which is the highest dose at which no statistically or biologically significant adverse effects are observed.
Visualizing Experimental Workflows and Potential Pathways
Diagrams are essential for visualizing complex processes. Below are examples of a typical experimental workflow for a toxicology study and a hypothetical signaling pathway that could be investigated for potential toxicity.
References
- 1. academicjournals.org [academicjournals.org]
- 2. academicjournals.org [academicjournals.org]
- 3. Potential hepatotoxicity of geniposide, the major iridoid glycoside in dried ripe fruits of Gardenia jasminoides (Zhi-zi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxicology studies of aqueous-alcohol extracts of Harpagophytum procumbens subsp. procumbens (Burch.) DC.Ex Meisn. (Pedaliaceae) in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 13-week oral dose subchronic toxicity study of gardenia yellow containing geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidelines for Scropolioside D
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Scropolioside D. As no specific Safety Data Sheet (SDS) is currently available for this compound, these recommendations are based on best practices for handling potentially hazardous research chemicals and related iridoid glycosides. It is imperative to treat this compound as a compound with unknown toxicity and handle it with the utmost care.
Hazard Assessment
The specific toxicological properties of this compound have not been extensively studied. However, research on other iridoid glycosides indicates a range of biological activities and potential toxicities. Some related compounds have been shown to cause effects such as hemolytic anemia and hepatotoxicity at certain concentrations. Therefore, it is crucial to minimize all routes of exposure, including inhalation, ingestion, and skin contact.
Assumed Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause eye, skin, and respiratory tract irritation.
-
Long-term effects are unknown.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. All PPE should be inspected before each use and replaced as needed.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when a splash hazard exists. |
| Body Protection | A fully buttoned lab coat. Consider a disposable gown when handling larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working with powders outside of a fume hood or if aerosolization is possible. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory. |
Handling and Operations
Adherence to a strict operational workflow is essential to ensure safety. All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Experimental Protocols:
-
Weighing: Use a microbalance within a fume hood or a glove box. Use a spatula to handle the powder and avoid creating dust.
-
Solution Preparation: Add the solvent to the container with the weighed this compound slowly to avoid splashing.
-
Spill Response: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminating solution. Dispose of all cleanup materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weigh boats, paper towels) Place in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | (e.g., unused solutions, solvent rinses) Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Sharps | (e.g., contaminated needles, pipette tips) Dispose of in a designated sharps container for hazardous chemical waste. |
Never dispose of this compound or its contaminated materials in the regular trash or down the drain. All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
By adhering to these guidelines, researchers can minimize their risk and ensure a safe laboratory environment when working with this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
